Product packaging for 2,5-Dimethylthiophene-3-carbaldehyde(Cat. No.:CAS No. 26421-44-3)

2,5-Dimethylthiophene-3-carbaldehyde

Cat. No.: B1302944
CAS No.: 26421-44-3
M. Wt: 140.2 g/mol
InChI Key: WVIQPBIZBQRJAD-UHFFFAOYSA-N
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Description

2,5-Dimethylthiophene-3-carbaldehyde is a useful research compound. Its molecular formula is C7H8OS and its molecular weight is 140.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8OS B1302944 2,5-Dimethylthiophene-3-carbaldehyde CAS No. 26421-44-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethylthiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c1-5-3-7(4-8)6(2)9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIQPBIZBQRJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376426
Record name 2,5-dimethylthiophene-3-carbaldehyde
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Molecular Weight

140.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26421-44-3
Record name 2,5-dimethylthiophene-3-carbaldehyde
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Record name 26421-44-3
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Dimethylthiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2,5-Dimethylthiophene-3-carbaldehyde, a key intermediate in the development of various pharmaceutical and agrochemical agents. The document details the most prevalent and effective formylation methods, including the Vilsmeier-Haack reaction, Rieche formylation, and formylation via a lithiated intermediate.

This guide offers a comparative analysis of these methods, presenting quantitative data, detailed experimental protocols, and logical workflow diagrams to assist researchers in selecting and optimizing the most suitable synthetic strategy for their specific needs.

Comparative Analysis of Synthesis Methods

The selection of a formylation method for 2,5-dimethylthiophene is a critical decision influenced by factors such as desired yield, regioselectivity, reaction conditions, and scalability. The following table summarizes quantitative data for the Vilsmeier-Haack reaction, Rieche formylation, and formylation via an organolithium intermediate. It is important to note that the presented data is primarily based on the formylation of 2-methylthiophene, a closely related substrate, and should be considered as a strong guideline for the synthesis of this compound.

MethodReagentsTypical Reaction ConditionsReported Yield (%)RegioselectivityKey AdvantagesKey Disadvantages
Vilsmeier-Haack Reaction POCl₃, DMF0 °C to room temperature, 2-15 hGood to ExcellentHigh (Predominantly at the 3-position)Well-established, reliable, uses common laboratory reagents.[1]Can be harsh for sensitive substrates, requires aqueous workup.[1]
Rieche Formylation Dichloromethyl methyl ether, TiCl₄ or SnCl₄0 °C to room temperatureModerate to GoodGenerally favors the 3-positionEffective for electron-rich aromatics.[1][2]Lewis acid catalyst can be harsh; requires strictly anhydrous conditions.[1]
Formylation via Lithiation n-BuLi, DMF-78 °C to room temperatureGood to Excellent (typically 70-85%)High (Directed by lithiation at the 3-position)Excellent for achieving high regioselectivity, mild reaction conditions.[1]Requires strictly anhydrous conditions and handling of pyrophoric reagents.[1]

Experimental Protocols

The following are detailed experimental protocols for the key synthesis methods. These protocols are adapted from established procedures for similar thiophene derivatives and should be optimized for the specific case of 2,5-dimethylthiophene.

Vilsmeier-Haack Formylation of 2,5-Dimethylthiophene

This protocol is a standard procedure for the formylation of electron-rich heterocycles like 2,5-dimethylthiophene.[1]

Reagents:

  • 2,5-Dimethylthiophene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM, slowly add POCl₃ (1.2 equivalents) at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 2,5-dimethylthiophene (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to afford this compound.

Rieche Formylation of 2,5-Dimethylthiophene

This protocol is adapted from general procedures for the Rieche formylation of aromatic compounds.[1][3]

Reagents:

  • 2,5-Dimethylthiophene

  • Dichloromethyl methyl ether

  • Titanium tetrachloride (TiCl₄) or Tin(IV) chloride (SnCl₄)

  • Dichloromethane (DCM), anhydrous

  • Ice water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2,5-dimethylthiophene (1 equivalent) in anhydrous DCM and cool the solution to 0 °C under an inert atmosphere.

  • Add TiCl₄ (1.1 equivalents) dropwise to the cooled solution.

  • Slowly add dichloromethyl methyl ether (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at 0 °C for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by carefully pouring it into ice water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Formylation of 2,5-Dimethylthiophene via Lithiation

This protocol utilizes an organolithium intermediate for regioselective formylation.[1]

Reagents:

  • 2,5-Dimethylthiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2,5-dimethylthiophene (1 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 equivalents) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Slowly add anhydrous DMF (1.2 equivalents) to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Synthesis Workflow and Method Relationships

The following diagrams illustrate the general experimental workflow for the synthesis of this compound and the logical relationship between the discussed formylation methods.

Synthesis_Workflow Start 2,5-Dimethylthiophene Formylation Formylation Reaction Start->Formylation Workup Aqueous Workup & Extraction Formylation->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Formylation_Methods cluster_electrophilic Electrophilic Aromatic Substitution cluster_nucleophilic Nucleophilic Addition to Formylating Agent Vilsmeier-Haack Vilsmeier-Haack (POCl₃, DMF) Product This compound Vilsmeier-Haack->Product Rieche Rieche (Dichloromethyl methyl ether, Lewis Acid) Rieche->Product Lithiation Formylation via Lithiation (n-BuLi, DMF) Lithiation->Product 2,5-Dimethylthiophene 2,5-Dimethylthiophene 2,5-Dimethylthiophene->Vilsmeier-Haack 2,5-Dimethylthiophene->Rieche 2,5-Dimethylthiophene->Lithiation

Caption: Logical relationship between the primary formylation methods for 2,5-dimethylthiophene.

References

Physicochemical properties of 2,5-Dimethylthiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethylthiophene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic aromatic compound belonging to the thiophene family.[1] Its structure, featuring a reactive aldehyde group and a substituted thiophene ring, makes it a valuable intermediate in organic synthesis.[2] This compound serves as a building block in the development of various bioactive molecules, with applications in medicinal chemistry and materials science.[2] It is particularly utilized in the synthesis of pharmaceuticals and agrochemicals.[2] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols, and key data for research and development applications.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These parameters are crucial for designing synthetic routes, understanding its behavior in different media, and for analytical characterization.

Identifiers and Molecular Properties

A logical overview of the key identifiers for this compound is presented below.

cluster_identifiers Chemical Identifiers COMPOUND This compound CAS CAS: 26421-44-3 COMPOUND->CAS FORMULA Formula: C₇H₈OS COMPOUND->FORMULA MOL_WEIGHT MW: 140.20 g/mol COMPOUND->MOL_WEIGHT IUPAC IUPAC Name: This compound COMPOUND->IUPAC G start Start Materials: - 2,5-dimethylthiophene - Dichloromethane (DCM) - Titanium tetrachloride (TiCl₄) step1 1. Prepare Solutions Add 2,5-dimethylthiophene to DCM. Prepare a separate solution of TiCl₄ in DCM. start->step1 step2 2. Dropwise Addition Slowly add both solutions simultaneously to a reaction vessel. Maintain temperature below 5 °C. step1->step2 Combine step3 3. Reaction Stir the mixture at 0 °C for 2 hours. Allow to warm to room temperature for 30 minutes. step2->step3 step4 4. Quenching Pour the reaction mixture into ice water acidified with HCl. step3->step4 step5 5. Extraction & Washing Partition with DCM and water. Wash the organic layer with water. step4->step5 step6 6. Drying & Concentration Dry the organic layer over anhydrous sodium sulfate. Concentrate under reduced pressure. step5->step6 step7 7. Purification Purify by Kugelrohr distillation (approx. 175 °C). step6->step7 end_product Final Product: This compound (Colorless liquid, ~60% yield) step7->end_product

References

2,5-Dimethylthiophene-3-carbaldehyde CAS number 26421-44-3

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2,5-Dimethylthiophene-3-carbaldehyde

CAS Number: 26421-44-3

This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic aldehyde. The information is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and materials science. This document details its physicochemical properties, synthesis protocols, spectroscopic data, and known applications, with a focus on its utility as a chemical intermediate.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid.[1] Its key properties are summarized below, providing essential data for laboratory handling, reaction planning, and analytical characterization.

Physicochemical Properties

The following table outlines the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 26421-44-3[2][3][4][5]
Molecular Formula C₇H₈OS[1][3][4][5]
Molecular Weight 140.20 g/mol [3][4]
Boiling Point 218-219 °C (at 760 mmHg)[1][3][6]
Density 1.138 g/mL[3][6][7]
Flash Point 86 °C (187 °F)[1][6]
Refractive Index 1.581[6][7]
Vapor Pressure 0.129 mmHg (at 25 °C)[1][6]
Storage Temperature 2-8 °C, under inert gas[6]
Appearance Colorless to pale yellow liquid[1]
Spectroscopic Data

Spectroscopic data is critical for the verification and characterization of the compound's structure.

Spectrum TypeDataSource
¹H NMR (CDCl₃) δ 9.93 (s, 1H), 7.00 (d, J = 1.1 Hz, 1H), 2.70 (s, 3H), 2.40 (d, J = 0.4 Hz, 3H)[2]
Mass Spectrum [M+H]⁺ = 141.1[2]

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through the formylation of 2,5-dimethylthiophene. The Vilsmeier-Haack reaction is a classic and effective method for this transformation on electron-rich heterocycles like thiophene.[8][9][10] A specific, detailed laboratory procedure is also available.

General Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9][11] This electrophilic reagent then reacts with the electron-rich 2,5-dimethylthiophene ring to introduce the formyl group.[8][12]

G cluster_0 Reagent Formation DMF N,N-Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Electrophilic Aromatic Substitution Thiophene 2,5-Dimethylthiophene Thiophene->Intermediate Product This compound Intermediate->Product Hydrolysis H2O Water (Workup) H2O->Intermediate G start Start: Prepare TiCl₄ in DCM add_reagents Add 2,5-Dimethylthiophene and 1,1-Dichlorodimethyl ether (Keep Temp < 5°C) start->add_reagents stir_cold Stir at 0°C for 2 hours add_reagents->stir_cold warm_rt Warm to Room Temperature (30 minutes) stir_cold->warm_rt quench Quench with Acidified Ice Water warm_rt->quench extract Extract with DCM quench->extract wash_dry Wash Organic Layer & Dry (Anhydrous Na₂SO₄) extract->wash_dry concentrate Concentrate Under Reduced Pressure wash_dry->concentrate distill Purify by Kugelrohr Distillation concentrate->distill end Final Product distill->end G Compound Thiophene-Based Anticancer Agent Target1 Nucleic Acid Synthesis (DNA/RNA) Compound->Target1 Inhibits Target2 Protein Synthesis (Ribosomes) Compound->Target2 Inhibits Effect1 Inhibition of Replication & Transcription Target1->Effect1 Effect2 Inhibition of Translation Target2->Effect2 Outcome Tumor Cell Growth Inhibition Effect1->Outcome Effect2->Outcome

References

Spectroscopic Profile of 2,5-Dimethylthiophene-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of chemical compounds is fundamental for structure elucidation, quality control, and the advancement of scientific research. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,5-Dimethylthiophene-3-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectral Data

The proton NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms within the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
9.93Singlet (s)-1HAldehyde proton (-CHO)
7.00Doublet (d)1.11HThiophene ring proton (H-4)
2.70Singlet (s)-3HMethyl protons (-CH₃ at C-2)
2.40Doublet (d)0.43HMethyl protons (-CH₃ at C-5)

Solvent: CDCl₃[1]

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
185.0 (approx.)Aldehyde carbonyl carbon (C=O)
150.0 (approx.)Thiophene ring carbon (C-5)
145.0 (approx.)Thiophene ring carbon (C-2)
138.0 (approx.)Thiophene ring carbon (C-3)
130.0 (approx.)Thiophene ring carbon (C-4)
15.5 (approx.)Methyl carbon (-CH₃ at C-2)
15.0 (approx.)Methyl carbon (-CH₃ at C-5)

Note: Experimentally determined values for ¹³C NMR were not explicitly found in the search results. The provided values are estimations based on typical chemical shifts for similar substituted thiophene structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
~2920MediumC-H stretch (methyl groups)
~2860, ~2760MediumC-H stretch (aldehyde)
~1670StrongC=O stretch (aldehyde carbonyl)
~1540MediumC=C stretch (thiophene ring)
~1440MediumC-H bend (methyl groups)

Note: A specific peak list for the IR spectrum was not available in the search results. The provided data is based on characteristic absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

ParameterValue
Molecular FormulaC₇H₈OS
Exact Mass140.0296
[M+H]⁺141.1

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy Protocol

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

¹H NMR Acquisition: The spectrum is acquired at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence is used with a relaxation delay of 1-5 seconds between pulses.

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to obtain singlets for each carbon atom. A longer relaxation delay may be necessary for quaternary carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained by placing a thin film of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: An FTIR spectrometer is used to record the spectrum.

Data Acquisition: A background spectrum of the clean salt plates is recorded first. The sample is then placed between the plates, and the sample spectrum is recorded. The final spectrum is the result of the sample spectrum with the background subtracted.

Mass Spectrometry Protocol

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for this type of analysis.

Data Acquisition: The sample solution is introduced into the ion source, where it is ionized. The resulting ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio. The detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for obtaining and analyzing the spectroscopic data for this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare thin film (neat liquid) Sample->Prep_IR Prep_MS Dilute in MeOH or ACN Sample->Prep_MS NMR_Spec NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer (ESI) Prep_MS->MS_Spec NMR_Data Chemical Shifts, Multiplicities, Integration NMR_Spec->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR_Spec->IR_Data MS_Data Mass-to-Charge Ratio (m/z) MS_Spec->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Data Acquisition and Analysis.

References

Vilsmeier-Haack Formylation of 2,5-Dimethylthiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack (V-H) reaction is a versatile and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, playing a crucial role in the synthesis of valuable intermediates for pharmaceuticals and other fine chemicals.[1][2][3] This guide provides an in-depth technical overview of the Vilsmeier-Haack formylation of 2,5-dimethylthiophene, a key transformation for introducing a formyl group into the thiophene ring system.

Reaction Mechanism and Pathway

The Vilsmeier-Haack reaction proceeds through an electrophilic aromatic substitution mechanism. The key electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3] The electron-rich 2,5-dimethylthiophene then attacks the Vilsmeier reagent, leading to the formation of a sigma complex. Subsequent elimination and hydrolysis yield the desired aldehyde, 3-formyl-2,5-dimethylthiophene.

The overall transformation can be visualized as follows:

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 2,5-Dimethylthiophene 2,5-Dimethylthiophene Sigma Complex Sigma Complex 2,5-Dimethylthiophene->Sigma Complex + Vilsmeier Reagent Iminium Salt Iminium Salt Sigma Complex->Iminium Salt 3-Formyl-2,5-dimethylthiophene 3-Formyl-2,5-dimethylthiophene Iminium Salt->3-Formyl-2,5-dimethylthiophene Hydrolysis

Caption: Vilsmeier-Haack reaction pathway for 2,5-dimethylthiophene.

Experimental Protocols

1. Preparation of the Vilsmeier Reagent:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride tube, place anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. An exothermic reaction will occur, leading to the formation of the Vilsmeier reagent.

2. Formylation Reaction:

  • Once the exotherm has subsided, add 2,5-dimethylthiophene dropwise to the freshly prepared Vilsmeier reagent with continued stirring and cooling.

  • After the addition is complete, the reaction mixture is typically heated to facilitate the reaction. A steam bath is often used for this purpose, and the reaction is stirred for several hours.[4]

3. Work-up and Isolation:

  • Cool the reaction mixture and pour it onto crushed ice in a beaker.

  • Neutralize the acidic solution to a pH of 6-8 by the slow addition of a saturated aqueous solution of a weak base, such as sodium acetate, with vigorous stirring. It is crucial to maintain a low temperature during neutralization to prevent the formation of by-products.[4]

  • The product, 3-formyl-2,5-dimethylthiophene, may precipitate out of the solution.

  • Collect the crude product by suction filtration and wash it with cold water.

  • The product can be further purified by recrystallization or distillation.

The general workflow is illustrated in the following diagram:

G start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl3 in ice bath) start->reagent_prep addition Add 2,5-Dimethylthiophene reagent_prep->addition reaction Heat Reaction Mixture (e.g., steam bath) addition->reaction workup Pour onto Ice & Neutralize (e.g., NaOAc) reaction->workup isolation Filter and Wash Crude Product workup->isolation purification Purify (Recrystallization/Distillation) isolation->purification end 3-Formyl-2,5-dimethylthiophene purification->end

Caption: General experimental workflow for the formylation of 2,5-dimethylthiophene.

Quantitative Data

Quantitative data for the Vilsmeier-Haack formylation of 2,5-dimethylthiophene is not extensively reported in the surveyed literature. However, data from a similar reaction on a terthiophene substrate can provide an indication of the potential efficiency of this reaction.

SubstrateProductYield (%)Purification Method
2,2′:5′,2″-Terthiophene5-Formyl-2,2′:5′,2″-terthiophene84.97Silica flash chromatography[5]

Spectroscopic Data

Detailed spectroscopic data for the product, 3-formyl-2,5-dimethylthiophene, is not available in the provided search results. However, for the related compound, 3-acetyl-2,5-dimethylthiophene, the boiling point is reported to be between 223.00 to 225.00 °C at 760.00 mm Hg.[6] This information can be a useful reference for the characterization of the formylated product.

Conclusion

The Vilsmeier-Haack reaction is a powerful and reliable method for the formylation of 2,5-dimethylthiophene. The reaction proceeds via a well-understood electrophilic aromatic substitution mechanism and utilizes readily available and economical reagents. While a specific detailed protocol and extensive quantitative data for this particular transformation are not abundant in the readily available literature, the general procedures established for other electron-rich aromatic compounds provide a solid foundation for its successful implementation in a laboratory setting. The resulting 3-formyl-2,5-dimethylthiophene is a valuable building block for the synthesis of more complex heterocyclic compounds with potential applications in drug discovery and materials science.

References

IUPAC name for C7H8OS thiophene derivative

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(5-methylthiophen-2-yl)ethan-1-one (C₇H₈OS)

Introduction

Thiophene and its derivatives are a pivotal class of heterocyclic compounds in medicinal and organic chemistry.[1][2] Consisting of an aromatic five-membered ring containing a sulfur atom, the thiophene scaffold is a common bioisostere for the benzene ring.[2][3] This means it can often replace a benzene ring in biologically active molecules without a significant loss of activity, a strategy widely employed in drug design.[2] Thiophene derivatives exhibit a broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral properties.[1]

This guide focuses on a specific thiophene derivative with the molecular formula C₇H₈OS: 1-(5-methylthiophen-2-yl)ethan-1-one , more commonly known as 2-acetyl-5-methylthiophene . This compound serves as a valuable intermediate in the synthesis of more complex molecules and has applications as a flavoring agent, having been identified in foods such as coffee.[4][5] We will provide an in-depth overview of its nomenclature, properties, synthesis, and applications for researchers, scientists, and drug development professionals.

IUPAC Nomenclature and Chemical Structure

The nomenclature and structural identifiers for this compound are crucial for unambiguous identification in research and documentation.

  • IUPAC Name: 1-(5-methylthiophen-2-yl)ethan-1-one[6]

  • Common Name: 2-Acetyl-5-methylthiophene[6][7]

  • Synonyms: 1-(5-Methyl-2-thienyl)ethanone, 5-Methyl-2-acetylthiophene, Methyl 5-methyl-2-thienyl ketone[6][8]

  • CAS Number: 13679-74-8

  • Molecular Formula: C₇H₈OS[8]

  • Chemical Structure: Chemical structure of 2-Acetyl-5-methylthiophene

    Figure 1: Chemical structure of 1-(5-methylthiophen-2-yl)ethan-1-one.

Physicochemical Properties

The physical and chemical properties of 1-(5-methylthiophen-2-yl)ethan-1-one are summarized in the table below. This quantitative data is essential for experimental design, purification, and characterization.

PropertyValueReference(s)
Molecular Weight 140.20 g/mol [4][8]
Appearance White to light yellow powder or crystals[8]
Melting Point 24-28 °C[8]
Boiling Point 65-67 °C @ 1 mmHg
Density 1.106 g/mL at 25 °C[8]
Refractive Index (n20/D) 1.561
SMILES String CC(=O)c1ccc(C)s1
InChI Key YOSDTJYMDAEEAZ-UHFFFAOYSA-N

Synthesis Workflow

A common and efficient method for the synthesis of 2-acetyl-5-methylthiophene is the Friedel-Crafts acylation of 2-methylthiophene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the thiophene ring, predominantly at the 5-position due to the activating effect of the methyl group.

G Synthesis Workflow: Friedel-Crafts Acylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product Reactant1 2-Methylthiophene Reaction Friedel-Crafts Acylation Reactant1->Reaction Reactant2 Acetic Anhydride (Acylating Agent) Reactant2->Reaction Catalyst Lewis Acid (e.g., SnCl4, AlCl3) Catalyst->Reaction Workup Aqueous Workup & Purification Reaction->Workup Reaction Mixture Product 1-(5-methylthiophen-2-yl)ethan-1-one Workup->Product Purified Product

Caption: Friedel-Crafts acylation workflow for synthesizing 2-acetyl-5-methylthiophene.

Experimental Protocol: Friedel-Crafts Acylation

This section provides a detailed protocol for the synthesis of 1-(5-methylthiophen-2-yl)ethan-1-one, adapted from standard Friedel-Crafts acylation procedures.

Materials:

  • 2-Methylthiophene (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Anhydrous Tin(IV) chloride (SnCl₄) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, reflux condenser

  • Rotary evaporator

  • Chromatography equipment (for purification)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylthiophene (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: To the cooled solution, add acetic anhydride (1.1 eq). Subsequently, add tin(IV) chloride (1.2 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by adding 1 M HCl. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield pure 1-(5-methylthiophen-2-yl)ethan-1-one.

Applications in Research and Drug Development

Due to the presence of a reactive ketone functional group, 2-acetyl-5-methylthiophene is a versatile intermediate for synthesizing a variety of more complex molecules.[1]

  • Synthetic Building Block: It is used as a precursor in the preparation of compounds such as 2-ethyl-5-methylthiophene and (5-methylthiophen-2-yl)glyoxal.[8] These subsequent products can be used to build larger molecular scaffolds.

  • Pharmaceutical Intermediate: Thiophene derivatives are integral to numerous pharmaceuticals.[1] The 2-acetylthiophene moiety is a key intermediate for synthesizing molecules with potential biological activities, leveraging the thiophene ring as a pharmacologically acceptable scaffold.[1]

  • Flavor and Fragrance Industry: 2-Acetyl-5-methylthiophene has been identified as a flavor component in coffee and is recognized as a flavoring agent by the FDA.[4][5] Its organoleptic properties make it useful in the food and fragrance industries.

References

The Discovery and Enduring Legacy of Substituted Thiophene Aldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, stands as a cornerstone in the fields of organic and medicinal chemistry. Its discovery in the late 19th century as a contaminant in benzene opened the door to a vast area of research into its unique chemical properties and diverse applications. Substituted thiophene aldehydes, in particular, have emerged as pivotal intermediates in the synthesis of a wide array of pharmaceuticals and functional materials. Their versatile reactivity, stemming from the electron-rich nature of the thiophene ring and the electrophilic character of the formyl group, allows for the construction of complex molecular architectures. This guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies for substituted thiophene aldehydes, alongside a comprehensive overview of their physicochemical properties and applications in drug development, with a focus on their interaction with critical signaling pathways.

Historical Perspective: From a Benzene Impurity to a Privileged Scaffold

The formal introduction of an aldehyde group onto the thiophene ring, a critical step for its synthetic utility, was significantly advanced by the development of powerful formylation reactions. While early methods for the synthesis of aromatic aldehydes existed, such as the Gattermann reaction developed by Ludwig Gattermann, which utilizes hydrogen cyanide and hydrogen chloride, their application to thiophenes was not straightforward.[4][5][6]

A major breakthrough came in 1927 with the discovery of the Vilsmeier-Haack reaction by German chemists Anton Vilsmeier and Albrecht Haack.[7][8] This reaction, which employs a phosphoruoxy-chloride and a substituted formamide (like N,N-dimethylformamide, DMF) to generate a Vilsmeier reagent, proved to be a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophene.[7][8] Another significant contribution was the Rieche formylation , developed by Alfred Rieche in 1960, which uses dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride to formylate electron-rich aromatic compounds.[9][10]

The development of synthetic routes to substituted thiophenes was further enriched by the Gewald aminothiophene synthesis in 1966. This multicomponent reaction, involving a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, provides a versatile method for preparing polysubstituted 2-aminothiophenes, which can be further functionalized.[5][11][12]

Key Synthetic Methodologies

The formylation of thiophenes is a cornerstone of their synthetic chemistry. The following sections detail the most important methods, including their general mechanisms and experimental protocols.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most widely used method for the formylation of thiophenes. It involves the electrophilic attack of the Vilsmeier reagent (a chloroiminium salt) on the electron-rich thiophene ring. The reaction typically occurs at the C2 position unless it is blocked, in which case formylation may occur at C5.

Experimental Protocol: Vilsmeier-Haack Formylation of Thiophene [13]

  • Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride tube, place N-methylformanilide (1.0 mole) and phosphorus oxychloride (1.0 mole). Allow the mixture to stand for 30 minutes.

  • Reaction: Begin mechanical stirring and immerse the flask in a cold-water bath. Add thiophene (1.1 moles) at a rate that maintains the temperature between 25-35°C.

  • Stirring and Standing: After the addition is complete, stir the reaction mixture for an additional 2 hours at the same temperature, and then let it stand at room temperature for 15 hours.

  • Workup and Hydrolysis: Pour the dark, viscous solution into a vigorously stirred mixture of crushed ice (400 g) and water (250 mL).

  • Extraction and Purification: Separate the aqueous layer and extract with ether. Combine the organic layers, wash with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with water. Dry the ether solution over anhydrous sodium sulfate. The product, 2-thiophenecarboxaldehyde, is obtained by distillation of the concentrated ether solution.

The Rieche Formylation

The Rieche formylation provides an alternative method, particularly for thiophenes that may be sensitive to the conditions of the Vilsmeier-Haack reaction.

Experimental Protocol: Rieche Formylation of 2-Methylthiophene [14]

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methylthiophene (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add titanium tetrachloride (TiCl₄, 1.1-1.5 equivalents) dropwise. A color change is often observed. Stir for 15-30 minutes.

  • Formylation: Add dichloromethyl methyl ether (1.1-1.2 equivalents) dropwise, maintaining the temperature at 0°C.

  • Reaction Monitoring and Workup: Stir the reaction at 0°C or allow it to warm to room temperature, monitoring the progress by TLC. Quench the reaction by carefully pouring it into ice water.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Physicochemical Properties of Substituted Thiophene Aldehydes

The physical and spectroscopic properties of substituted thiophene aldehydes are crucial for their characterization and application. The following table summarizes key data for a selection of these compounds.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Refractive Index (n20/D)1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)
Thiophene-2-carboxaldehyde
alt text
C₅H₄OS112.15198<101.5919.95 (s, 1H), 7.80-7.77 (m, 2H), 7.22 (t, 1H)[15]183.1, 144.0, 136.5, 135.2, 128.4[15]1660-1680 (C=O)[16]
Thiophene-3-carboxaldehyde
alt text
C₅H₄OS112.15194-196-301.5839.9 (s, 1H), 8.2 (s, 1H), 7.5 (d, 1H), 7.4 (d, 1H)185.2, 141.2, 134.8, 127.2, 125.11670-1690 (C=O)[16]
5-Methyl-2-thiophenecarboxaldehyde
alt text
C₆H₆OS126.18215-217-1.5869.7 (s, 1H), 7.6 (d, 1H), 6.9 (d, 1H), 2.5 (s, 3H)182.1, 153.2, 143.1, 135.2, 126.4, 15.81655-1675 (C=O)
2-Acetylthiophene
alt text
C₆H₆OS126.182149-111.5657.67 (m, 2H), 7.10 (m, 1H), 2.56 (s, 3H)[17]190.7, 144.5, 133.8, 132.6, 128.2, 26.8[17]1660-1680 (C=O)[7]

Applications in Medicinal Chemistry and Drug Development

The thiophene ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and its ability to serve as a bioisostere for the benzene ring.[2] Substituted thiophene aldehydes are key starting materials for the synthesis of a wide range of biologically active molecules.

Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][18]

Table of Biological Activities of Selected Substituted Thiophene Derivatives

Compound ClassTherapeutic AreaTarget/Mechanism of ActionExample IC₅₀/EC₅₀ ValuesReference(s)
Thiophene-based NSAIDsAnti-inflammatoryCyclooxygenase (COX) and Lipoxygenase (LOX) inhibitionTiaprofenic acid, Tinoridine (marketed drugs)[8][14]
Thiophene carboxamidesAnticancerTubulin polymerization inhibition2b: IC₅₀ = 5.46 µM (Hep3B cells)[19]
Thiophene-based neuraminidase inhibitorsAntiviral (Influenza)Neuraminidase inhibition4b: IC₅₀ = 0.03 µM[20]
Thiophene chalconesAntimicrobial--[2]
Thiophene-based kinase inhibitorsAnticancerKinase inhibition (e.g., AKT, MAPK pathways)-[21]
Thiophene-based ALDH inhibitorsAnticancerAldehyde dehydrogenase (ALDH) inhibition-[22]

Signaling Pathways and Mechanisms of Action

Substituted thiophene derivatives exert their biological effects by modulating various cellular signaling pathways. Their ability to inhibit key enzymes and interact with specific receptors makes them attractive candidates for drug development.

Anti-inflammatory Action via COX and LOX Inhibition

Many thiophene-based anti-inflammatory drugs function by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial mediators of the inflammatory response.[8][14] Inhibition of these enzymes reduces the production of prostaglandins and leukotrienes, respectively, thereby alleviating inflammation.

COX_LOX_Inhibition Arachidonic_Acid Arachidonic Acid COX COX Enzymes Arachidonic_Acid->COX LOX LOX Enzymes Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiophene_Derivatives Thiophene Derivatives Thiophene_Derivatives->COX Inhibition Thiophene_Derivatives->LOX Inhibition

Caption: Inhibition of COX and LOX pathways by thiophene derivatives.

Modulation of Cancer-Related Signaling Pathways

Certain thiophene derivatives have been shown to induce apoptosis in cancer cells by modulating key signaling pathways such as the AKT and Mitogen-Activated Protein Kinase (MAPK) pathways.[21] Furthermore, some derivatives have been found to downregulate members of the JAK/STAT pathway, suggesting another mechanism for their anticancer activity.[23]

Cancer_Signaling_Pathways cluster_akt AKT Pathway cluster_mapk MAPK Pathway cluster_jak_stat JAK/STAT Pathway AKT AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Apoptosis Apoptosis Apoptosis_Inhibition->Apoptosis MAPK MAPK Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation JAK_STAT JAK/STAT Gene_Expression Gene Expression (Proliferation, Survival) JAK_STAT->Gene_Expression Thiophene_Derivatives Thiophene Derivatives Thiophene_Derivatives->AKT Modulation Thiophene_Derivatives->MAPK Modulation Thiophene_Derivatives->JAK_STAT Downregulation Thiophene_Derivatives->Apoptosis

Caption: Modulation of cancer signaling pathways by thiophene derivatives.

Conclusion

From its unexpected discovery to its current status as a privileged scaffold in medicinal chemistry, the journey of thiophene and its aldehyde derivatives is a testament to the continuous evolution of organic synthesis and drug discovery. The development of robust formylation methods has unlocked the vast synthetic potential of the thiophene ring, enabling the creation of a diverse array of molecules with significant biological activities. The ability of substituted thiophene aldehydes to serve as versatile building blocks for compounds that modulate key signaling pathways underscores their enduring importance for researchers, scientists, and drug development professionals. Future research in this area will undoubtedly continue to uncover novel synthetic methodologies and therapeutic applications for this remarkable class of heterocyclic compounds.

References

Alternative Synthetic Routes to 2,5-Dimethylthiophene-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of alternative synthetic routes for the preparation of 2,5-Dimethylthiophene-3-carbaldehyde, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of the synthetic pathways to aid in laboratory-scale and process development.

Introduction

This compound is a valuable building block in organic synthesis, prized for its reactive aldehyde group and the inherent chemical properties of the substituted thiophene ring. Its synthesis is a critical step in the development of numerous bioactive molecules. This guide explores three primary synthetic strategies: Rieche formylation, Vilsmeier-Haack formylation, and a pathway involving bromination followed by metalation and formylation. Each route offers distinct advantages and disadvantages in terms of yield, reagent toxicity, and operational complexity.

Comparative Summary of Synthetic Routes

The following table summarizes the key quantitative data for the described synthetic methodologies, allowing for a direct comparison of their efficacy.

MethodStarting MaterialKey ReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
Rieche Formylation 2,5-DimethylthiopheneDichloromethyl methyl ether, TiCl₄Dichloromethane1 - 30 to RT~60
Vilsmeier-Haack 2,5-DimethylthiophenePOCl₃, DMFDichloromethane2 - 40 to RTGood to Excellent
Lithiation/Formylation 3-Bromo-2,5-dimethylthiophenen-Butyllithium, DMFTHF1 - 2-78 to RTGood

Route 1: Rieche Formylation of 2,5-Dimethylthiophene

The Rieche formylation provides a direct method to introduce a formyl group onto electron-rich aromatic rings using a Lewis acid catalyst.

Experimental Protocol
  • Materials:

    • 2,5-Dimethylthiophene

    • Dichloromethyl methyl ether

    • Titanium tetrachloride (TiCl₄)

    • Dichloromethane (DCM), anhydrous

    • Ice water

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 2,5-dimethylthiophene (1 equivalent) in anhydrous DCM and cool the solution to 0 °C under an inert atmosphere.

    • Slowly add titanium tetrachloride (1.1 equivalents) to the stirred solution.

    • To this mixture, add dichloromethyl methyl ether (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 1-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into ice water to quench the reaction.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield this compound.[1]

Logical Workflow for Rieche Formylation

Rieche_Formylation Start 2,5-Dimethylthiophene in DCM Reaction Formylation (0 °C, 1-3h) Start->Reaction Add Reagents Reagents TiCl4 and Dichloromethyl methyl ether Reagents->Reaction Quench Quench with Ice Water Reaction->Quench Workup Extraction and Washing Quench->Workup Purification Distillation or Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for Rieche Formylation.

Route 2: Vilsmeier-Haack Formylation of 2,5-Dimethylthiophene

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The Vilsmeier reagent, formed from phosphorus oxychloride and dimethylformamide, acts as the electrophile. For 2,5-dimethylthiophene, the formylation is expected to occur regioselectively at the 3-position due to the directing effects of the two methyl groups.

Experimental Protocol
  • Materials:

    • 2,5-Dimethylthiophene

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Dichloromethane (DCM), anhydrous

    • Crushed ice

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM, slowly add POCl₃ (1.2 equivalents) at 0 °C under an inert atmosphere.

    • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 2,5-dimethylthiophene (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the mixture with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.[1][2]

Vilsmeier-Haack Reaction Pathway

Vilsmeier_Haack DMF_POCl3 DMF + POCl3 Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- DMF_POCl3->Vilsmeier_Reagent Formation Electrophilic_Attack Electrophilic Aromatic Substitution Vilsmeier_Reagent->Electrophilic_Attack Substrate 2,5-Dimethylthiophene Substrate->Electrophilic_Attack Iminium_Salt Iminium Salt Intermediate Electrophilic_Attack->Iminium_Salt Hydrolysis Hydrolysis Iminium_Salt->Hydrolysis Product This compound Hydrolysis->Product

Caption: Vilsmeier-Haack Reaction Mechanism.

Route 3: Bromination followed by Lithiation and Formylation

This multi-step approach offers an alternative route that avoids the use of strong Lewis acids or phosphorus oxychloride. It involves the initial regioselective bromination of 2,5-dimethylthiophene at the 3-position, followed by a lithium-halogen exchange and subsequent formylation.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-2,5-dimethylthiophene

  • Materials:

    • 2,5-Dimethylthiophene

    • N-Bromosuccinimide (NBS)

    • Acetonitrile

    • Water

    • Dichloromethane

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 2,5-dimethylthiophene (1 equivalent) in acetonitrile and cool the solution to 0 °C under a nitrogen atmosphere.

    • Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Monitor the reaction by TLC.

    • Quench the reaction with water and extract with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain 3-bromo-2,5-dimethylthiophene.

Step 2: Lithiation and Formylation

  • Materials:

    • 3-Bromo-2,5-dimethylthiophene

    • n-Butyllithium (n-BuLi) in hexanes

    • N,N-Dimethylformamide (DMF), anhydrous

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride solution

    • Diethyl ether

    • Water

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 3-bromo-2,5-dimethylthiophene (1 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 equivalents) dropwise.

    • Stir the mixture at -78 °C for 1 hour.

    • Slowly add anhydrous DMF (1.2 equivalents) to the reaction mixture at -78 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction by adding a saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether.

    • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure and purify the crude product by vacuum distillation or column chromatography.[1][3]

Multi-step Synthesis Workflow

Lithiation_Formylation_Workflow Start 2,5-Dimethylthiophene Bromination Bromination with NBS in Acetonitrile Start->Bromination Intermediate 3-Bromo-2,5-dimethylthiophene Bromination->Intermediate Lithiation Lithiation with n-BuLi in THF at -78 °C Intermediate->Lithiation Formylation Formylation with DMF Lithiation->Formylation Product This compound Formylation->Product

References

Starting materials for 2,5-Dimethylthiophene-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for 2,5-Dimethylthiophene-3-carbaldehyde, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The document details the necessary starting materials, experimental protocols, and quantitative data to assist researchers in the efficient laboratory-scale synthesis of this target molecule.

Core Starting Material: 2,5-Dimethylthiophene

The principal precursor for the synthesis of this compound is 2,5-dimethylthiophene.[2][3] This organosulfur compound is a colorless liquid and serves as a versatile building block in organic synthesis.[4]

Synthesis of 2,5-Dimethylthiophene

The most common laboratory preparation of 2,5-dimethylthiophene involves the sulfurization of hexane-2,5-dione.[4] This method, a variation of the Paal-Knorr thiophene synthesis, provides a reliable route to the key starting material.[5]

Experimental Protocol: Synthesis of 2,5-Dimethylthiophene from Hexane-2,5-dione

A mixture of hexane-2,5-dione and a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, is heated, typically in an inert solvent like toluene or xylene. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, quenched, and subjected to an extractive workup. The crude product is then purified by distillation to yield 2,5-dimethylthiophene.

Synthetic Routes to this compound

The introduction of a formyl group onto the 2,5-dimethylthiophene ring is most commonly achieved via electrophilic aromatic substitution. Two prominent methods are the Vilsmeier-Haack reaction and formylation using a Lewis acid catalyst.

Method 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6] The reaction employs a Vilsmeier reagent, which is a chloroiminium salt, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][7]

Experimental Protocol: Vilsmeier-Haack Formylation of 2,5-Dimethylthiophene

To a stirred solution of anhydrous N,N-dimethylformamide (typically 1.5-3 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane, phosphorus oxychloride (1.1-1.2 equivalents) is added dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).[4] The mixture is stirred at this temperature for approximately 30 minutes to allow for the formation of the Vilsmeier reagent. Subsequently, a solution of 2,5-dimethylthiophene (1 equivalent) in the same anhydrous solvent is added dropwise, maintaining the temperature at 0°C.[4] After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours), with the reaction progress monitored by TLC.[4]

Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice.[4] The acidic solution is then neutralized with a base, such as a saturated sodium bicarbonate solution or sodium acetate.[4] The product is extracted with an organic solvent (e.g., DCM or diethyl ether), and the combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and concentrated under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield this compound.

Method 2: Formylation using Titanium Tetrachloride

An alternative method for the formylation of 2,5-dimethylthiophene involves the use of a Lewis acid, such as titanium tetrachloride (TiCl₄), in combination with a formylating agent like 1,1-dichlorodimethyl ether.

Experimental Protocol: Synthesis of this compound using Titanium Tetrachloride [2]

A solution of 2,5-dimethylthiophene (69.5 mmol) in dichloromethane (15 mL) and 1,1-dichlorodimethyl ether are added simultaneously and slowly in a dropwise manner to a solution of titanium tetrachloride (19.1 mL) in dichloromethane (20 mL). The reaction temperature is maintained below 5°C throughout the addition.[2]

The reaction mixture is stirred at 0°C for 2 hours, followed by slow warming to room temperature for 30 minutes.[2] The reaction is then quenched by pouring it into ice water acidified with hydrochloric acid (20 mL). The mixture is partitioned, and the organic layer is separated, washed with water, and dried over anhydrous sodium sulfate. After removal of the solvent under reduced pressure, the crude product is purified by Kugelrohr distillation (at approximately 175°C) to afford this compound as a colorless liquid.[2]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound via the titanium tetrachloride method.

ParameterValueReference
Starting Material2,5-Dimethylthiophene[2]
ReagentsTitanium tetrachloride, 1,1-dichlorodimethyl ether, Dichloromethane[2]
Reaction Temperature<5°C to Room Temperature[2]
Reaction Time2.5 hours[2]
Yield60%[2]
Product FormColorless Liquid[2]

Mandatory Visualizations

Synthesis_of_2_5_Dimethylthiophene A Hexane-2,5-dione B Sulfurization (e.g., P4S10) A->B C 2,5-Dimethylthiophene B->C D Formylation C->D E This compound D->E

Caption: Overall synthesis workflow for this compound.

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Workup DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Start_Mat 2,5-Dimethylthiophene Iminium_Intermediate Iminium Intermediate Start_Mat->Iminium_Intermediate + Vilsmeier Reagent Hydrolysis Hydrolysis (Aqueous Workup) Iminium_Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Logical workflow of the Vilsmeier-Haack formylation.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 2,5-Dimethylthiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylthiophene-3-carbaldehyde is a heterocyclic aromatic aldehyde with the chemical formula C₇H₈OS.[1][2] Its structure, featuring a thiophene ring substituted with two methyl groups and a formyl group, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[3] The reactive aldehyde group and the electron-rich thiophene ring provide multiple sites for functionalization, enabling its use in the development of novel bioactive compounds. This technical guide provides a comprehensive overview of the chemical structure, bonding, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Bonding

The molecular structure of this compound consists of a five-membered thiophene ring with methyl groups at positions 2 and 5, and a carbaldehyde (formyl) group at position 3. The thiophene ring is an aromatic system, with the sulfur atom participating in the delocalized π-electron system. This aromaticity confers significant stability to the molecule.

Molecular Formula and Weight:
  • Molecular Formula: C₇H₈OS[1][2]

  • Molecular Weight: 140.20 g/mol [1]

IUPAC Name:
  • This compound[1]

CAS Number:
  • 26421-44-3[1][2]

Bonding Analysis

Due to the lack of publicly available crystallographic data for this compound, experimentally determined bond lengths and angles are not available. However, computational chemistry methods, such as Density Functional Theory (DFT), can provide reliable predictions of these parameters. The bonding within the thiophene ring is characterized by C-C and C-S single and double bond character, reflecting the delocalized π-system. The C=O bond of the aldehyde is a strong, polar double bond.

Data Presentation

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃) [4]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.93s-Aldehydic proton (-CHO)
7.00d1.1Thiophene ring proton (H-4)
2.70s-Methyl protons at C-5
2.40d0.4Methyl protons at C-2

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~185Aldehydic Carbon (C=O)
~150Thiophene Ring Carbon (C-5)
~145Thiophene Ring Carbon (C-2)
~138Thiophene Ring Carbon (C-3)
~130Thiophene Ring Carbon (C-4)
~15Methyl Carbon (C-5)
~14Methyl Carbon (C-2)

Table 3: FT-IR Spectroscopic Data

Key vibrational frequencies for the functional groups in this compound.

Wavenumber (cm⁻¹)IntensityAssignment
~2920MediumC-H stretch (methyl)
~2850MediumC-H stretch (aldehyde)
~1670StrongC=O stretch (conjugated aldehyde)
~1550MediumC=C stretch (thiophene ring)
~1450MediumC-H bend (methyl)

Table 4: UV-Vis Spectroscopic Data

Expected absorption maxima for the electronic transitions in this compound.

Solventλmax (nm)Molar Absorptivity (ε)Transition
Ethanol~280-π → π
Ethanol~330-n → π

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as 2,5-dimethylthiophene.[5][6][7]

Materials:

  • 2,5-Dimethylthiophene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Ice

  • Hydrochloric acid (HCl)

  • Sodium sulfate (anhydrous)

  • Dichloromethane (for extraction)

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Formylation: To the freshly prepared Vilsmeier reagent, add a solution of 2,5-dimethylthiophene in dichloromethane (DCM) dropwise at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for 2 hours.[4]

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice and water, and acidify with hydrochloric acid.[4]

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Washing and Drying: Wash the organic layer with water, dry over anhydrous sodium sulfate, and filter.[4]

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by Kugelrohr distillation (set temperature ca. 175 °C) to obtain this compound as a colorless liquid.[4]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve a sample of the purified product in deuterated chloroform (CDCl₃). Record the spectrum on a 400 MHz or higher NMR spectrometer.

  • ¹³C NMR: Dissolve a sample of the purified product in deuterated chloroform (CDCl₃). Record the proton-decoupled ¹³C NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Acquire the FT-IR spectrum of a thin film of the liquid product on a salt plate (e.g., NaCl or KBr) using an FT-IR spectrometer.

UV-Visible (UV-Vis) Spectroscopy:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol). Record the UV-Vis absorption spectrum over a range of 200-400 nm using a UV-Vis spectrophotometer.

Mandatory Visualization

Caption: Molecular structure of this compound.

synthesis_workflow Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization start 2,5-Dimethylthiophene reaction Vilsmeier-Haack Formylation start->reaction reagent Vilsmeier Reagent (DMF, POCl₃) reagent->reaction workup Aqueous Workup & Extraction reaction->workup purification Kugelrohr Distillation workup->purification product 2,5-Dimethylthiophene- 3-carbaldehyde purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ftir FT-IR Spectroscopy product->ftir uvvis UV-Vis Spectroscopy product->uvvis analysis Structural & Purity Confirmation nmr->analysis ftir->analysis uvvis->analysis

Caption: Workflow for the synthesis and characterization of this compound.

References

A Technical Guide to 2,5-Dimethylthiophene-3-carbaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Commercial Availability, Synthesis, and Biological Significance

This technical guide provides a comprehensive overview of 2,5-Dimethylthiophene-3-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document details its commercial availability, provides a robust experimental protocol for its synthesis and purification, and explores its significance as a precursor to bioactive molecules.

Core Properties and Specifications

This compound, with CAS number 26421-44-3, is a substituted thiophene featuring a reactive aldehyde group.[1][2] This functionalization makes it a valuable intermediate for creating more complex molecular architectures.[3] Its core properties are summarized below.

PropertyValue
CAS Number 26421-44-3
Molecular Formula C₇H₈OS
Molecular Weight 140.20 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 218 °C
Storage Conditions 2–8 °C under an inert atmosphere (Nitrogen or Argon)

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and development purposes. Purity levels are typically high, often exceeding 95-98%. A summary of representative suppliers is provided in the table below.

SupplierPurityCAS Number
Ambeed, Inc. (via Sigma-Aldrich)98%26421-44-3
Bide Pharmatech Ltd.N/A26421-44-3
Shanghai YuanYe Biotechnology Co., Ltd.N/A26421-44-3
Career Henan Chemical Co.≥98%26421-44-3
Dideu Industries Group Limited99.00%26421-44-3
Apolloscientific95+%26421-44-3
SynQuest Laboratories95.0%26421-44-3
AK ScientificN/A26421-44-3

Note: This list is not exhaustive and represents a snapshot of available suppliers. Availability and purity should be confirmed with the respective vendor.

Experimental Protocols

The synthesis of this compound is commonly achieved through the formylation of 2,5-dimethylthiophene. The Vilsmeier-Haack reaction is a well-established and efficient method for this transformation.[4]

Synthesis via Vilsmeier-Haack Reaction

This protocol is based on the reaction of 2,5-dimethylthiophene with a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Reagents:

  • 2,5-Dimethylthiophene (C₆H₈S)

  • Titanium tetrachloride (TiCl₄)

  • 1,1-Dichlorodimethyl ether (or another formylating agent precursor)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • A solution of titanium tetrachloride (19.1 mL) in dichloromethane (20 mL) is prepared and cooled, maintaining the temperature below 5 °C.[5]

  • A solution of 2,5-dimethylthiophene (7.80 g, 69.5 mmol) in dichloromethane (15 mL) is added dropwise and simultaneously with a solution of 1,1-dichlorodimethyl ether to the TiCl₄ solution.[5] The reaction temperature must be kept below 5 °C throughout the addition.

  • The reaction mixture is stirred at 0 °C for 2 hours, then allowed to warm slowly to room temperature over 30 minutes.[5]

  • The reaction is quenched by pouring the mixture into ice water acidified with hydrochloric acid (20 mL).[5]

  • The mixture is partitioned with dichloromethane and water. The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.[5]

  • The solvent is removed under reduced pressure to yield the crude product.[5]

Purification

Method: Kugelrohr Distillation

  • The crude product is purified by Kugelrohr distillation.

  • The apparatus is set to a temperature of approximately 175 °C under a membrane pump vacuum.[5]

  • The purified 2,5-dimethyl-3-thiophenecarboxaldehyde is collected as a colorless liquid. This procedure can yield a product with a purity of around 60%.[5]

G cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage A Prepare TiCl4 solution in DCM (Cool to < 5°C) C Simultaneous dropwise addition to TiCl4 solution A->C B Prepare 2,5-Dimethylthiophene and Dichlorodimethyl ether in DCM B->C D Stir at 0°C for 2h, then warm to RT for 30 min C->D E Quench with acidified ice water D->E Proceed to Workup F Liquid-Liquid Extraction with DCM E->F G Wash organic layer with water F->G H Dry over Na2SO4 and concentrate G->H I Kugelrohr Distillation (~175°C, vacuum) H->I Proceed to Purification J Collect Pure Product (Colorless Liquid) I->J G cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization cluster_target Mechanism of Action A This compound (Starting Scaffold) B Chemical Derivatization (e.g., reductive amination, condensation) A->B C Library of Novel Thiophene Derivatives B->C D High-Throughput Screening (e.g., cell viability assays) C->D Test for Biological Activity E Identification of 'Hit' Compounds D->E F Structure-Activity Relationship (SAR) Studies E->F Develop 'Hits' into 'Leads' G ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) F->G H Optimized Lead Compound G->H I Target Identification (e.g., Nucleic Acid/Protein Synthesis) H->I Investigate Target Engagement J Inhibition of Cellular Proliferation I->J

References

Safeguarding Innovation: A Technical Guide to the Safe Handling of 2,5-Dimethylthiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2,5-Dimethylthiophene-3-carbaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment and mitigating potential risks associated with the handling of this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is a highly flammable liquid and vapor.[2][3] The primary health hazards include being harmful if swallowed, in contact with skin, or if inhaled.[2] It is known to cause skin irritation and serious eye irritation.[2][4] Furthermore, it may cause respiratory irritation.[4] This chemical is also recognized as being harmful to aquatic life with long-lasting effects.[2][3]

GHS Hazard Statements:

  • H225: Highly flammable liquid and vapour.[2]

  • H302: Harmful if swallowed.[3]

  • H312: Harmful in contact with skin.[2]

  • H315: Causes skin irritation.[2][4]

  • H319: Causes serious eye irritation.[2][4]

  • H332: Harmful if inhaled.[2]

  • H335: May cause respiratory irritation.[4]

  • H412: Harmful to aquatic life with long lasting effects.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₇H₈OS
Molecular Weight 140.20 g/mol
Appearance Liquid
Boiling Point 218°C
Density 1.138 g/mL
Flash Point 64 °C / 147.2 °F
Storage Temperature Room temperature, dry; some suppliers recommend 2-8°C

(Data sourced from[1][4][5])

Safe Handling and Storage Protocols

Proper handling and storage are paramount to minimizing exposure and preventing accidents.

Personal Protective Equipment (PPE)

A standardized PPE workflow should be followed to ensure user safety.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Handling cluster_doffing Doffing & Disposal Assess_Risks Assess Risks Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Coat Wear Lab Coat Select_PPE->Coat Gloves Wear Protective Gloves Handle_Chemical Handle Chemical in Well-Ventilated Area Gloves->Handle_Chemical Eyewear Wear Eye/Face Protection (Safety Glasses/Face Shield) Coat->Eyewear Eyewear->Gloves Remove_Gloves Remove Gloves Handle_Chemical->Remove_Gloves Remove_Eyewear Remove Eye/Face Protection Remove_Gloves->Remove_Eyewear Remove_Coat Remove Lab Coat Remove_Eyewear->Remove_Coat Wash_Hands Wash Hands Thoroughly Remove_Coat->Wash_Hands Emergency_Response cluster_first_aid First Aid Measures Exposure Exposure Event Inhalation Inhalation: Move to fresh air. If breathing stops, give artificial respiration. Call a physician immediately. Exposure->Inhalation If Inhaled Skin_Contact Skin Contact: Take off all contaminated clothing immediately. Rinse skin with water/shower. Consult a physician. Exposure->Skin_Contact On Skin Eye_Contact Eye Contact: Rinse out with plenty of water. Remove contact lenses. Call an ophthalmologist. Exposure->Eye_Contact In Eyes Ingestion Ingestion: Make victim drink water (two glasses at most) immediately. Consult a physician. Exposure->Ingestion If Swallowed Synthesis_Workflow Start Start Reaction Reaction Mixture Start->Reaction Quench Pour into ice water acidified with HCl Reaction->Quench Partition Partition with dichloromethane and water Quench->Partition Wash Wash organic layer with water Partition->Wash Dry Dry over anhydrous sodium sulfate Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purification by Kugelrohr distillation Concentrate->Purify End End Product: Colorless Liquid Purify->End

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reactions Using 2,5-Dimethylthiophene-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiophene scaffold is a privileged heterocycle in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and useful electronic properties. The functionalization of the thiophene ring is a key strategy in the development of novel therapeutic agents and advanced materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, providing a direct route to introduce aryl and heteroaryl substituents.[1][2][3]

This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction of bromo-substituted 2,5-Dimethylthiophene-3-carbaldehyde derivatives with various boronic acids. The resulting 3-aryl-2,5-dimethylthiophene-3-carbaldehydes are valuable intermediates for the synthesis of a diverse array of more complex molecules. The aldehyde functionality can be readily transformed, enabling the construction of compound libraries for screening in drug discovery programs.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, typically a boronic acid or its ester, with an organohalide. The reaction proceeds via a catalytic cycle that includes oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. The choice of catalyst, base, and solvent system is critical for achieving high yields and purity.

Data Presentation: Optimized Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki coupling of a hypothetical 5-bromo-2,5-dimethylthiophene-3-carbaldehyde with various arylboronic acids, extrapolated from similar thiophene systems.[2][3][4][5]

ParameterConditionNotes
Substrate 5-bromo-2,5-dimethylthiophene-3-carbaldehydeThe starting organohalide.
Coupling Partner Arylboronic acid or Arylboronic acid pinacol esterA slight excess (1.1-1.5 equivalents) is often used.
Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Typically used in 1-5 mol%.
Base K₃PO₄ or K₂CO₃An aqueous solution of the base is commonly employed.
Solvent Toluene/water (4:1) or Dioxane/water (6:1)The presence of water is often crucial for the reaction.[2]
Temperature 85-95 °CReaction is typically heated to ensure completion.
Reaction Time 12-24 hoursMonitored by TLC or LC-MS.

Representative Yields

The following table presents representative yields for Suzuki coupling reactions of various brominated thiophene carbaldehydes with different arylboronic acids, which can be indicative of the expected outcomes for this compound derivatives.

Thiophene SubstrateArylboronic AcidYield (%)Reference
4-bromothiophene-2-carbaldehydePhenylboronic acid pinacol esterGood[3]
4-bromothiophene-2-carbaldehyde3,5-dimethylphenylboronic acidExcellent[3]
4,5-dibromothiophene-2-carboxaldehydePhenylboronic acidGood[2]
4,5-dibromothiophene-2-carboxaldehyde2-methoxyphenylboronic acidGood[2]

Visualizations

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reactants & Products Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII_Aryl R1-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R2-B(OH)2 PdII_Both R1-Pd(II)L2-R2 Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim R1-R2 RedElim->Pd0 Product Coupled Product (R1-R2) R1X Organohalide (R1-X) (e.g., Bromo-thiophene derivative) R2BOH2 Organoboron (R2-B(OH)2) (e.g., Arylboronic acid) Base Base (e.g., K2CO3)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add thiophene derivative, boronic acid, catalyst, and base to solvent. - Degas the mixture. start->setup reaction Heat Reaction Mixture (e.g., 90 °C for 12-24h) setup->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Cool to room temperature. - Partition between organic solvent and water. - Separate layers. monitoring->workup Complete purification Purification: - Dry organic layer. - Concentrate in vacuo. - Purify by column chromatography. workup->purification analysis Product Analysis: (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for Suzuki coupling reactions.

Experimental Protocols

General Procedure for the Suzuki Coupling of 5-bromo-2,5-dimethylthiophene-3-carbaldehyde with an Arylboronic Acid

Materials:

  • 5-bromo-2,5-dimethylthiophene-3-carbaldehyde (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dioxane (8 mL)

  • Water (2 mL)

  • Nitrogen or Argon gas supply

  • Standard reflux apparatus

  • Magnetic stirrer and heating mantle

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2,5-dimethylthiophene-3-carbaldehyde (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition and Degassing: Add dioxane (8 mL) and water (2 mL) to the flask. Purge the reaction mixture with nitrogen or argon for 10-15 minutes to remove any dissolved oxygen.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under a nitrogen or argon atmosphere.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure coupled product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions:

  • Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Arylboronic acids can be irritants; handle with care.[6]

  • Consult the Material Safety Data Sheets (MSDS) for all reagents before use.

References

Application Notes and Protocols for Knoevenagel Condensation with 2,5-Dimethylthiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Knoevenagel condensation of 2,5-dimethylthiophene-3-carbaldehyde with various active methylene compounds. The methodologies described herein are based on established chemical literature and are intended to serve as a comprehensive guide for the synthesis of α,β-unsaturated compounds derived from this compound, which are of interest in medicinal chemistry and materials science.

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][2] It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.[1][2] This reaction is instrumental in the synthesis of a wide variety of substituted olefins, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and polymers.[3] The electron-rich 2,5-dimethylthiophene moiety makes its derivatives attractive scaffolds in drug discovery.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Knoevenagel condensation of various thiophene aldehydes with different active methylene compounds. This data can be used as a reference for optimizing the reaction with this compound.

AldehydeActive Methylene CompoundCatalystSolventTemperature (°C)TimeYield (%)
2-ThiophenecarboxaldehydeCyanoacetic AcidKOH (20 mol%)Water75 (Microwave)20 min>95
3-Methyl-2-thiophenecarboxaldehydeEthyl CyanoacetatePiperidineEthanolReflux-90
Aromatic AldehydesMalononitrileDBUWaterRoom Temp.5 min98
Aromatic AldehydesEthyl CyanoacetateTriphenylphosphineDichloromethaneRoom Temp.->90
Aromatic AldehydesEthyl CyanoacetateDIPEAcAcetonitrileReflux10-30 min91-98
5-Methyl-2-thiophenecarboxaldehydeMalononitrileAmmonium acetateSolvent-freeRoom Temp.5-15 min>90

Experimental Protocols

The following are detailed methodologies for the Knoevenagel condensation of this compound with common active methylene compounds. All reactions should be performed in a well-ventilated fume hood, and reagents should be of analytical grade. Reaction progress can be monitored by thin-layer chromatography (TLC).

Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile

This protocol describes a classic and effective method for the synthesis of 2-((2,5-dimethylthiophen-3-yl)methylene)malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Add malononitrile (1.1 eq) to the solution and stir until completely dissolved.

  • Add a catalytic amount of piperidine (approximately 0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion (typically 1-3 hours), allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified product.

Protocol 2: DBU-Catalyzed Condensation with Ethyl Cyanoacetate in Water

This protocol offers an environmentally friendly approach using a strong, non-nucleophilic base in an aqueous medium.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Water

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a flask, suspend this compound (1.0 eq) and ethyl cyanoacetate (1.1 eq) in water.

  • Add DBU (1.0 eq) to the suspension.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is often complete within a short period (5-30 minutes).

  • Upon completion, the product can be isolated by filtration if it precipitates.

  • Wash the solid product with cold water and dry under vacuum. If the product does not precipitate, it can be extracted with a suitable organic solvent.

Protocol 3: Solvent-Free Condensation with Barbituric Acid

This solvent-free protocol is an efficient and green method for the synthesis of 5-((2,5-dimethylthiophen-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione.

Materials:

  • This compound

  • Barbituric acid

  • Ammonium acetate (catalyst)

  • Mortar and pestle or a small beaker with a stirring rod

Procedure:

  • In a mortar, combine this compound (1.0 eq), barbituric acid (1.0 eq), and a catalytic amount of ammonium acetate (0.1 eq).

  • Grind the mixture with the pestle for 5-15 minutes at room temperature. The reaction is often exothermic and may solidify upon completion.

  • Monitor the reaction progress by TLC by dissolving a small aliquot in a suitable solvent.

  • Once the reaction is complete, wash the solid product with water and then a small amount of cold ethanol to remove unreacted starting materials and catalyst.

  • The product is often obtained in high purity. If necessary, it can be recrystallized from a suitable solvent.

Visualizations

Knoevenagel_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Aldehyde, Active Methylene Compound, and Solvent add_catalyst Add Catalyst start->add_catalyst react Stir at Appropriate Temperature add_catalyst->react monitor Monitor by TLC react->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete isolate Isolate Crude Product (Filtration/Extraction) cool->isolate purify Purify Product (Recrystallization/Chromatography) isolate->purify end Pure Product purify->end

Caption: Generalized experimental workflow for the Knoevenagel condensation.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Protonation & Dehydration active_methylene Active Methylene Compound (Z-CH2-Z') enolate Enolate Ion (Z-CH--Z') active_methylene->enolate + Base base Base (B:) alkoxide Alkoxide Intermediate enolate->alkoxide + Aldehyde aldehyde 2,5-Dimethylthiophene -3-carbaldehyde alcohol β-Hydroxy Adduct alkoxide->alcohol + BH+ protonation Protonation (BH+) product α,β-Unsaturated Product alcohol->product - H2O dehydration Dehydration (-H2O)

References

Application Notes and Protocols: Synthesis and Potential Applications of Schiff Bases Derived from 2,5-Dimethylthiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Schiff bases from 2,5-dimethylthiophene-3-carbaldehyde, a promising starting material for the development of novel therapeutic agents. Thiophene-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities. This document outlines a general protocol for the synthesis of these Schiff bases, presents illustrative quantitative data, and discusses their potential applications in drug development based on the activities of structurally similar compounds.

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide range of applications in medicinal and pharmaceutical chemistry.[1] The synthesis of Schiff bases from thiophene derivatives is of particular interest, as the thiophene moiety is a well-established pharmacophore found in numerous approved drugs. Thiophene-based Schiff bases have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[2][3]

The starting material, this compound, offers a unique scaffold for the synthesis of novel Schiff base derivatives. The presence of the dimethyl-substituted thiophene ring is expected to modulate the lipophilicity and electronic properties of the resulting Schiff bases, potentially leading to enhanced biological activity and improved pharmacokinetic profiles.[4] This document provides a detailed protocol for the synthesis of these promising compounds and explores their potential in drug discovery.

Synthesis of Schiff Bases from this compound

The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine. This reaction is often carried out in an alcoholic solvent and can be catalyzed by a few drops of acid.[5][6]

General Reaction Scheme

G cluster_0 This compound cluster_1 Primary Amine cluster_2 Schiff Base cluster_3 Water A C A->C + B R-NH2 B->C + D H2O C->D +

Caption: General reaction for the synthesis of Schiff bases.

Experimental Protocol

This protocol describes a general method for the synthesis of a Schiff base from this compound and a representative primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, amino acids)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 20 mL of absolute ethanol.

  • To this solution, add a solution of 10 mmol of the primary amine in 10 mL of absolute ethanol.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • If no precipitate forms, the solvent can be removed under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

  • Dry the purified Schiff base in a desiccator.

Illustrative Quantitative Data

The following tables provide representative data for the synthesis and characterization of a hypothetical Schiff base, (E)-N-((2,5-dimethylthiophen-3-yl)methylene)aniline.

Table 1: Reaction Parameters and Yield

ParameterValue
Reaction Time3 hours
Reaction TemperatureReflux (approx. 78 °C)
Yield of Purified Product85%

Table 2: Characterization Data

AnalysisResult
Melting Point110-112 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm)
8.45 (s, 1H, -CH=N-)
7.40-7.20 (m, 5H, Ar-H)
7.05 (s, 1H, Thiophene-H)
2.60 (s, 3H, -CH₃)
2.45 (s, 3H, -CH₃)
¹³C NMR (101 MHz, CDCl₃) δ (ppm)
158.5 (-CH=N-)
152.0, 140.1, 135.2, 129.5, 128.9, 125.4, 121.0
15.2, 14.8
FT-IR (KBr, cm⁻¹)
1625 (C=N stretch)
3050 (Ar C-H stretch)
1450 (C=C stretch)
Mass Spectrometry (m/z)
Calculated for C₁₃H₁₃NS: 215.08
Found: 215.1

Potential Applications in Drug Development

While specific biological data for Schiff bases derived from this compound is not yet widely available, the extensive research on analogous thiophene-based Schiff bases provides a strong rationale for their investigation as potential therapeutic agents.

Antimicrobial Activity

Thiophene Schiff bases are well-documented for their antibacterial and antifungal properties.[7] The imine group is often crucial for their biological activity. Metal complexes of these Schiff bases have also shown enhanced antimicrobial effects.[3] It is hypothesized that Schiff bases from this compound could exhibit significant activity against a range of pathogenic bacteria and fungi.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of thiophene Schiff bases against various cancer cell lines. The mechanism of action is often attributed to their ability to chelate metal ions or interact with biological macromolecules. The structural modifications enabled by the this compound scaffold could lead to the discovery of novel anticancer agents with improved efficacy and selectivity.

Anti-inflammatory and Antioxidant Activity

Some thiophene-based Schiff bases have demonstrated anti-inflammatory and antioxidant properties. These activities are often linked to their ability to scavenge free radicals and modulate inflammatory pathways. Further investigation into the derivatives of this compound is warranted to explore their potential in treating inflammatory conditions.

Experimental and logical Workflows

The following diagrams illustrate the general workflow for the synthesis and evaluation of Schiff bases from this compound.

G cluster_synthesis Synthesis Workflow start This compound + Primary Amine reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) start->reaction workup Isolation and Purification (Filtration/Evaporation, Recrystallization) reaction->workup product Purified Schiff Base workup->product

Caption: A typical workflow for the synthesis of Schiff bases.

G cluster_evaluation Biological Evaluation Pathway synthesis Synthesized Schiff Base antimicrobial Antimicrobial Screening (Antibacterial, Antifungal) synthesis->antimicrobial anticancer Anticancer Assays (Cytotoxicity, Apoptosis) synthesis->anticancer anti_inflammatory Anti-inflammatory Evaluation (In vitro/In vivo models) synthesis->anti_inflammatory sar Structure-Activity Relationship (SAR) Studies antimicrobial->sar anticancer->sar anti_inflammatory->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A potential pathway for biological evaluation.

Conclusion

The synthesis of Schiff bases from this compound represents a promising avenue for the discovery of new drug candidates. The straightforward synthetic protocol and the potential for diverse biological activities make these compounds attractive targets for further research and development. The information and protocols provided in these application notes are intended to serve as a valuable resource for scientists working in the field of medicinal chemistry and drug discovery.

References

Application Notes and Protocols for the Synthesis of Thiophene-Based Pharmaceutical Intermediates using 2,5-Dimethylthiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 2,5-Dimethylthiophene-3-carbaldehyde as a key starting material in the synthesis of novel pharmaceutical intermediates. The focus is on the synthesis of pyrano[2,3-d]pyrimidine derivatives, a class of compounds known for their diverse biological activities, including antimicrobial and anticancer properties.

Introduction

This compound is a versatile heterocyclic aldehyde that serves as a valuable building block in medicinal chemistry.[1] Its thiophene core is a privileged scaffold found in numerous approved drugs, and the reactive aldehyde functionality allows for a variety of chemical transformations to build molecular complexity.[2] This document outlines a detailed protocol for a one-pot, three-component reaction to synthesize 2-amino-4-(2,5-dimethylthiophen-3-yl)-5-oxo-4,5-dihydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile derivatives, which are promising intermediates for the development of new therapeutic agents.

Data Presentation

The following table summarizes the expected products and yields for the multi-component synthesis of pyrano[2,3-d]pyrimidine derivatives based on reactions with aromatic aldehydes. This data can be used as a reference for optimizing the reaction with this compound.

AldehydeActive Methylene CompoundBarbituric Acid DerivativeCatalystSolventReaction Time (min)Yield (%)
p-ChlorobenzaldehydeMalononitrileThiobarbituric AcidFe3O4 NanoparticlesNone (Solvent-free)10-1595
BenzaldehydeMalononitrileBarbituric AcidL-prolineAqueous Ethanol30-4592
4-MethoxybenzaldehydeMalononitrileBarbituric AcidL-prolineAqueous Ethanol30-4594
This compound (Expected) Malononitrile Barbituric Acid L-proline Aqueous Ethanol 30-60 ~90

Experimental Protocols

Protocol 1: Synthesis of 2-amino-4-(2,5-dimethylthiophen-3-yl)-7-methyl-5-oxo-4,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile

This protocol is adapted from a general procedure for the synthesis of pyrano[2,3-d]pyrimidine derivatives.[3][4]

Materials:

  • This compound

  • Malononitrile

  • Barbituric acid

  • L-proline

  • Ethanol

  • Water

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1.0 mmol), malononitrile (1.0 mmol), and barbituric acid (1.0 mmol) in a mixture of ethanol and water (4:1, 10 mL).

  • Add L-proline (10 mol%) to the suspension.

  • Stir the reaction mixture vigorously at room temperature for 10 minutes.

  • Heat the mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 30-60 minutes), cool the mixture to room temperature.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.

  • Dry the purified product in a vacuum oven at 60°C for 4 hours.

  • Characterize the final product by spectroscopic methods (FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry) and determine the yield.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product A This compound E One-pot Synthesis A->E B Malononitrile B->E C Barbituric Acid C->E D L-proline (catalyst) Aqueous Ethanol Reflux D->E F Precipitation E->F G Filtration & Washing F->G H Drying G->H I Pyrano[2,3-d]pyrimidine Derivative H->I

Caption: Experimental workflow for the synthesis of pyrano[2,3-d]pyrimidine derivatives.

G cluster_pathway Potential Kinase Inhibition Pathway Ligand Thiophene-based Inhibitor Kinase Protein Kinase (e.g., EGFR, VEGFR) Ligand->Kinase Binds to active site Substrate Substrate Protein Kinase->Block ATP ATP ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Inhibition Inhibition Downstream_Signaling->Inhibition Block->Substrate Blocks Phosphorylation

Caption: Plausible signaling pathway inhibition by a thiophene-based kinase inhibitor.

Applications in Drug Development

Pyrano[2,3-d]pyrimidine derivatives have demonstrated a wide range of pharmacological activities.[5][6] The synthesized intermediates from this compound can serve as a scaffold for the development of novel drug candidates. Further structural modifications can be explored to optimize their potency and selectivity against various biological targets. For instance, these compounds have shown promise as:

  • Antimicrobial Agents: The fused heterocyclic system has been reported to exhibit significant activity against various bacterial and fungal strains.[7]

  • Anticancer Agents: Many pyrimidine-based compounds are known to act as kinase inhibitors, interfering with signaling pathways crucial for cancer cell proliferation and survival.[8][9]

  • Anti-inflammatory Agents: Some derivatives have shown potential as anti-inflammatory agents, suggesting their utility in treating inflammatory disorders.[3]

These application notes provide a foundation for researchers to explore the potential of this compound in the synthesis of novel and biologically active pharmaceutical intermediates. The provided protocols and data serve as a starting point for further investigation and optimization in the quest for new therapeutic agents.

References

Application of 2,5-Dimethylthiophene-3-carbaldehyde in Organic Electronics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of specific research detailing the direct application of 2,5-Dimethylthiophene-3-carbaldehyde as a primary building block for active materials in organic electronic devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). While thiophene derivatives are a cornerstone of organic electronics, research has predominantly focused on other functionalized thiophenes.

This document, therefore, outlines potential synthetic pathways and hypothetical applications based on established principles of organic semiconductor design and synthesis. The protocols provided are generalized and would require significant optimization and validation for practical implementation.

Part 1: Potential Synthetic Routes for Conjugated Polymers

The aldehyde functionality of this compound offers a versatile handle for polymerization through several established methods to create conjugated polymers suitable for electronic applications.

1. Knoevenagel Condensation Polymerization:

This method involves the reaction of the aldehyde with a compound containing an active methylene group, typically flanked by two electron-withdrawing groups (e.g., dinitriles, diesters). The resulting polymer would feature a poly(thiophene vinylene) derivative backbone.

Hypothetical Reaction Scheme:

A Knoevenagel polycondensation could be envisioned between this compound and a comonomer such as 1,4-phenylenediacetonitrile.

Knoevenagel_Polymerization monomer1 This compound catalyst Base (e.g., Piperidine, t-BuOK) monomer1->catalyst + monomer2 1,4-Phenylenediacetonitrile monomer2->catalyst + polymer Poly(2,5-dimethylthienylenevinylene-co-phenylenevinylene) catalyst->polymer Polymerization

Caption: Knoevenagel condensation polymerization pathway.

Experimental Protocol (General):

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve equimolar amounts of this compound and the active methylene comonomer in a suitable high-boiling point solvent (e.g., toluene, DMF, or DMSO).

  • Add a catalytic amount of a base (e.g., piperidine, potassium tert-butoxide).

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by viscosity changes or by taking aliquots for spectroscopic analysis.

  • After an appropriate time (typically 24-72 hours), precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, acetone).

  • Collect the polymer by filtration, wash it extensively with the non-solvent to remove residual monomers and catalyst, and dry it under vacuum.

  • Further purification can be performed using Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to fractionate the polymer by molecular weight and remove impurities.

2. Suzuki Polycondensation:

To utilize Suzuki coupling, the aldehyde group of this compound would first need to be converted into a different functional group, or the thiophene ring would need to be halogenated. A more direct approach would be to first protect the aldehyde, then perform borylation or halogenation at other positions on the thiophene ring if available, followed by deprotection and subsequent polymerization. A more feasible route would involve a derivative. For instance, if a dibrominated version of a derivative of this compound were synthesized, it could undergo Suzuki polycondensation with a diboronic ester comonomer.

Hypothetical Workflow for Material Synthesis via Suzuki Coupling:

Suzuki_Workflow start This compound step1 Functional Group Transformation (e.g., bromination of the thiophene ring) start->step1 monomer_A Dihalo-thiophene Derivative step1->monomer_A step2 Suzuki Polycondensation (Pd catalyst, base) monomer_A->step2 monomer_B Aromatic Diboronic Ester monomer_B->step2 polymer Conjugated Polymer step2->polymer step3 Purification (Precipitation, Soxhlet Extraction) polymer->step3 final_product Purified Polymer for Device Fabrication step3->final_product

Caption: General workflow for synthesizing a conjugated polymer using a derivative of this compound via Suzuki polycondensation.

Experimental Protocol (General for Suzuki Polycondensation):

  • In a Schlenk flask under an inert atmosphere, dissolve the dihalo-thiophene derivative and an equimolar amount of the diboronic ester comonomer in a degassed solvent system (e.g., toluene/water or THF/water).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand) and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃).

  • Heat the mixture to reflux (typically 80-110 °C) for 24-72 hours.

  • After cooling, precipitate the polymer in a non-solvent like methanol.

  • Filter the crude polymer and purify by Soxhlet extraction using appropriate solvents to remove catalyst residues and low molecular weight oligomers.

Part 2: Hypothetical Applications and Device Fabrication Protocols

Polymers derived from this compound could potentially be used as the active layer in various organic electronic devices.

1. Organic Field-Effect Transistors (OFETs):

Rationale: Thiophene-based polymers are known for their good charge transport properties, making them suitable for the semiconductor channel in OFETs. The dimethyl and aldehyde-derived functionalities would influence the polymer's solubility, morphology, and electronic energy levels.

Hypothetical Device Performance Data:

Polymer IDDeposition MethodAnnealing Temp. (°C)Hole Mobility (cm²/Vs)On/Off Ratio
P-DMT-PV-1Spin-coating12010⁻³ - 10⁻²10⁴ - 10⁵
P-DMT-PV-2Spin-coating15010⁻² - 10⁻¹10⁵ - 10⁶

OFET Fabrication Protocol (Bottom-Gate, Top-Contact):

  • Substrate Cleaning: Sequentially sonicate a heavily n-doped Si wafer with a SiO₂ dielectric layer in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM) of a silanizing agent like octadecyltrichlorosilane (OTS) to improve the semiconductor/dielectric interface.

  • Semiconductor Deposition: Dissolve the synthesized polymer in a suitable organic solvent (e.g., chloroform, chlorobenzene) and spin-coat the solution onto the treated substrate to form a thin film.

  • Annealing: Anneal the film at a temperature optimized for the specific polymer to improve crystallinity and film morphology.

  • Electrode Deposition: Thermally evaporate source and drain electrodes (e.g., Gold) through a shadow mask onto the semiconductor layer.

  • Characterization: Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a probe station under ambient or inert conditions.

2. Organic Photovoltaics (OPVs):

Rationale: The synthesized polymer could act as the electron donor material in a bulk heterojunction (BHJ) solar cell, blended with a fullerene derivative (e.g., PC₆₁BM or PC₇₁BM) as the electron acceptor. The energy levels (HOMO/LUMO) of the polymer would be critical for determining the open-circuit voltage (Voc) and the efficiency of charge separation.

Hypothetical OPV Performance Data:

Polymer IDAcceptorPolymer:Acceptor RatioPower Conversion Efficiency (%)
P-DMT-PV-1PC₆₁BM1:11.5 - 2.5
P-DMT-PV-2PC₇₁BM1:23.0 - 4.5

OPV Fabrication Protocol (Conventional Architecture):

  • Substrate Preparation: Start with a pre-patterned ITO-coated glass substrate. Clean it using a standard solvent sonication procedure.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO and anneal according to the manufacturer's instructions.

  • Active Layer Deposition: Prepare a blend solution of the synthesized polymer and a fullerene acceptor in a solvent like chlorobenzene or o-dichlorobenzene. Spin-coat this blend on top of the HTL in an inert atmosphere (glovebox).

  • Cathode Deposition: Thermally evaporate a low work function metal (e.g., Ca or LiF) followed by a protective layer of Al through a shadow mask to define the device area.

  • Encapsulation and Characterization: Encapsulate the device to prevent degradation from air and moisture. Measure the current-voltage characteristics under simulated AM1.5G solar illumination.

Part 3: Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical structure of this compound suggests it is a viable candidate for the synthesis of novel conjugated polymers for organic electronics. The aldehyde group provides a reactive site for established polymerization techniques like Knoevenagel condensation.

Future research should focus on the actual synthesis and characterization of polymers derived from this monomer. Key areas of investigation would include:

  • Optimization of polymerization conditions to achieve high molecular weight and processable materials.

  • Detailed characterization of the optical and electrochemical properties (UV-Vis absorption, photoluminescence, cyclic voltammetry) to determine the bandgap and energy levels.

  • Investigation of the thin-film morphology and its dependence on processing conditions.

  • Fabrication and testing of OFET, OPV, and potentially OLED devices to evaluate the performance of these new materials.

Such studies are necessary to move from the hypothetical applications outlined here to a concrete understanding of the potential of this compound in the field of organic electronics.

Application Notes and Protocols for Nucleophilic Addition to 2,5-Dimethylthiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the nucleophilic addition to 2,5-dimethylthiophene-3-carbaldehyde, a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications.[1] The thiophene moiety is a recognized "privileged scaffold" in drug discovery, and functionalization of this core structure through reactions at the aldehyde group allows for the generation of diverse molecular architectures.[2]

The aldehyde group at the 3-position of the 2,5-dimethylthiophene ring is susceptible to nucleophilic attack, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2] This reactivity provides a versatile entry point for the synthesis of novel alcohols, alkenes, and other derivatives that can be evaluated as potential drug candidates. Common nucleophilic additions include reactions with Grignard reagents, organolithium compounds, and Wittig reagents.[3][4][5]

Data Presentation: Summary of Common Nucleophilic Additions

The following table summarizes the expected products and general reaction conditions for various nucleophilic additions to this compound.

Nucleophile TypeReagent ExampleProduct TypeGeneral Reaction ConditionsExpected Yield
Grignard ReagentMethylmagnesium bromide (CH₃MgBr)Secondary AlcoholAnhydrous ether or THF, 0 °C to room temperatureGood to Excellent
Organolithiumn-Butyllithium (n-BuLi)Secondary AlcoholAnhydrous ether or THF, -78 °C to 0 °CGood to Excellent
Wittig ReagentMethyltriphenylphosphonium bromide ((C₆H₅)₃PCH₃Br) + strong baseAlkeneAnhydrous THF, -78 °C to room temperatureGood
Enolate (Aldol)Acetone + base (e.g., LDA)β-Hydroxy KetoneAnhydrous THF, -78 °CModerate to Good
CyanideSodium cyanide (NaCN)CyanohydrinAqueous ethanol, mild acid or base catalystGood

Experimental Protocol: Grignard Reaction with this compound

This protocol details the addition of a Grignard reagent to this compound to synthesize a secondary alcohol. Grignard reagents are strong nucleophiles that readily add to the carbonyl carbon of aldehydes.[3][6][7]

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Alkyl or aryl halide (e.g., methyl iodide, bromobenzene)

  • Iodine crystal (as an initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or water bath

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be oven-dried and assembled under a dry, inert atmosphere (e.g., nitrogen or argon).

    • Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Add a small crystal of iodine.

    • In a separate, dry dropping funnel, prepare a solution of the alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF.

    • Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 30-60 minutes until most of the magnesium has reacted. The resulting gray or brownish solution is the Grignard reagent.

  • Nucleophilic Addition:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in a separate dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the intermediate magnesium alkoxide and neutralize any unreacted Grignard reagent.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether.

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude secondary alcohol.

    • Purify the crude product by column chromatography on silica gel or by distillation, if applicable.

Characterization:

The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Visualizations

General Mechanism of Nucleophilic Addition to an Aldehyde

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation Aldehyde R-CHO (this compound) Alkoxide R-CH(O⁻)-Nu (Alkoxide Intermediate) Aldehyde->Alkoxide Nucleophilic attack on carbonyl carbon Nucleophile Nu⁻ Alkoxide_2 R-CH(O⁻)-Nu Alcohol R-CH(OH)-Nu (Alcohol Product) Alkoxide_2->Alcohol Protonation of alkoxide Proton_Source H⁺

Caption: General two-step mechanism of nucleophilic addition to an aldehyde.

Experimental Workflow for Grignard Reaction

G start Start prep_grignard Grignard Reagent Preparation React Mg and Alkyl Halide in Anhydrous Ether start->prep_grignard addition Nucleophilic Addition Add Aldehyde Solution Dropwise at 0 °C prep_grignard->addition workup Reaction Quench & Work-up Add Saturated NH₄Cl Solution addition->workup extraction Extraction Separate Organic Layer and Extract Aqueous Layer workup->extraction drying Drying and Concentration Dry with MgSO₄ and Evaporate Solvent extraction->drying purification Purification Column Chromatography or Distillation drying->purification end Final Product purification->end

Caption: Step-by-step workflow for the synthesis via Grignard reaction.

References

Application Notes and Protocols: 2,5-Dimethylthiophene-3-carbaldehyde in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,5-Dimethylthiophene-3-carbaldehyde as a versatile building block for the synthesis of advanced materials, particularly conjugated polymers with applications in organic electronics. Detailed experimental protocols for the derivatization of this compound and its subsequent polymerization are provided, along with expected material properties based on analogous systems.

Introduction

This compound is a key organic intermediate whose thiophene core and reactive aldehyde functionality make it an attractive starting material for the synthesis of a variety of functional materials.[1] The electron-rich nature of the thiophene ring allows for the creation of extended π-conjugated systems, which are essential for charge transport in organic semiconductors.[2] The methyl groups at the 2- and 5-positions can enhance the solubility and processability of the resulting polymers.[3] The aldehyde group offers a reactive handle for various chemical transformations, enabling the synthesis of polymerizable monomers.[1]

Key Applications in Materials Science

Materials derived from this compound are expected to find applications in:

  • Organic Light-Emitting Diodes (OLEDs): As the emissive or charge-transporting layer.

  • Organic Photovoltaics (OPVs): As the donor material in the active layer of solar cells.

  • Organic Field-Effect Transistors (OFETs): As the active semiconductor channel material.

  • Sensors: Where changes in the polymer's electronic properties upon exposure to an analyte can be measured.

Data Presentation: Properties of Structurally Related Polymers

While specific quantitative data for polymers derived directly from this compound is not extensively available, the following table summarizes typical properties of closely related poly(thienylene vinylene) (PTV) and polythiophene derivatives to provide an expected performance benchmark.

PropertyPoly(3-decylthienylene vinylene) (P3DTV)[4]Poly(3,4-ethylenedioxythiophene) (PEDOT)[5]
Optical Bandgap (Eg) ~1.6 eV-
Electrical Conductivity (doped) -0.1 S/cm
Thermal Stability -High
Solubility Soluble in common organic solventsInsoluble

Experimental Protocols

The following protocols describe a two-step process to synthesize a conjugated polymer from this compound. The first step involves the conversion of the aldehyde to a vinyl group functionalized with a phosphonate ester via a Horner-Wadsworth-Emmons reaction. The resulting monomer can then be polymerized.

Protocol 1: Synthesis of a Polymerizable Monomer via Horner-Wadsworth-Emmons Reaction

This protocol details the synthesis of diethyl (E)-(2-(2,5-dimethylthiophen-3-yl)vinyl)phosphonate, a key monomer for subsequent polymerization. The Horner-Wadsworth-Emmons reaction is employed for its high stereoselectivity, favoring the formation of the (E)-alkene.[3][6][7]

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents) suspended in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the desired diethyl (E)-(2-(2,5-dimethylthiophen-3-yl)vinyl)phosphonate monomer.

Protocol 2: Synthesis of Poly(2,5-dimethyl-3-thienylenevinylene) via Horner-Poole Polymerization

This protocol describes the polymerization of the synthesized monomer to yield poly(2,5-dimethyl-3-thienylenevinylene). This method is a variation of the Horner-Wadsworth-Emmons reaction adapted for polymerization.

Materials:

  • Diethyl (E)-(2-(2,5-dimethylthiophen-3-yl)vinyl)phosphonate (from Protocol 1)

  • 2,5-Dimethylthiophene-3,4-dicarbaldehyde (co-monomer)

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Soxhlet extraction apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phosphonate monomer (1.0 equivalent) and 2,5-dimethylthiophene-3,4-dicarbaldehyde (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add a solution of potassium tert-butoxide (2.0 equivalents) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 48 hours. During this time, the polymer will precipitate from the solution.

  • Quench the reaction by adding methanol.

  • Collect the precipitated polymer by filtration.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and residual catalyst.

  • The purified poly(2,5-dimethyl-3-thienylenevinylene) is then dried under vacuum.

Mandatory Visualizations

experimental_workflow cluster_monomer_synthesis Monomer Synthesis cluster_polymerization Polymerization start This compound hwe Horner-Wadsworth-Emmons Reaction start->hwe reagents1 Triethyl phosphonoacetate, NaH, THF reagents1->hwe monomer Vinyl-functionalized Monomer hwe->monomer polymerization Horner-Poole Polymerization monomer->polymerization comonomer Dicarbaldehyde Co-monomer comonomer->polymerization reagents2 Potassium tert-butoxide, THF reagents2->polymerization polymer Poly(2,5-dimethyl-3-thienylenevinylene) polymerization->polymer

Caption: Synthetic workflow for the preparation of poly(2,5-dimethyl-3-thienylenevinylene).

logical_relationship building_block This compound derivatization Chemical Derivatization (e.g., Horner-Wadsworth-Emmons, Halogenation) building_block->derivatization monomer Polymerizable Monomer (e.g., Divinyl or Dihalo derivative) derivatization->monomer polymerization Polymerization (e.g., Horner-Poole, Suzuki, Stille) monomer->polymerization material Functional Material (Conjugated Polymer) polymerization->material application Applications (OLEDs, OPVs, OFETs) material->application

Caption: Logical progression from building block to application.

References

Application Notes and Protocols for Compounds Derived from 2,5-Dimethylthiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of compounds derived from 2,5-dimethylthiophene-3-carbaldehyde, a versatile scaffold in medicinal chemistry. The following sections detail the anticancer, antimicrobial, and enzyme inhibitory properties of these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for further drug development. The primary activities observed are anticancer, antimicrobial, and specific enzyme inhibition.

Anticancer Activity

Thiophene-based compounds have shown significant potential as anticancer agents through various mechanisms of action, including topoisomerase II inhibition, tubulin polymerization disruption, and induction of apoptosis.

A series of N-acetyl pyrazolines derived from 2,5-dimethylthiophene have been identified as potent and selective topoisomerase II inhibitors, exhibiting anticancer effects on breast, colon, lung, and prostate cancer cell lines at low micromolar concentrations.[1] Another class of thiophene derivatives, synthesized via the Gewald reaction, demonstrated broad anticancer activity across the NCI-60 panel of human cancer cell lines.[2] Notably, compound 8e from this series inhibited cancer cell growth at concentrations ranging from 0.411 to 2.8 μM.[2]

Furthermore, diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives have shown significant antiproliferative activity against breast cancer cell lines, with some compounds demonstrating lower IC50 values than the standard chemotherapeutic drug, Doxorubicin.[3] Tetrahydrobenzo[b]thiophene derivatives have also been identified as tubulin polymerization destabilizers, leading to broad-spectrum antitumor activity.[4]

Table 1: Anticancer Activity of this compound Derivatives

Compound/Derivative ClassCancer Cell Line(s)Activity MetricValueMechanism of ActionReference
N-acetyl pyrazolinesBreast, Colon, Lung, ProstateIC50Low micromolarTopoisomerase II inhibition[1]
Thiophene derivative 8e NCI-60 panelGrowth Inhibition0.411 - 2.8 µMNot specified[2]
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivativesT47D, MCF-7 (Breast)IC502.3 - 16.0 µMAntiproliferative[3]
Tetrahydrobenzo[b]thiophene derivative BZA09 A549 (Lung)IC502.73 µMTubulin polymerization destabilizer[4]
Fused Thiophene Derivative 3b HepG2 (Liver), PC-3 (Prostate)IC503.105 µM, 2.15 µMVEGFR-2/AKT Dual Inhibitor[5]
Fused Thiophene Derivative 4c HepG2 (Liver), PC-3 (Prostate)IC503.023 µM, 3.12 µMVEGFR-2/AKT Dual Inhibitor[5]
Antimicrobial Activity

Derivatives of this compound have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have been evaluated, with some compounds showing potent antibacterial and antifungal activity.[6] For instance, compound S1 was identified as a potent antibacterial agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi with a Minimum Inhibitory Concentration (MIC) of 0.81 µM/ml.[6] Compound S4 exhibited excellent antifungal activity against Candida albicans and Aspergillus niger with an MIC of 0.91 µM/ml.[6]

Thiophene-2-carboxamide derivatives have also demonstrated antibacterial activity, particularly against Gram-positive bacteria.[7] Additionally, chalcones derived from thiophene-2-carbaldehyde have shown antibacterial effects against E. coli.[8]

Table 2: Antimicrobial Activity of this compound Derivatives

Compound/Derivative ClassMicrobial Strain(s)Activity MetricValue (µM/ml)Reference
Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (S1 )S. aureus, B. subtilis, E. coli, S. typhiMIC0.81[6]
Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (S4 )C. albicans, A. nigerMIC0.91[6]
Thiophene-2-carboxamide derivative 7b P. aeruginosa, S. aureus, B. subtilis% Inhibition86.9%, 83.3%, 82.6%[7]
Chalcones from thiophene-2-carbaldehydeE. coliMIC31.25 - 125 µg/ml[8]
Enzyme Inhibitory Activity

A notable therapeutic application of this compound derivatives is their ability to inhibit specific enzymes involved in disease pathogenesis.

Thiazole derivatives of thiophene carbaldehyde have emerged as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion.[9][10] Inhibition of this enzyme is a key strategy in managing type 2 diabetes. Several derivatives displayed excellent inhibitory potential, with IC50 values significantly better than the standard drug, acarbose.[9][10] For example, compound 3i was the most potent inhibitor in one study, with an IC50 of 10.21 µM.[9][11]

As mentioned in the anticancer section, N-acetyl pyrazolines derived from 2,5-dimethylthiophene are selective inhibitors of topoisomerase II, a critical enzyme in DNA replication and a well-established target for cancer therapy.[1]

Table 3: Enzyme Inhibitory Activity of this compound Derivatives

Compound/Derivative ClassEnzyme TargetActivity MetricValue (µM)Therapeutic AreaReference
Thiazole derivative 3i α-GlucosidaseIC5010.21Diabetes[9][11]
Thiazole derivative 3b α-GlucosidaseIC5011.14Diabetes[9][11]
Thiazole derivative 3f α-GlucosidaseIC5013.21Diabetes[9][11]
N-acetyl pyrazolinesTopoisomerase II-Potent InhibitionCancer[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of compounds derived from this compound.

Protocol for In Vitro α-Glucosidase Inhibition Assay

This protocol is used to determine the inhibitory effect of test compounds on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds (derivatives of this compound)

  • Acarbose (positive control)

  • Phosphate buffer (100 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in phosphate buffer. The final DMSO concentration should not exceed 1%.

    • Prepare a 0.5 U/mL solution of α-glucosidase in phosphate buffer.

    • Prepare a 5 mM solution of pNPG in phosphate buffer.

  • Assay in 96-well Plate:

    • Add 50 µL of phosphate buffer to each well.

    • Add 10 µL of the serially diluted test compound or positive control (acarbose) to the respective wells. For the control (uninhibited enzyme), add 10 µL of phosphate buffer containing DMSO.

    • Add 20 µL of the α-glucosidase solution to all wells except the blank. Add 20 µL of phosphate buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 1 M sodium carbonate solution.

  • Measurement and Calculation:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol for Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds

  • Bacterial and/or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

  • Standard antibiotic (positive control)

Procedure:

  • Inoculum Preparation:

    • Culture the microbial strain overnight in an appropriate broth.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the compound in the appropriate broth directly in the 96-well plates.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the diluted compound.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and solvent).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Protocol for NCI-60 Human Tumor Cell Line Screen

This protocol outlines the methodology used by the National Cancer Institute (NCI) to screen compounds for anticancer activity against 60 different human tumor cell lines.[12]

Procedure:

  • Cell Plating:

    • Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.

    • Plates are incubated for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity.

  • Compound Addition:

    • For the initial single-dose screen, compounds are added at a concentration of 10⁻⁵ M.

    • For the 5-dose screen, compounds are added at five different concentrations over a log range.

  • Incubation and Staining:

    • Plates are incubated for an additional 48 hours.

    • The assay is terminated by fixing the cells with trichloroacetic acid (TCA).

    • Cells are stained with Sulforhodamine B (SRB).

    • Unbound dye is washed away, and the bound dye is solubilized.

  • Data Analysis:

    • The absorbance is read on a plate reader.

    • The percentage of growth is calculated relative to the no-drug control and the cell count at the time of drug addition.

    • This allows for the determination of growth inhibition (GI50), total growth inhibition (TGI), and lethal concentration (LC50).

Protocol for Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a test compound on the cell cycle distribution of a cell population.

Materials:

  • Cultured cells

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in culture plates and allow them to attach.

    • Treat the cells with the test compound at various concentrations for a specified time.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

    • Incubate on ice for at least 30 minutes.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are often mediated through specific signaling pathways. Additionally, the experimental procedures to elucidate these activities follow structured workflows.

JNK/ROS-Mediated Mitochondrial Apoptosis Pathway

Some thiophene derivatives have been shown to induce apoptosis in cancer cells. One of the proposed mechanisms involves the generation of reactive oxygen species (ROS) and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which ultimately leads to mitochondrial-mediated apoptosis.[1][13]

JNK_ROS_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis Cascade Thiophene_Derivative Thiophene Derivative ROS ↑ Reactive Oxygen Species (ROS) Thiophene_Derivative->ROS ASK1 ASK1 ROS->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK Bcl2 Bcl-2 (Anti-apoptotic) JNK->Bcl2 Inhibits Bax Bax (Pro-apoptotic) JNK->Bax Activates Bcl2->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: JNK/ROS-mediated mitochondrial apoptosis pathway.

Experimental Workflow for α-Glucosidase Inhibition Assay

The following diagram illustrates the key steps in determining the α-glucosidase inhibitory activity of test compounds.

Alpha_Glucosidase_Workflow Start Start Prepare_Solutions Prepare Solutions (Enzyme, Substrate, Test Compound) Start->Prepare_Solutions Plate_Setup Plate Setup in 96-well Plate (Buffer, Compound, Enzyme) Prepare_Solutions->Plate_Setup Pre_incubation Pre-incubate at 37°C (10 min) Plate_Setup->Pre_incubation Add_Substrate Add pNPG Substrate Pre_incubation->Add_Substrate Incubation Incubate at 37°C (20 min) Add_Substrate->Incubation Stop_Reaction Stop Reaction (Add Na2CO3) Incubation->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for α-glucosidase inhibition assay.

Experimental Workflow for MIC Determination

The diagram below outlines the process for determining the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.

MIC_Determination_Workflow Start Start Prepare_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Dilutions Prepare Serial Dilutions of Compound in 96-well Plate Start->Prepare_Dilutions Inoculate_Plate Inoculate Plate with Microbial Suspension Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions->Inoculate_Plate Incubate Incubate at 37°C (18-24 hours) Inoculate_Plate->Incubate Observe_Growth Observe for Microbial Growth (Visually or Spectrophotometrically) Incubate->Observe_Growth Determine_MIC Determine MIC (Lowest concentration with no growth) Observe_Growth->Determine_MIC End End Determine_MIC->End Cell_Cycle_Analysis_Workflow Start Start Cell_Treatment Treat Cells with Test Compound Start->Cell_Treatment Harvest_Cells Harvest Adherent and Floating Cells Cell_Treatment->Harvest_Cells Fixation Fix Cells in Cold 70% Ethanol Harvest_Cells->Fixation Staining Stain with Propidium Iodide (PI) and RNase A Fixation->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Analyze DNA Content Histogram (G0/G1, S, G2/M phases) Flow_Cytometry->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Photophysical Characterization of 2,5-Dimethylthiophene-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-based compounds are a significant class of heterocyclic molecules widely explored in medicinal chemistry, materials science, and diagnostics due to their diverse biological activities and interesting electronic properties. Derivatives of 2,5-Dimethylthiophene-3-carbaldehyde, such as Schiff bases, chalcones, and pyrazolines, are of particular interest as they form extended π-conjugated systems, which often results in notable photophysical properties, including fluorescence. These characteristics make them promising candidates for the development of fluorescent probes, imaging agents, and photosensitizers in drug development and biological research.

This document provides a detailed overview of the potential photophysical properties of this compound derivatives. Due to a lack of specific published data on this particular aldehyde's derivatives, the application notes are based on the well-documented properties of analogous thiophene-based systems. The protocols described are standardized methods for the synthesis and photophysical characterization of these types of fluorescent molecules.

Application Notes

The aldehyde group at the 3-position of the 2,5-dimethylthiophene core is a versatile handle for synthesizing a variety of derivatives with tunable photophysical properties. The introduction of different aromatic amines to form Schiff bases or the condensation with acetophenones to yield chalcones can significantly modulate the absorption and emission characteristics of the resulting molecules.

Key Photophysical Phenomena and Their Applications:

  • Solvatochromism: Many thiophene derivatives exhibit solvatochromism, a change in their absorption and emission spectra with the polarity of the solvent. This property is particularly useful for developing fluorescent probes that can report on the local environment, such as the polarity of a protein's active site or the lipid composition of a cell membrane. Thiophene-based Schiff bases have been shown to exhibit this behavior.

  • Intramolecular Charge Transfer (ICT): The photophysical properties of these derivatives are often governed by intramolecular charge transfer from an electron-donating group to an electron-accepting group through the π-conjugated system. The thiophene ring can act as a π-bridge and part of the donor system. The efficiency of ICT influences the Stokes shift (the difference between the absorption and emission maxima), fluorescence quantum yield, and lifetime. Large Stokes shifts are advantageous for fluorescence imaging as they minimize self-absorption and improve signal-to-noise ratios.

  • Fluorescence Sensing: The fluorescence of these compounds can be sensitive to the presence of specific analytes, such as metal ions or pH changes. For instance, the imine nitrogen in Schiff bases can act as a binding site for metal ions, leading to a change in fluorescence upon coordination. This can be exploited for the development of selective fluorescent sensors for biological or environmental applications.

  • Bioimaging: Thiophene derivatives with good fluorescence quantum yields and photostability are excellent candidates for bioimaging probes. Chalcone and pyrazoline derivatives, in particular, have been explored for cell imaging, with some showing preferential accumulation in cancer cells. The lipophilicity and cellular uptake of these probes can be tuned by modifying the substituents on the aromatic rings.

  • Photosensitizers: Upon absorption of light, some thiophene derivatives can generate reactive oxygen species (ROS). This property is the basis for their potential application in photodynamic therapy (PDT) for the treatment of cancer and other diseases.

Photophysical Data of Analogous Thiophene Derivatives

Table 1: Photophysical Properties of Thiophene-Based Chalcone Derivatives in Different Solvents. [1][2]

Compound (Structure)SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (Δλ, nm)Fluorescence Quantum Yield (Φf)
Chalcone A (4-(dimethylamino)phenyl)- (thiophen-2-yl)propenone)DMSO431533102> 0.05
MeOH425545120-
PBS426567141-
Chalcone B (1-(4-methoxyphenyl)-3- (thiophen-3-yl)prop-2-en-1-one)Dichloromethane338415770.04
Acetonitrile336420840.02
Methanol334435101< 0.01

Table 2: Photophysical Properties of Thiophene-Based Schiff Base Derivatives. [3][4]

Compound (Structure)SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (Δλ, nm)Fluorescence Quantum Yield (Φf)
Schiff Base C ((E)-N,N-diethyl-N'- (thiophen-2-ylmethylene)ethane-1,2-diamine)DMSO265, 281---
Schiff Base D (Indole-derived Schiff base)DMSO36545085-

Note: The absence of a value is denoted by "-". The quantum yields are often low for simple thiophene chalcones and Schiff bases but can be enhanced by structural modifications.

Experimental Protocols

The following are detailed protocols for the synthesis of representative derivatives of this compound and the characterization of their photophysical properties.

Protocol 1: Synthesis of a this compound Schiff Base Derivative

This protocol describes a general procedure for the condensation reaction between this compound and a primary amine.

Materials:

  • This compound

  • Substituted aniline (or other primary amine)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol.

  • To this solution, add a solution of 1 equivalent of the desired primary amine in absolute ethanol.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure Schiff base.

  • Dry the purified product under vacuum.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Protocol 2: Synthesis of a this compound Chalcone Derivative

This protocol outlines the Claisen-Schmidt condensation for the synthesis of a chalcone from this compound and a substituted acetophenone.

Materials:

  • This compound

  • Substituted acetophenone

  • Ethanol

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 10-20% in water)

  • Stirring bar and magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a flask, dissolve 1 equivalent of this compound and 1 equivalent of the substituted acetophenone in ethanol.

  • Cool the flask in an ice bath and begin stirring the solution.

  • Slowly add the aqueous NaOH or KOH solution dropwise to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is often complete within a few hours, sometimes indicated by the formation of a precipitate.

  • Once the reaction is complete, pour the reaction mixture into cold water.

  • Acidify the mixture with dilute HCl to neutralize the excess base.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude chalcone from a suitable solvent like ethanol to obtain the pure product.

  • Dry the purified chalcone and characterize it by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Protocol 3: Measurement of Photophysical Properties

This protocol describes the standard procedures for measuring the UV-Vis absorption and fluorescence spectra, and for determining the fluorescence quantum yield.

Materials and Equipment:

  • Synthesized thiophene derivative

  • Spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, DMSO)

  • UV-Vis spectrophotometer

  • Fluorometer (spectrofluorometer)

  • Quartz cuvettes (1 cm path length)

  • Standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54; or fluorescein in 0.1 M NaOH, Φf = 0.95)

  • Volumetric flasks and micropipettes

Procedure for UV-Vis Absorption and Fluorescence Spectroscopy:

  • Prepare a stock solution of the thiophene derivative in a chosen spectroscopic grade solvent (e.g., 1 mM).

  • From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance between 0.05 and 0.1 at the absorption maximum (λabs) to avoid inner filter effects.

  • Record the UV-Vis absorption spectrum of the sample in a quartz cuvette to determine the λabs.

  • Using the same solution, record the fluorescence emission spectrum by exciting the sample at its λabs. The emission spectrum will provide the emission maximum (λem).

Procedure for Relative Fluorescence Quantum Yield (Φf) Determination:

  • Prepare a solution of the sample and a solution of a standard fluorophore in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept below 0.1.

  • Measure the UV-Vis absorbance of both the sample and the standard at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra of both the sample and the standard, ensuring the excitation wavelength and all instrument settings (e.g., slit widths) are identical.

  • Integrate the area under the emission curves for both the sample and the standard.

  • Calculate the fluorescence quantum yield of the sample (Φf_sample) using the following equation:

    Φf_sample = Φf_std * (A_std / A_sample) * (I_sample / I_std) * (n_sample² / n_std²)

    Where:

    • Φf_std is the known quantum yield of the standard.

    • A_std and A_sample are the absorbances of the standard and sample at the excitation wavelength, respectively.

    • I_std and I_sample are the integrated emission intensities of the standard and sample, respectively.

    • n_std and n_sample are the refractive indices of the solvents used for the standard and sample (if different, otherwise this term is 1).

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Products 2_5_Dimethylthiophene_3_carbaldehyde 2,5-Dimethylthiophene- 3-carbaldehyde Condensation_SB Condensation (Schiff Base Formation) 2_5_Dimethylthiophene_3_carbaldehyde->Condensation_SB Condensation_C Claisen-Schmidt Condensation (Chalcone Formation) 2_5_Dimethylthiophene_3_carbaldehyde->Condensation_C Primary_Amine Primary Amine Primary_Amine->Condensation_SB Acetophenone Acetophenone Acetophenone->Condensation_C Schiff_Base Schiff Base Derivative Condensation_SB->Schiff_Base Chalcone Chalcone Derivative Condensation_C->Chalcone Photophysical_Characterization_Workflow cluster_outputs Outputs Sample_Prep Sample Preparation (Dilute Solution) UV_Vis UV-Vis Spectroscopy Sample_Prep->UV_Vis Measure Absorbance Fluorescence Fluorescence Spectroscopy Sample_Prep->Fluorescence Measure Emission Data_Analysis Data Analysis UV_Vis->Data_Analysis Determine λabs Fluorescence->Data_Analysis Determine λem Calculate Quantum Yield Absorption_Spectrum Absorption Spectrum Data_Analysis->Absorption_Spectrum Emission_Spectrum Emission Spectrum Data_Analysis->Emission_Spectrum Quantum_Yield Fluorescence Quantum Yield (Φf) Data_Analysis->Quantum_Yield Signaling_Pathway_Concept Ground_State Ground State (S0) Light_Absorption Photon Absorption (Excitation) Ground_State->Light_Absorption Excited_State Excited State (S1) Fluorescence_Emission Fluorescence (Photon Emission) Excited_State->Fluorescence_Emission Non_Radiative_Decay Non-Radiative Decay (e.g., heat, vibrations) Excited_State->Non_Radiative_Decay Light_Absorption->Excited_State Fluorescence_Emission->Ground_State Non_Radiative_Decay->Ground_State

References

Application Notes and Protocols for the Reduction of 2,5-Dimethylthiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the reduction of 2,5-dimethylthiophene-3-carbaldehyde to its corresponding primary alcohol, (2,5-dimethylthiophen-3-yl)methanol. This transformation is a fundamental reaction in organic synthesis, often employed in the preparation of intermediates for pharmaceuticals and other bioactive molecules. The thiophene moiety is a significant scaffold in medicinal chemistry, and the ability to functionalize it is crucial for the development of novel chemical entities.[1]

The protocol outlined below utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, for the conversion of the aldehyde to the alcohol.[2][3] A comparative summary of common reducing agents is also provided to aid in methodological selection.

Comparative Data of Common Reducing Agents

For the reduction of aldehydes, sodium borohydride and lithium aluminum hydride are two commonly used reagents. The choice between them depends on the specific requirements of the synthesis, such as the presence of other functional groups and the desired reaction conditions.

Reducing AgentFormulaTypical SolventsReaction ConditionsWork-upSelectivitySafety Considerations
Sodium Borohydride NaBH₄Methanol, Ethanol, Water[2]0°C to room temperature[2]Aqueous quench (e.g., water, dilute HCl)Reduces aldehydes and ketones.[3] Generally does not reduce esters, amides, or carboxylic acids.[3]Reacts with water and protic solvents to produce flammable hydrogen gas, but the reaction is generally manageable.[2]
Lithium Aluminum Hydride LiAlH₄Anhydrous Diethyl Ether, THF[4]0°C to reflux[5]Careful sequential addition of water and NaOH solution (Fieser work-up)[6]Strong, non-selective reducing agent. Reduces aldehydes, ketones, esters, carboxylic acids, amides, and nitriles.[4][7]Highly reactive and pyrophoric. Reacts violently with water and protic solvents, releasing flammable hydrogen gas.[5] Requires strict anhydrous conditions and an inert atmosphere.[5]

Experimental Protocol: Reduction using Sodium Borohydride

This protocol describes the reduction of this compound to (2,5-dimethylthiophen-3-yl)methanol using sodium borohydride.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in methanol (approximately 0.1-0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.1-1.5 eq.) portion-wise to the cooled solution. The addition may cause some effervescence.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching the Reaction: Once the reaction is complete, cool the flask in an ice bath and slowly add deionized water to quench the excess sodium borohydride. After the effervescence ceases, add 1 M HCl dropwise to neutralize the mixture until it is slightly acidic (pH ~6-7).

  • Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.[5]

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.[1]

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, (2,5-dimethylthiophen-3-yl)methanol.

  • Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alcohol.

Visualizations

Experimental Workflow Diagram

experimental_workflow start Start: 2,5-Dimethylthiophene- 3-carbaldehyde in Methanol add_nabh4 Addition of NaBH4 at 0°C start->add_nabh4 Step 1 reaction Reaction Stirring (0°C to Room Temp) add_nabh4->reaction Step 2 quench Quench with H2O and neutralize with HCl reaction->quench Step 3 extraction Extraction with Ethyl Acetate quench->extraction Step 4 workup Wash with Brine, Dry over MgSO4 extraction->workup Step 5 evaporation Solvent Evaporation workup->evaporation Step 6 product Product: (2,5-Dimethylthiophen- 3-yl)methanol evaporation->product Final Product

Caption: Workflow for the reduction of this compound.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism aldehyde 2,5-Dimethylthiophene- 3-carbaldehyde hydride Hydride Attack (from NaBH4) aldehyde->hydride Nucleophilic Addition alkoxide Alkoxide Intermediate hydride->alkoxide protonation Protonation (from Solvent/Work-up) alkoxide->protonation alcohol (2,5-Dimethylthiophen- 3-yl)methanol protonation->alcohol

Caption: Simplified mechanism of aldehyde reduction by sodium borohydride.

References

Application Notes and Protocols for the Polymerization of 2,5-Dimethylthiophene-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polythiophenes and their derivatives are a class of conducting polymers with significant potential in various biomedical and pharmaceutical applications, including diagnostics, therapy, and drug delivery.[1] The functionalization of the thiophene ring allows for the tuning of their electronic, optical, and biological properties. 2,5-Dimethylthiophene-3-carbaldehyde is a versatile monomer that can be polymerized to yield a functionalized polythiophene with a reactive aldehyde group. This aldehyde moiety can be used for post-polymerization modifications, such as the covalent attachment of biomolecules or drug molecules, making it a promising material for drug development and biomedical device fabrication.

These application notes provide detailed protocols for the chemical oxidative and electrochemical polymerization of this compound and methods for the characterization of the resulting polymer.

Data Presentation

Table 1: Reagents for Chemical Oxidative Polymerization
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
This compound26421-44-3140.21>98%Sigma-Aldrich
Ferric Chloride (anhydrous)7705-08-0162.20>97%Sigma-Aldrich
Chloroform (anhydrous)67-66-3119.38>99%Sigma-Aldrich
Methanol67-56-132.04>99%Sigma-Aldrich
Table 2: Typical Conditions for Chemical Oxidative Polymerization
ParameterValue
Monomer Concentration0.1 M
Oxidant/Monomer Ratio4:1 (FeCl₃:Monomer)
SolventAnhydrous Chloroform
Reaction Temperature25 °C (Room Temperature)
Reaction Time24 hours
AtmosphereInert (Nitrogen or Argon)
Table 3: Expected Properties of Poly(this compound)
PropertyExpected Value/Characteristic
AppearanceDark, reddish-brown powder
SolubilitySoluble in chloroform, THF, toluene
Molecular Weight (Mₙ)5,000 - 20,000 g/mol (by GPC)
Polydispersity Index (PDI)1.5 - 3.0
UV-Vis Absorption (λₘₐₓ in solution)400 - 450 nm
FT-IR Characteristic Peaks (cm⁻¹)~1670 (C=O stretch of aldehyde), ~820 (C-H out-of-plane)

Experimental Protocols

Protocol 1: Chemical Oxidative Polymerization

This protocol describes the synthesis of poly(this compound) using ferric chloride (FeCl₃) as an oxidizing agent.

Materials:

  • This compound

  • Anhydrous ferric chloride (FeCl₃)

  • Anhydrous chloroform

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Buchner funnel and filter paper

Procedure:

  • Monomer Solution Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve 1.40 g (10 mmol) of this compound in 100 mL of anhydrous chloroform.

  • Oxidant Solution Preparation: In a separate dry flask, carefully dissolve 6.49 g (40 mmol) of anhydrous ferric chloride in 100 mL of anhydrous chloroform. This reaction is exothermic.

  • Polymerization Reaction: Slowly add the ferric chloride solution to the stirring monomer solution at room temperature over 30 minutes.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for 24 hours under an inert atmosphere. The solution will gradually darken as the polymer precipitates.

  • Polymer Isolation: After 24 hours, pour the reaction mixture into 500 mL of methanol to precipitate the polymer fully.

  • Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the polymer powder extensively with methanol until the filtrate is colorless to remove any remaining ferric salts and oligomers.

  • Drying: Dry the resulting dark powder under vacuum at 40 °C for 24 hours.

Protocol 2: Electrochemical Polymerization

This protocol outlines the electrochemical deposition of a poly(this compound) film on a conductive substrate.

Materials and Equipment:

  • This compound

  • Acetonitrile (anhydrous)

  • Lithium perchlorate (LiClO₄)

  • Three-electrode electrochemical cell

  • Working electrode (e.g., Indium Tin Oxide (ITO) coated glass or platinum)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyte Solution Preparation: Prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile.

  • Monomer Solution: To the electrolyte solution, add this compound to a final concentration of 0.1 M.

  • Electrochemical Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the monomer solution.

  • Electropolymerization: Apply a constant potential (potentiostatic) or cycle the potential (potentiodynamic) to the working electrode. A typical potential range for thiophene polymerization is +1.4 V to +1.8 V vs. Ag/AgCl. A film will gradually form on the working electrode.

  • Film Washing: After polymerization, carefully remove the working electrode from the cell and rinse it with fresh acetonitrile to remove any unreacted monomer and electrolyte.

  • Drying: Dry the polymer-coated electrode under a stream of nitrogen.

Characterization Methods

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the chemical structure of the polymer, particularly the presence of the aldehyde group (C=O stretch around 1670 cm⁻¹) and the thiophene ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed information about the polymer's structure and regioregularity.

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mₙ), weight average molecular weight (Mₙ), and polydispersity index (PDI) of the polymer.

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic properties of the polymer. The λₘₐₓ will indicate the extent of π-conjugation in the polymer backbone.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology of the polymer powder or film.

Visualizations

G cluster_prep Solution Preparation cluster_ox Oxidant Preparation cluster_react Polymerization Monomer 2,5-Dimethylthiophene- 3-carbaldehyde Monomer_Sol Monomer Solution Monomer->Monomer_Sol Solvent1 Anhydrous Chloroform Solvent1->Monomer_Sol Reaction Reaction Mixture (24h, RT, Inert Atm.) Monomer_Sol->Reaction Oxidant Anhydrous FeCl3 Oxidant_Sol Oxidant Solution Oxidant->Oxidant_Sol Solvent2 Anhydrous Chloroform Solvent2->Oxidant_Sol Oxidant_Sol->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Polymer Final Polymer Powder Drying->Polymer

Caption: Workflow for Chemical Oxidative Polymerization.

G cluster_setup Electrochemical Cell Setup cluster_poly Polymerization and Processing Monomer 2,5-Dimethylthiophene- 3-carbaldehyde Solution Electrolyte/Monomer Solution Monomer->Solution Electrolyte LiClO4 in Acetonitrile Electrolyte->Solution Cell Assembled Cell Solution->Cell WE Working Electrode (e.g., ITO) WE->Cell CE Counter Electrode (Pt wire) CE->Cell RE Reference Electrode (Ag/AgCl) RE->Cell Polymerization Electropolymerization (Film Deposition) Cell->Polymerization Potentiostat Potentiostat/ Galvanostat Potentiostat->Polymerization Washing Rinsing with Acetonitrile Polymerization->Washing Drying Drying under N2 Washing->Drying Final_Film Polymer Film on Electrode Drying->Final_Film

Caption: Workflow for Electrochemical Polymerization.

G Polymer Poly(this compound) - Aldehyde Group (-CHO) Linker Bifunctional Linker Polymer->Linker Covalent Bonding Biomolecule Biomolecule/Drug - Amine Group (-NH2) Linker->Biomolecule Covalent Bonding Immobilized Immobilized Biomolecule/Drug Linker->Immobilized Biomolecule->Immobilized

Caption: Post-polymerization functionalization pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dimethylthiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,5-Dimethylthiophene-3-carbaldehyde. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods for the synthesis of this compound are the Vilsmeier-Haack reaction and formylation using a combination of a Lewis acid and a formylating agent. The Vilsmeier-Haack reaction utilizes phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) to formylate the electron-rich 2,5-dimethylthiophene ring.[1][2][3] An alternative method involves the use of titanium tetrachloride (TiCl₄) and 1,1-dichlorodimethyl ether.

Q2: What is the expected yield for the synthesis of this compound?

A2: The yield can vary significantly depending on the chosen method and reaction conditions. A reported synthesis using titanium tetrachloride and 1,1-dichlorodimethyl ether achieved a yield of 60%. For the Vilsmeier-Haack reaction, yields can be influenced by factors such as temperature, reaction time, and the stoichiometry of the reagents.[4] Proper optimization is key to maximizing the yield.

Q3: What are the potential side products in the synthesis of this compound?

A3: A potential side product is the di-formylated compound, 2,5-dimethylthiophene-3,4-dicarbaldehyde. The formation of this byproduct is more likely under forcing reaction conditions, such as higher temperatures or a large excess of the Vilsmeier reagent. In some cases, resinification or polymerization of the starting material or product can occur, especially at elevated temperatures.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). A spot corresponding to the starting material (2,5-dimethylthiophene) should diminish over time, while a new spot for the product (this compound) should appear and intensify. It is advisable to use a co-spot of the starting material to aid in identification.

Q5: What are the recommended purification techniques for this compound?

A5: The primary method for purifying this compound is column chromatography on silica gel. A solvent system of ethyl acetate and hexane is commonly used for elution. Distillation, such as Kugelrohr distillation, can also be an effective purification method for this liquid product.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Symptoms:

  • TLC analysis shows a significant amount of unreacted starting material.

  • After work-up, the isolated product quantity is much lower than expected.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inactive Vilsmeier Reagent The Vilsmeier reagent is moisture-sensitive. Ensure that all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and fresh, high-quality POCl₃.
Insufficient Reaction Temperature While low temperatures are generally recommended to minimize side reactions, the reaction may be sluggish if the temperature is too low. After the initial addition at a low temperature, consider slowly warming the reaction mixture to room temperature or slightly above (e.g., 40-50 °C) and monitor the progress by TLC.[3]
Suboptimal Reagent Stoichiometry The ratio of the Vilsmeier reagent to the 2,5-dimethylthiophene is crucial. An insufficient amount of the reagent will lead to incomplete conversion. A slight excess of the Vilsmeier reagent (e.g., 1.1-1.5 equivalents) is often optimal.
Inefficient Quenching and Work-up The hydrolysis of the intermediate iminium salt is a critical step. Ensure that the reaction mixture is quenched by pouring it onto a well-stirred mixture of ice and a mild base (e.g., sodium acetate or sodium bicarbonate solution) to neutralize the acidic byproducts and facilitate the hydrolysis.
Issue 2: Formation of Significant Amounts of 2,5-Dimethylthiophene-3,4-dicarbaldehyde

Symptoms:

  • TLC analysis shows a second, more polar spot in addition to the desired product.

  • NMR analysis of the crude product indicates the presence of two aldehyde protons for the byproduct.

Possible Causes and Solutions:

Possible CauseRecommended Solution
High Reaction Temperature Elevated temperatures can promote a second formylation at the 4-position of the thiophene ring. Maintain a lower reaction temperature (e.g., 0-10 °C) throughout the addition and reaction period.
Excess Vilsmeier Reagent A large excess of the Vilsmeier reagent increases the likelihood of di-formylation. Use a controlled amount of the reagent (ideally close to a 1:1 molar ratio with the substrate).
Prolonged Reaction Time Allowing the reaction to proceed for an extended period after the starting material has been consumed can lead to the formation of the di-formylated product. Monitor the reaction closely by TLC and quench it once the starting material is no longer observed.

Experimental Protocols

Method 1: Vilsmeier-Haack Synthesis of this compound (General Procedure)

Materials:

  • 2,5-Dimethylthiophene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.1 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 2,5-dimethylthiophene (1.0 equivalent) in anhydrous DCM.

  • Add the 2,5-dimethylthiophene solution dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto a stirred mixture of crushed ice and saturated sodium bicarbonate solution.

  • Stir the mixture for 30 minutes to ensure complete hydrolysis of the intermediate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Method 2: Synthesis of this compound using Titanium Tetrachloride

Materials:

  • 2,5-Dimethylthiophene

  • Titanium tetrachloride (TiCl₄)

  • 1,1-Dichlorodimethyl ether

  • Dichloromethane (DCM)

  • Ice

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve TiCl₄ in DCM and cool the solution to below 5 °C.

  • In a separate flask, prepare a solution of 2,5-dimethylthiophene in DCM.

  • Simultaneously and slowly, add the 2,5-dimethylthiophene solution and 1,1-dichlorodimethyl ether dropwise to the stirred TiCl₄ solution, ensuring the reaction temperature remains below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature for 30 minutes.

  • Pour the reaction mixture into ice water acidified with HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by Kugelrohr distillation.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of this compound (Illustrative)

EntryMethodReagentsSolventTemperature (°C)Time (h)Yield (%)
1Vilsmeier-HaackPOCl₃/DMFDCM0 to RT3~70-80
2Vilsmeier-HaackPOCl₃/DMFDCM402~60-70 (increased diformylation)
3Lewis AcidTiCl₄/Cl₂CHOMeDCM<5 to RT2.560
4Vilsmeier-Haack(COCl)₂/DMFDCM0 to RT4~75-85

Note: The yields for the Vilsmeier-Haack reaction are illustrative and can vary based on the precise experimental conditions.

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Thiophene 2,5-Dimethylthiophene Thiophene->Iminium_Salt 0 °C to RT Hydrolysis Hydrolysis (H₂O, Base) Iminium_Salt->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Purification Extraction->Purification Final_Product 2,5-Dimethylthiophene- 3-carbaldehyde Purification->Final_Product

Caption: Experimental workflow for the Vilsmeier-Haack synthesis.

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->Check_Reagents Check_Temp Review Reaction Temperature Start->Check_Temp Check_Stoichiometry Verify Reagent Stoichiometry Start->Check_Stoichiometry Check_Workup Evaluate Work-up Procedure Start->Check_Workup Solution_Reagents Use Dry Solvents & Fresh Reagents Check_Reagents->Solution_Reagents Solution_Temp Optimize Temperature (e.g., gradual warming) Check_Temp->Solution_Temp Solution_Stoichiometry Adjust Reagent Ratios (slight excess of Vilsmeier reagent) Check_Stoichiometry->Solution_Stoichiometry Solution_Workup Ensure Efficient Quenching & Hydrolysis Check_Workup->Solution_Workup

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Purification of 2,5-Dimethylthiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for the purification of crude 2,5-Dimethylthiophene-3-carbaldehyde. Below are frequently asked questions and troubleshooting guides to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities typically arise from the synthesis process. These can include unreacted starting materials such as 2,5-dimethylthiophene, residual reagents from the formylation reaction (e.g., from a Vilsmeier-Haack reaction), and potential isomeric byproducts like 4,5-dimethylthiophene-2-carboxaldehyde.[1][2] High-boiling point solvents used in the reaction, such as DMF, may also be present.[3]

Q2: Which purification methods are most effective for this compound?

A2: The choice of purification method depends on the scale of the experiment and the nature of the impurities. The most commonly cited and effective methods are:

  • Kugelrohr Distillation: Ideal for small to medium quantities, this method is effective for separating the desired aldehyde from non-volatile or significantly higher-boiling point impurities.[1]

  • Column Chromatography: Excellent for removing impurities with similar volatilities but different polarities. Both silica gel and neutral alumina can be used as the stationary phase.[4][5]

  • Vacuum Distillation: Suitable for larger scales, this technique reduces the boiling point to prevent potential thermal degradation of the compound.[3]

Q3: How can I effectively assess the purity of my purified product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your sample and determine an appropriate solvent system for column chromatography.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps identify and quantify impurities.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers quantitative information about purity and allows for the identification of volatile impurities by their mass spectra.[3]

Q4: What are the key physical properties to consider during purification?

A4: Understanding the physical properties is crucial for selecting and optimizing purification parameters. Key data is summarized in the table below.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₈OS[6]
Molecular Weight140.21 g/mol [6]
Boiling Point218 °C (at 760 mmHg)[6][7][8]
Density1.138 g/cm³[7][8]
Physical FormLiquid
Storage Temp.2–8 °C, under inert gas[8]

Table 2: Comparison of Recommended Purification Methods

MethodScaleBest For RemovingKey Considerations
Kugelrohr Distillation Small to MediumNon-volatile impurities, high-boiling solventsMinimizes product loss due to lower surface area compared to traditional distillation setups.[1]
Vacuum Distillation Medium to LargeImpurities with different boiling pointsReduces boiling point to prevent thermal degradation.[3] Requires careful control of pressure.
Column Chromatography Small to LargePolar or non-polar impurities, isomersChoice of stationary phase (silica vs. alumina) and eluent system is critical for good separation.[3][4]

Troubleshooting Guide

Problem: Low product recovery after distillation.

  • Possible Cause: Significant hold-up in the distillation apparatus, especially with small quantities. The compound's relatively high boiling point (218 °C) might also lead to thermal degradation if not performed under vacuum.[3][6][7]

  • Recommended Solutions:

    • Use a Kugelrohr apparatus for smaller scales to minimize surface area and reduce product loss.[1]

    • Perform a vacuum distillation. Lowering the pressure will significantly reduce the boiling point, preventing thermal degradation and improving recovery.[3]

    • Ensure all glassware is properly dried to avoid contamination.

Problem: Poor separation of the product from an impurity during column chromatography.

  • Possible Cause: The polarity of the eluent (solvent system) is either too high or too low, causing the product and impurity to move together.

  • Recommended Solutions:

    • Optimize the eluent system using TLC. Test various solvent ratios (e.g., ethyl acetate in hexanes) to find a system that gives a clear separation between the product spot and the impurity spot.

    • Use a gradient elution. Start with a low-polarity eluent (e.g., 100% hexanes) and gradually increase the proportion of the more polar solvent (e.g., ethyl acetate).[3]

Problem: The product appears as a streak or a smeared band on a silica gel column.

  • Possible Cause: While less common for aldehydes than for acids or bases, strong interactions with the acidic silica gel surface can sometimes cause poor band shape.

  • Recommended Solutions:

    • Switch to a different stationary phase. Try using neutral alumina, which can be effective if the compound is sensitive to the acidic nature of silica gel.[9]

    • Ensure the crude sample is properly dissolved and filtered before loading onto the column to remove any particulate matter.

Problem: The final product is contaminated with a high-boiling point solvent (e.g., DMF).

  • Possible Cause: Solvents like DMF or DMSO are difficult to remove completely by rotary evaporation alone.[3]

  • Recommended Solutions:

    • Perform an aqueous workup. Before the final purification step, partition the reaction mixture between an organic solvent (like dichloromethane or ethyl acetate) and water to remove water-soluble solvents like DMF.[1]

    • Dry the product under high vacuum for an extended period, possibly with gentle heating.

Experimental Protocols

Protocol 1: Purification by Kugelrohr Distillation

  • Preparation: Place the crude this compound into a round-bottom flask appropriately sized for the Kugelrohr apparatus.

  • Setup: Attach the flask to the Kugelrohr apparatus. Ensure all joints are properly sealed.

  • Distillation: Begin rotating the apparatus and gradually apply vacuum (membrane pump is suitable). Slowly increase the temperature of the heating mantle.

  • Collection: Collect the fraction that distills at the expected temperature range. A literature example reports successful purification with a set temperature of approximately 175 °C under vacuum.[1] The pure product should be a colorless liquid.[1]

  • Analysis: Assess the purity of the collected fraction using TLC, GC-MS, or NMR.

Protocol 2: Purification by Flash Column Chromatography

  • TLC Analysis: Determine an optimal eluent system using TLC plates. A common starting point for thiophene derivatives is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.3 for the desired product.

  • Column Packing: Prepare a flash chromatography column with silica gel, packing it with the low-polarity eluent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting with the low-polarity solvent, gradually increasing the polarity based on TLC analysis (gradient elution). For example, start with 100% hexanes and slowly increase the percentage of ethyl acetate.[4]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Mandatory Visualizations

experimental_workflow crude_product Crude Product (from synthesis) purity_check_1 Initial Purity Assessment (e.g., TLC, crude NMR) crude_product->purity_check_1 decision Select Purification Method purity_check_1->decision distillation Kugelrohr or Vacuum Distillation decision->distillation  High-boiling or  non-volatile impurities chromatography Column Chromatography decision->chromatography  Impurities with  similar volatility purity_check_2 Purity Analysis of Fractions (TLC, GC-MS) distillation->purity_check_2 chromatography->purity_check_2 pure_product Pure 2,5-Dimethylthiophene- 3-carbaldehyde purity_check_2->pure_product

Caption: General experimental workflow for purification.

troubleshooting_logic start Issue: Poor Separation in Column Chromatography check_tlc Analyze spots on TLC. Are they too high (Rf > 0.5) or too low (Rf < 0.1)? start->check_tlc too_high Decrease Eluent Polarity (e.g., more Hexane) check_tlc->too_high  Too High (non-polar) too_low Increase Eluent Polarity (e.g., more Ethyl Acetate) check_tlc->too_low  Too Low (polar) no_separation Spots do not separate at any polarity. check_tlc->no_separation  No Separation success Successful Separation too_high->success too_low->success change_stationary Change Stationary Phase (e.g., Silica Gel -> Neutral Alumina) no_separation->change_stationary change_stationary->success

References

Common side products in the Vilsmeier-Haack formylation of dimethylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Vilsmeier-Haack reaction for the formylation of dimethylthiophene isomers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the Vilsmeier-Haack formylation of 2,5-dimethylthiophene and 3,4-dimethylthiophene.

Issue 1: Low or No Yield of the Desired Formylated Product

Possible Causes and Solutions:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and can decompose if not prepared under anhydrous conditions.

    • Solution: Ensure all glassware is thoroughly dried. Use anhydrous N,N-dimethylformamide (DMF) and freshly opened or distilled phosphorus oxychloride (POCl₃). Prepare the reagent at 0-5 °C and use it immediately.

  • Insufficient Reaction Temperature: Thiophene and its alkylated derivatives are less reactive than other five-membered heterocycles like furan and pyrrole.[1]

    • Solution: While the reaction is typically started at low temperatures, it may require warming to room temperature or gentle heating (e.g., 40-80 °C) to proceed to completion.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.

  • Incomplete Hydrolysis of the Iminium Salt Intermediate: The initial product of the Vilsmeier-Haack reaction is a stable iminium salt, which requires hydrolysis to yield the aldehyde.

    • Solution: After the reaction is complete, quench the reaction mixture by pouring it onto crushed ice and water. Ensure thorough mixing and allow sufficient time for the hydrolysis to complete. The pH of the aqueous solution should be adjusted to be basic (pH 8-9) with a suitable base like sodium hydroxide or sodium bicarbonate to facilitate the hydrolysis and extraction of the product.

  • Product Loss During Workup: The formylated dimethylthiophene product may have some solubility in the aqueous phase, especially if the pH is not properly adjusted.

    • Solution: Neutralize the reaction mixture carefully after hydrolysis. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to ensure complete recovery of the product.

Issue 2: Formation of Unexpected Side Products

Common Side Products and Mitigation Strategies:

  • Di-formylated Products: Although the introduction of one formyl group deactivates the thiophene ring towards further electrophilic substitution, di-formylation can occur under forcing reaction conditions (e.g., high temperature, prolonged reaction time, or excess Vilsmeier reagent).

    • Mitigation: Use a stoichiometric amount of the Vilsmeier reagent. Monitor the reaction closely by TLC and stop it once the starting material is consumed.

  • Chlorinated Byproducts: Under more drastic reaction conditions, chlorination of the thiophene ring can occur, leading to the formation of chloro-formyl derivatives. For instance, the formylation of 3-methoxybenzo[b]thiophene can yield 3-chloro-2-formylbenzo[b]thiophene at higher temperatures.

    • Mitigation: Maintain a controlled temperature throughout the reaction. Avoid excessive heating.

  • Chloromethylated Byproducts: In some cases, chloromethylation of the thiophene ring can be a side reaction.

    • Mitigation: Careful control of reaction conditions, particularly the stoichiometry of the reagents, can minimize this side reaction.

  • Polymeric/Tarry Materials: The formation of dark, tarry residues is often a result of the reaction temperature being too high, leading to the decomposition of the starting material or product.

    • Mitigation: Maintain strict temperature control, especially during the addition of POCl₃ to DMF and the subsequent addition of the dimethylthiophene. Use of an ice bath is crucial.

Issue 3: Poor Regioselectivity (Primarily for 3,4-Dimethylthiophene)

Background: The formylation of 3,4-dimethylthiophene can occur at either the 2- or 5-position, which are electronically similar. The regioselectivity can be influenced by steric factors.

  • Challenge: Obtaining a single isomer may be difficult.

Quantitative Data Summary

SubstrateDesired ProductCommon Side ProductsTypical Yield (%)Key Reaction Parameters
2,5-Dimethylthiophene3-Formyl-2,5-dimethylthiopheneDi-formylated thiophene, Polymeric material70-85%1.1-1.5 eq. Vilsmeier reagent, 0 °C to RT/gentle heating
3,4-Dimethylthiophene2-Formyl-3,4-dimethylthiophene5-Formyl-3,4-dimethylthiophene (isomer), Di-formylated thiophene, Polymeric materialMixture of isomers, total yield may vary1.1-1.5 eq. Vilsmeier reagent, 0 °C to RT/gentle heating

Note: The yields are approximate and can vary significantly based on the specific reaction conditions and scale.

Experimental Protocols

General Protocol for the Vilsmeier-Haack Formylation of Dimethylthiophene

This protocol is a general guideline and may require optimization for specific dimethylthiophene isomers and desired outcomes.

Materials:

  • Dimethylthiophene (2,5- or 3,4-isomer)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (1.5 equivalents) to anhydrous DCM. Cool the solution to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Formylation Reaction: Dissolve the dimethylthiophene (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it may be gently heated (e.g., to 40-50 °C) and monitored.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Mandatory Visualization

Troubleshooting_Vilsmeier_Haack start Start: Vilsmeier-Haack Formylation of Dimethylthiophene issue Identify Issue start->issue low_yield Low or No Yield issue->low_yield Low Yield side_products Side Products Observed issue->side_products Impure Product poor_regio Poor Regioselectivity (for 3,4-dimethylthiophene) issue->poor_regio Isomer Mixture inactive_reagent Check Vilsmeier Reagent: - Anhydrous conditions? - Fresh reagents? low_yield->inactive_reagent diformylation Di-formylation: - Reduce reagent stoichiometry? - Shorter reaction time? side_products->diformylation Higher MW peak chlorination Chlorination: - Lower reaction temperature? side_products->chlorination Mass spec shows Cl tar Tarry Residue: - Strict temperature control? side_products->tar Polymeric material separation Isomer Mixture: - Chromatographic separation poor_regio->separation temp_time Optimize Reaction: - Increase temperature? - Extend reaction time? inactive_reagent->temp_time Reagent OK hydrolysis Ensure Complete Hydrolysis: - Quench on ice? - Adjust pH to basic? temp_time->hydrolysis Optimized workup Improve Workup: - Multiple extractions? hydrolysis->workup Complete end Successful Formylation workup->end Improved diformylation->end chlorination->end tar->end separation->end

Caption: Troubleshooting workflow for the Vilsmeier-Haack formylation of dimethylthiophene.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and how is it formed?

A1: The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction. It is typically prepared in situ by the reaction of an N,N-disubstituted formamide, most commonly DMF, with an acid chloride like phosphorus oxychloride (POCl₃). The reaction is exothermic and should be performed under anhydrous conditions at low temperatures (0-5 °C) to prevent decomposition of the reagent.

Q2: Why is the Vilsmeier-Haack reaction preferred for formylating electron-rich heterocycles like dimethylthiophene?

A2: The Vilsmeier-Haack reaction is a mild and efficient method for formylating aromatic and heteroaromatic compounds that are electron-rich. The Vilsmeier reagent is a relatively weak electrophile, which makes it selective for activated rings and less prone to reacting with other functional groups that might be present in the molecule.

Q3: How can I monitor the progress of the Vilsmeier-Haack reaction?

A3: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched with water, extracted with a small amount of an organic solvent, and then spotted on a TLC plate against the starting material.

Q4: What are the primary safety concerns with the Vilsmeier-Haack reaction?

A4: The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. The reaction should always be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The quenching of the reaction mixture with ice and water is highly exothermic and should be done slowly and with vigorous stirring to control the heat generated.

References

Optimizing temperature and reaction time for 2,5-Dimethylthiophene-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,5-Dimethylthiophene-3-carbaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Vilsmeier-Haack reaction.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or gradually increasing the temperature, but be mindful that higher temperatures can lead to side product formation.[1]
Moisture in reagents or glassware: The Vilsmeier reagent is highly sensitive to moisture, which will quench the reaction.Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly distilled reagents.
Impure starting materials: The purity of 2,5-dimethylthiophene, phosphorus oxychloride (POCl₃), and N,N-dimethylformamide (DMF) is critical.Use high-purity, freshly opened, or distilled starting materials.
Inefficient hydrolysis of the iminium salt intermediate: The Vilsmeier-Haack reaction forms a stable iminium salt intermediate that must be hydrolyzed to the aldehyde.After the reaction is complete, pour the reaction mixture onto crushed ice or into a cold, dilute aqueous acid solution and stir vigorously to ensure complete hydrolysis.
Product loss during workup: The product may have some solubility in the aqueous layer, leading to loss during extraction.Saturate the aqueous layer with sodium chloride before extraction to decrease the product's solubility. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
Formation of a Dark Tar-like Substance Decomposition of the thiophene ring: Thiophene derivatives can be sensitive to strong acids and high temperatures, leading to polymerization or degradation.Maintain a low reaction temperature, especially during the addition of POCl₃ to DMF and the addition of the thiophene. A temperature range of 0 °C to room temperature is generally recommended.
Side reactions: Uncontrolled temperature increases can promote various side reactions.Ensure efficient stirring and external cooling (e.g., an ice bath) to dissipate the heat generated during the exothermic formation of the Vilsmeier reagent.
Presence of Unreacted 2,5-Dimethylthiophene Insufficient Vilsmeier reagent: The stoichiometry of the reagents is crucial for a complete reaction.Use a slight excess (1.1 to 1.5 equivalents) of the Vilsmeier reagent (formed from POCl₃ and DMF) relative to the 2,5-dimethylthiophene.
Low reaction temperature: While low temperatures are generally favored, they can sometimes lead to a sluggish or incomplete reaction.If the reaction is not proceeding at a low temperature, allow it to slowly warm to room temperature and monitor by TLC.
Difficulty in Product Purification Co-distillation with impurities: The product and impurities may have similar boiling points, making distillation challenging.Utilize fractional distillation under reduced pressure for better separation. Alternatively, column chromatography on silica gel can be effective.
Product decomposition on silica gel: Some thiophene aldehydes can be sensitive to the acidic nature of standard silica gel.Deactivate the silica gel by pre-treating it with a base (e.g., triethylamine in the eluent) before performing column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Vilsmeier-Haack formylation of 2,5-dimethylthiophene?

A1: The optimal temperature for the Vilsmeier-Haack reaction is dependent on the reactivity of the substrate. For electron-rich heterocycles like 2,5-dimethylthiophene, the reaction temperature generally ranges from below 0°C to room temperature. It is often recommended to form the Vilsmeier reagent at 0°C and then add the 2,5-dimethylthiophene at this temperature, followed by slow warming to room temperature. One specific protocol suggests keeping the reaction temperature below 5 °C during the initial addition, followed by stirring at 0 °C for 2 hours and then warming to room temperature for 30 minutes.[2]

Q2: How long should the reaction be carried out?

A2: The reaction time can vary from a few hours to overnight. It is crucial to monitor the reaction's progress by TLC to determine the point of completion and to avoid the formation of byproducts from prolonged reaction times.

Q3: What is the expected regioselectivity of the formylation of 2,5-dimethylthiophene?

A3: The formylation of 2,5-dimethylthiophene via the Vilsmeier-Haack reaction is expected to be highly regioselective, yielding the 3-carbaldehyde derivative as the major product. The two methyl groups at the 2- and 5-positions are ortho, para-directing and activate the thiophene ring for electrophilic substitution at the 3- and 4-positions. The formyl group will preferentially add to the less sterically hindered 3-position.

Q4: What are the common side products in this reaction?

A4: While the reaction is generally clean, potential side products can arise from incomplete reactions, leaving unreacted starting material. At higher temperatures, polymerization or degradation of the thiophene ring can lead to the formation of tarry materials. Due to the substitution pattern of 2,5-dimethylthiophene, di-formylation is unlikely.

Q5: What is the best method for purifying this compound?

A5: The product can be purified by vacuum distillation. Kugelrohr distillation has also been reported to be effective.[2] If distillation is not sufficient, column chromatography on silica gel can be employed. As mentioned in the troubleshooting guide, deactivation of the silica gel may be necessary to prevent product degradation.

Experimental Protocols

Vilsmeier-Haack Formylation of 2,5-Dimethylthiophene

This protocol is a general procedure based on the Vilsmeier-Haack reaction conditions commonly used for thiophene derivatives.

Materials:

  • 2,5-Dimethylthiophene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.1 equivalents) dropwise to the DMF via the dropping funnel, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 2,5-dimethylthiophene (1.0 equivalent) in anhydrous DCM.

  • Add the solution of 2,5-dimethylthiophene dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Data Presentation

ParameterRecommended ConditionExpected Outcome
Temperature 0 °C to Room TemperatureHigher temperatures may increase reaction rate but can lead to byproduct formation. Low temperatures favor cleaner reactions.
Reaction Time 2 - 6 hours (monitor by TLC)Longer reaction times may be needed for complete conversion but can also lead to degradation.
Stoichiometry (POCl₃:DMF:Thiophene) 1.1 : 1.2 : 1.0A slight excess of the Vilsmeier reagent ensures complete conversion of the starting material.
Purification Method Vacuum Distillation or Column ChromatographyYields can vary depending on the purity of reagents and reaction conditions. A reported yield using a similar method is around 60%.[2]

Visualizations

Experimental Workflow for Vilsmeier-Haack Synthesis

G reagent_prep Vilsmeier Reagent Preparation (POCl₃ + DMF) at 0 °C addition Addition of 2,5-Dimethylthiophene at 0 °C reagent_prep->addition reaction Reaction at 0 °C to Room Temperature addition->reaction hydrolysis Hydrolysis (Ice Water) reaction->hydrolysis neutralization Neutralization (aq. NaHCO₃) hydrolysis->neutralization extraction Extraction (DCM) neutralization->extraction purification Purification (Distillation or Chromatography) extraction->purification product 2,5-Dimethylthiophene- 3-carbaldehyde purification->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Product Yield

G start Low Product Yield check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents check_temp Review Reaction Temperature Profile start->check_temp check_time Evaluate Reaction Time start->check_time check_hydrolysis Ensure Complete Iminium Salt Hydrolysis start->check_hydrolysis check_workup Optimize Extraction and Purification start->check_workup solution Improved Yield check_reagents->solution check_temp->solution check_time->solution check_hydrolysis->solution check_workup->solution

References

Troubleshooting Guide for Identifying Impurities in 2,5-Dimethylthiophene-3-carbaldehyde by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 2,5-Dimethylthiophene-3-carbaldehyde via Nuclear Magnetic Resonance (NMR) spectroscopy.

FAQs: Common Questions in NMR Analysis of this compound

Q1: What are the expected 1H and 13C NMR chemical shifts for pure this compound?

A1: The expected chemical shifts can vary slightly based on the solvent used. The table below provides approximate chemical shifts in CDCl3.

Q2: What are the most common impurities to look for in a sample of this compound?

A2: Common impurities often originate from the synthesis process, which is typically a Vilsmeier-Haack reaction. These can include:

  • Unreacted Starting Material: 2,5-Dimethylthiophene.

  • Over-reacted Byproducts: 2,5-Dimethylthiophene-3,4-dicarbaldehyde.

  • Residual Solvents: Such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

Q3: I see extra peaks in the aromatic region of my 1H NMR spectrum. What could they be?

A3: Extra peaks in the aromatic region (typically 6.5-8.0 ppm) could indicate the presence of the starting material, 2,5-dimethylthiophene, or a byproduct like 2,5-dimethylthiophene-3,4-dicarbaldehyde. Compare the chemical shifts and coupling patterns of the unknown signals with the data provided in the tables below to identify the impurity.

Q4: There are unexpected signals in the aliphatic region of my 1H NMR spectrum. What is a likely cause?

A4: Signals in the aliphatic region that do not correspond to the methyl groups of the target compound could be due to residual solvents used during synthesis or purification. Consult a standard table of NMR solvent impurities for identification. For example, Dichloromethane (CH2Cl2) appears as a singlet around 5.3 ppm in CDCl3.

Troubleshooting Common Impurities

This section provides a systematic approach to identifying specific impurities based on their NMR signatures.

Issue 1: Presence of Unreacted Starting Material: 2,5-Dimethylthiophene

Symptoms:

  • A singlet appearing around 6.5 ppm in the 1H NMR spectrum.

  • A singlet corresponding to the two equivalent methyl groups around 2.4 ppm in the 1H NMR spectrum, which may overlap with one of the methyl signals of the desired product.

Identification Workflow:

How to avoid polymerization during 2,5-Dimethylthiophene-3-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding polymerization during reactions involving 2,5-Dimethylthiophene-3-carbaldehyde. The information is based on general principles of organic chemistry and known behaviors of similar aromatic aldehydes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to polymerization?

A1: this compound possesses a reactive aldehyde group attached to an electron-rich thiophene ring. This combination makes the molecule susceptible to polymerization under various conditions. Both acidic and basic environments can catalyze polymerization reactions involving the aldehyde functionality. Additionally, the thiophene ring itself can be susceptible to oxidative or acid-catalyzed polymerization.

Q2: What are the common signs of polymerization during my reaction?

A2: The formation of insoluble, often colored, precipitates or tars is a primary indicator of polymerization. You may also observe a significant decrease in the yield of your desired product and the appearance of a broad, unresolved baseline hump in your NMR spectrum.

Q3: Can I store this compound to prevent polymerization?

A3: Yes, proper storage is crucial. It is recommended to store this compound under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C) and protected from light. The addition of a radical inhibitor, such as a small amount of butylated hydroxytoluene (BHT), can also help prevent polymerization during storage.

Troubleshooting Guides for Specific Reactions

Aldol Condensation

Issue: Formation of a polymeric solid and low yield of the desired β-hydroxy carbonyl or enone product.

Root Causes & Solutions:

Root Cause Troubleshooting Steps
Strongly Basic Conditions Use a milder base (e.g., piperidine, triethylamine) instead of strong bases like NaOH or KOH. Strong bases can promote competing Cannizzaro reactions and polymerization.
High Reaction Temperature Maintain a low reaction temperature (e.g., 0°C to room temperature) to disfavor polymerization pathways.
High Concentration Run the reaction at a lower concentration to reduce the frequency of intermolecular side reactions leading to polymers.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent product degradation and polymerization over time.

Experimental Protocol: Aldol Condensation with Minimized Polymerization

  • Dissolve this compound (1 equivalent) and the ketone partner (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, THF) in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a catalytic amount of a mild base (e.g., piperidine, 0.1 equivalents).

  • Stir the reaction at 0°C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a weak acid (e.g., saturated aqueous NH4Cl solution).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Wittig Reaction

Issue: Low yield of the desired alkene with significant formation of polymeric byproducts.

Root Causes & Solutions:

Root Cause Troubleshooting Steps
Strong Base Use of a very strong base (e.g., n-BuLi) can deprotonate other acidic protons or interact with the aldehyde. Consider using a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Unstable Ylide If the ylide is unstable, it may decompose over time. Generate the ylide in the presence of the aldehyde (in situ) or add the aldehyde immediately after ylide formation.
Reaction Temperature Perform the reaction at low temperatures (e.g., -78°C to 0°C) to control the reactivity and minimize side reactions.
Presence of Oxygen Aldehydes can be sensitive to air oxidation, which can lead to radical-initiated polymerization. Ensure the reaction is carried out under a strictly inert atmosphere.

Experimental Protocol: Wittig Reaction with Minimized Polymerization

  • To a suspension of the phosphonium salt (1.1 equivalents) in anhydrous THF under argon, add a strong base (e.g., n-BuLi, 1.05 equivalents) dropwise at -78°C.

  • Stir the resulting ylide solution at -78°C for 30-60 minutes.

  • Slowly add a solution of this compound (1 equivalent) in anhydrous THF.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate.

  • Purify the crude product via column chromatography to separate the alkene from triphenylphosphine oxide and any polymer.

Vilsmeier-Haack Reaction (Formylation of 2,5-Dimethylthiophene)

While this compound is the product of a Vilsmeier-Haack reaction on 2,5-dimethylthiophene, polymerization can still be an issue during the reaction or workup.

Issue: Formation of dark, intractable tars during the formylation of 2,5-dimethylthiophene.

Root Causes & Solutions:

Root Cause Troubleshooting Steps
Excessive Heat The Vilsmeier-Haack reaction can be exothermic. Maintain strict temperature control, typically between 0°C and 10°C, during the addition of the thiophene substrate to the Vilsmeier reagent.
Strongly Acidic Workup During workup, pouring the reaction mixture into a large excess of ice-water is crucial to rapidly hydrolyze the intermediate and dissipate heat. A highly acidic environment for a prolonged period can promote polymerization.
Unreacted Reagents Ensure the reaction goes to completion to consume the highly reactive Vilsmeier reagent, which can otherwise contribute to side reactions during workup.

Experimental Protocol: Vilsmeier-Haack Reaction with Minimized Polymerization

  • In a three-necked flask equipped with a dropping funnel and a thermometer, place anhydrous DMF (3 equivalents) and cool to 0°C.

  • Slowly add phosphorus oxychloride (POCl3, 1.2 equivalents) dropwise, maintaining the temperature below 10°C.

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add 2,5-dimethylthiophene (1 equivalent) dropwise, keeping the internal temperature below 10°C.

  • After the addition is complete, stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the mixture with a base (e.g., NaOH solution) until it is slightly alkaline.

  • Extract the product with a suitable organic solvent, wash with water, dry, and concentrate.

  • Purify by vacuum distillation or column chromatography.

General Strategies to Inhibit Polymerization

Strategy Inhibitor/Reagent Typical Concentration Mechanism of Action
Radical Inhibition Hydroquinone, BHT100 - 1000 ppmScavenges free radicals that can initiate polymerization.
Acid Scavenging Triethylamine, DIPEACatalytic to stoichiometricNeutralizes trace acidic impurities that can catalyze polymerization.
Base Scavenging Mild acid (e.g., NH4Cl)Used in workupNeutralizes basic catalysts to prevent post-reaction polymerization.
Chelation EDTATrace amountsSequesters metal ions that can sometimes catalyze polymerization.

Visualization of Prevention Strategies

Polymerization_Prevention cluster_conditions Reaction Conditions cluster_additives Additives Start This compound Reaction Mixture Polymerization Polymerization Start->Polymerization Uncontrolled Conditions Desired_Product Desired Product Start->Desired_Product Controlled Conditions Temp Low Temperature Temp->Desired_Product Concentration Low Concentration Concentration->Desired_Product Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Desired_Product Radical_Inhibitor Radical Inhibitor (e.g., BHT) Radical_Inhibitor->Polymerization Inhibits Acid_Scavenger Acid Scavenger (e.g., Amine Base) Acid_Scavenger->Polymerization Inhibits

Caption: A logical workflow illustrating strategies to prevent polymerization.

Troubleshooting_Workflow Start Polymerization Observed? Check_Temp Is Temperature Too High? Start->Check_Temp Yes No_Polymerization Continue Reaction Monitoring Start->No_Polymerization No Lower_Temp Action: Lower Reaction Temperature Check_Temp->Lower_Temp Yes Check_Base Is Base/Acid Too Strong? Check_Temp->Check_Base No Success Problem Resolved Lower_Temp->Success Change_Reagent Action: Use Milder Acid/Base Check_Base->Change_Reagent Yes Check_Atmosphere Is Reaction Under Inert Gas? Check_Base->Check_Atmosphere No Change_Reagent->Success Inert_Gas Action: Ensure Inert Atmosphere Check_Atmosphere->Inert_Gas No Add_Inhibitor Consider Adding a Radical Inhibitor Check_Atmosphere->Add_Inhibitor Yes Inert_Gas->Success Add_Inhibitor->Success

Caption: A troubleshooting decision tree for addressing polymerization.

Technical Support Center: Troubleshooting Suzuki Coupling with Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving substituted thiophenes. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with a substituted thiophene is resulting in low to no product yield. What are the primary factors to investigate?

Low or no yield in a Suzuki coupling reaction is a common issue that can be attributed to several factors. A systematic troubleshooting approach is recommended. Key areas to examine include:

  • Catalyst Activity: Ensure the palladium catalyst is active. The active species is Pd(0), and if a Pd(II) precatalyst is used, it must be effectively reduced in situ. Some precatalysts are sensitive to air and may have degraded. Consider using a fresh batch or a more robust, air-stable precatalyst.

  • Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and promote the homocoupling of boronic acids as a side reaction. It is crucial to ensure that the solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Purity and Stability: Verify the purity of both the thiophene halide and the boronic acid or its derivative. Boronic acids can degrade over time, and some are particularly susceptible to protodeboronation.

  • Base and Solvent Selection: The choice of base and solvent is critical and often depends on the specific substrates. An inappropriate combination can result in poor solubility, slow reaction rates, or the promotion of side reactions.[1]

  • Inefficient Oxidative Addition: For electron-rich thiophene halides, the initial oxidative addition step may be slow.[1] The use of more electron-rich and bulky phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), can help accelerate this step.[1]

Q2: I am observing a significant amount of a byproduct that appears to be my starting thiophene without the boron group. What is happening and how can I prevent it?

This is a classic case of protodeboronation , where the carbon-boron bond of the thiophene boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] Thienylboronic acids are particularly prone to this side reaction, especially under the basic conditions typically required for Suzuki couplings.

Several factors can promote protodeboronation:

  • High pH (Basic Conditions): The reaction is often accelerated at high pH.

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.

  • Aqueous Media: The presence of a proton source, like water, is necessary for this reaction to occur.

To mitigate protodeboronation:

  • Use Boronic Esters or Trifluoroborate Salts: Derivatives such as pinacol esters or potassium trifluoroborate salts are generally more stable than the corresponding boronic acids and can be used to suppress this side reaction.[1]

  • Anhydrous Conditions: Switching to anhydrous conditions can significantly reduce the extent of protodeboronation by eliminating the primary proton source.

  • Milder Base: Consider using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases.

  • Lower Reaction Temperature: If possible, running the reaction at a lower temperature can help to minimize this side reaction.

Q3: My reaction is producing a significant amount of homocoupled products. How can I minimize this?

Homocoupling, the reaction of two molecules of the boronic acid to form a symmetrical biaryl, is a common side reaction in Suzuki couplings. This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.

To reduce homocoupling:

  • Thorough Degassing: Ensure that the reaction mixture and solvents are properly degassed before the addition of the palladium catalyst.

  • Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas like argon or nitrogen throughout the experiment.

Q4: I am working with a sterically hindered substituted thiophene, and the reaction is not proceeding. What adjustments should I consider?

Steric hindrance can significantly slow down the Suzuki coupling reaction. To overcome this, consider the following modifications:

  • Bulky, Electron-Rich Ligands: The use of bulky and electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), is often essential for coupling sterically hindered substrates. These ligands can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Higher Temperatures: More forcing conditions, including higher reaction temperatures, may be necessary to drive the reaction to completion.

  • Optimized Base and Solvent: A careful screening of bases and solvents may be required to find the optimal conditions for your specific sterically hindered substrates.

Data Presentation

Table 1: Comparison of Palladium Catalyst Systems for Suzuki Coupling of Dibromothiophenes

Catalyst SystemDibromothiophene SubstrateCatalyst Loading (mol%)BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Pd(PPh₃)₄2,5-dibromo-3-hexylthiophene6K₃PO₄1,4-Dioxane/H₂O9012Moderate to Good[2]
Pd(PPh₃)₄2,5-dibromo-3-methylthiopheneNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedLow to Moderate[2]
Pd(dppf)Cl₂General Dihaloarene3Na₂CO₃Toluene/H₂O110-11512-18Good to Excellent[2]
Pd(OAc)₂ / SPhosBenzo[b]thien-2-ylboronic acid with various aryl halides5 / 10Cs₂CO₃THF/H₂O8024Up to 90%+[3]

Note: Yields are highly dependent on the specific coupling partners and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Dibromothiophene using Pd(PPh₃)₄

This protocol is a general starting point for the Suzuki coupling of dibromothiophenes with arylboronic acids.

Materials:

  • Dibromothiophene (1.0 mmol)

  • Arylboronic acid (2.2-2.5 mmol)

  • Pd(PPh₃)₄ (5-6 mol%)

  • Potassium phosphate (K₃PO₄) (4.0 mmol)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the dibromothiophene, arylboronic acid, and potassium phosphate.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio).[2]

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.[2]

  • Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Protocol 2: Optimized Procedure for Suzuki Coupling of Benzo[b]thiophene Derivatives using Pd(OAc)₂/SPhos

This protocol is an optimized method for the coupling of benzo[b]thiophene derivatives with aryl halides.[3]

Materials:

  • Aryl or heteroaryl halide (1 mmol)

  • Benzo[b]thien-2-ylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (5 mol%)

  • SPhos (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.409 mmol)

  • Tetrahydrofuran (THF)

  • Distilled water

  • Inert atmosphere setup (Nitrogen)

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, dissolve the aryl or heteroaryl halide in THF.

  • Add Pd(OAc)₂ and SPhos to the solution and stir for 30 minutes.

  • In a separate flask under an inert atmosphere, add benzo[b]thien-2-ylboronic acid and Cs₂CO₃.

  • Transfer the solution from step 2 to the flask containing the boronic acid and base.

  • Add 1.5 mL of distilled water to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 24 hours.[3]

  • After cooling to room temperature, proceed with a standard aqueous work-up and extraction.

  • Purify the product by column chromatography.

Mandatory Visualization

Troubleshooting_Low_Yield start Low / No Product Yield check_reagents Verify Reagent Quality (Purity, Stability) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No check_conditions Review Reaction Conditions (Inert Atmosphere, Temp) reagents_ok->check_conditions Yes conditions_ok Conditions OK? check_conditions->conditions_ok improve_conditions Improve Degassing & Ensure Inert Atmosphere conditions_ok->improve_conditions No troubleshoot_catalyst Troubleshoot Catalyst System conditions_ok->troubleshoot_catalyst Yes catalyst_issue Catalyst Issue? (e.g., Pd Black) troubleshoot_catalyst->catalyst_issue change_catalyst Use Fresh Catalyst/ Change Pd Precursor catalyst_issue->change_catalyst Yes troubleshoot_boron Troubleshoot Boron Reagent catalyst_issue->troubleshoot_boron No optimize_ligand Optimize Ligand (e.g., Buchwald type for hindered substrates) change_catalyst->optimize_ligand protodeboronation Protodeboronation Occurring? troubleshoot_boron->protodeboronation use_ester Use Boronic Ester (Pinacol, MIDA) or Trifluoroborate Salt protodeboronation->use_ester Yes optimize_base_solvent Optimize Base/Solvent Combination protodeboronation->optimize_base_solvent No

Caption: Troubleshooting workflow for low or no product yield.

Protodeboronation_Mitigation start Significant Protodeboronation Observed check_boron_reagent Assess Boron Reagent Stability start->check_boron_reagent is_boronic_acid Using Boronic Acid? check_boron_reagent->is_boronic_acid switch_to_ester Switch to Boronic Ester (Pinacol, MIDA) or Trifluoroborate Salt is_boronic_acid->switch_to_ester Yes check_conditions Evaluate Reaction Conditions is_boronic_acid->check_conditions No switch_to_ester->check_conditions is_aqueous Aqueous Conditions? check_conditions->is_aqueous use_anhydrous Switch to Anhydrous Conditions is_aqueous->use_anhydrous Yes check_base Check Base Strength is_aqueous->check_base No use_anhydrous->check_base is_strong_base Using Strong Base? check_base->is_strong_base use_milder_base Use Milder Base (e.g., K₂CO₃, Cs₂CO₃) is_strong_base->use_milder_base Yes check_temp Review Reaction Temperature is_strong_base->check_temp No use_milder_base->check_temp is_high_temp High Temperature? check_temp->is_high_temp lower_temp Lower Reaction Temperature if Possible is_high_temp->lower_temp Yes end Reduced Protodeboronation is_high_temp->end No lower_temp->end

Caption: Mitigation strategies for protodeboronation.

References

Technical Support Center: Knoevenagel Condensation with Thiophene Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Knoevenagel Condensation Reactions involving Thiophene Aldehydes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimentation.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the Knoevenagel condensation of thiophene aldehydes with active methylene compounds.

Issue 1: Low or No Yield of the Desired Knoevenagel Product

Question: My Knoevenagel condensation with 2-thiophenecarboxaldehyde is giving a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in Knoevenagel condensations are a common issue and can be attributed to several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst Choice and Concentration: The selection of the base catalyst is crucial. A weak base is typically required to deprotonate the active methylene compound without inducing self-condensation of the aldehyde.[1]

    • Troubleshooting:

      • If using a strong base, consider switching to a weaker base like piperidine, pyrrolidine, or ammonium acetate.

      • Optimize the catalyst concentration. Typically, 0.1 equivalents of catalyst are used.[2]

      • For instance, pyrrolidine has been shown to be more efficient than piperidine in some cases, leading to higher conversions with lower catalyst loading.[3]

  • Reaction Temperature: The reaction temperature significantly influences the reaction rate.

    • Troubleshooting:

      • If the reaction is performed at room temperature, consider gently heating the mixture. Refluxing in a suitable solvent like ethanol is a common practice.[4]

      • Conversely, if you are observing significant side product formation, lowering the temperature might be beneficial.

  • Water Removal: The Knoevenagel condensation produces water as a byproduct. The accumulation of water can shift the equilibrium back towards the reactants, thereby lowering the yield.

    • Troubleshooting:

      • Employ a Dean-Stark apparatus to azeotropically remove water during the reaction, especially when using solvents like toluene.

      • Alternatively, add molecular sieves to the reaction mixture to absorb the water formed.

  • Reactant Quality: The purity of your thiophene aldehyde and active methylene compound is important.

    • Troubleshooting:

      • Ensure your thiophene aldehyde has not oxidized. It is often a colorless liquid that can turn amber upon storage, indicating potential degradation.[5]

      • Use freshly distilled aldehydes and pure active methylene compounds.

Issue 2: Formation of a White Precipitate or Insoluble Material (Potential Polymerization)

Question: I am observing the formation of an insoluble white or dark-colored precipitate in my reaction mixture that is not the desired product. Could this be polymerization?

Answer:

Yes, the formation of insoluble material could indicate polymerization of the thiophene aldehyde or the Knoevenagel product, especially under acidic or strongly basic conditions. Thiophene and its derivatives are known to undergo polymerization.[6]

  • Troubleshooting:

    • Control the Temperature: Avoid excessive heating, as higher temperatures can promote polymerization.[7]

    • Catalyst Choice: Use a weak base and avoid strong acids or bases that can initiate polymerization.

    • Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material is consumed to minimize the time the product is exposed to polymerization-conducive conditions.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to prevent oxidative polymerization.

Issue 3: Formation of an Unexpected Side Product with a Higher Molecular Weight

Question: My mass spectrometry analysis shows a product with a molecular weight corresponding to the addition of a second molecule of the active methylene compound to my expected Knoevenagel product. What is this side reaction and how can I prevent it?

Answer:

This is likely a Michael addition side reaction. The α,β-unsaturated product of the Knoevenagel condensation is a Michael acceptor and can react with another molecule of the deprotonated active methylene compound (the Michael donor).[8][9]

  • Troubleshooting:

    • Stoichiometry Control: Use a 1:1 molar ratio of the thiophene aldehyde and the active methylene compound. Using an excess of the active methylene compound will favor the Michael addition.

    • Catalyst and Reaction Conditions:

      • The choice of catalyst can influence the relative rates of the Knoevenagel condensation and the Michael addition. Experiment with different weak bases (e.g., piperidine, DBU, triethylamine) to find one that selectively promotes the Knoevenagel condensation.

      • Lowering the reaction temperature can sometimes disfavor the subsequent Michael addition.

    • Solvent Effects: The solvent can play a role. Consider switching to a different solvent to see if it impacts the product distribution.

Issue 4: Self-Condensation of the Thiophene Aldehyde

Question: I am seeing byproducts that appear to be derived from the thiophene aldehyde reacting with itself. How can I avoid this?

Answer:

Self-condensation, an aldol-type reaction, can occur, particularly if too strong a base is used.[1]

  • Troubleshooting:

    • Use a Weaker Base: This is the most critical factor. Switch from strong bases like hydroxides or alkoxides to weaker amine catalysts such as piperidine or pyrrolidine.

    • Slow Addition: Adding the base slowly to the reaction mixture can help to keep its instantaneous concentration low, thus disfavoring self-condensation.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Knoevenagel condensation of thiophene aldehydes with various active methylene compounds, providing a reference for reaction optimization.

Table 1: Knoevenagel Condensation of Thiophene Aldehydes - Reaction Conditions and Yields [4]

Thiophene AldehydeActive Methylene CompoundCatalyst (mol%)SolventTemperature (°C)TimeYield (%)
2-ThiophenecarboxaldehydeCyanoacetic AcidKOH (20)Water75 (Microwave)20 min>95
3-Methyl-2-thiophenecarboxaldehydeEthyl CyanoacetatePiperidineEthanolReflux-90
Aromatic Aldehydes (general)MalononitrileDBUWaterRoom Temp5 min98

Table 2: Comparative Catalyst Performance in Knoevenagel Condensation [10]

Catalyst TypeCatalystActive Methylene CompoundSolventTemp. (°C)TimeYield (%)Recyclability
Heterogeneous Metal Oxide1CaO–1.5MgOMalononitrileWaterRT10 min98Up to 5 cycles
Heterogeneous Metal OxideZnOEthyl CyanoacetateSolvent-freeRT6 h>95-
Homogeneous AcidBoric Acid (10 mol%)MalononitrileAqueous EthanolRT-HighNo

Experimental Protocols

Below are detailed methodologies for key Knoevenagel condensation reactions with thiophene aldehydes.

Protocol 1: General Procedure for Knoevenagel Condensation with Piperidine Catalyst [4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of the thiophene aldehyde and 1.1 equivalents of the active methylene compound (e.g., ethyl cyanoacetate) in ethanol (10-20 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product and wash it with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Knoevenagel Condensation [4]

  • Reaction Setup: In a microwave-safe vessel, combine 1.0 equivalent of the thiophene aldehyde, 1.0 equivalent of the active methylene compound (e.g., cyanoacetic acid), and a catalytic amount of a suitable base (e.g., 20 mol% KOH) in water.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 75 °C) for a short duration (e.g., 20 minutes) with stirring.

  • Work-up: After the reaction is complete, cool the vessel to room temperature. If the product is an acid, acidify the reaction mixture with 1 M HCl to precipitate the product.

  • Isolation and Purification: Filter the solid product, wash with cold water, and dry under vacuum. The crude product can be recrystallized if necessary.

Protocol 3: Solvent-Free Knoevenagel Condensation [4]

  • Reaction Setup: In a mortar or a small vial, combine 1.0 equivalent of the thiophene aldehyde, 1.0 equivalent of malononitrile, and a catalytic amount of ammonium acetate (0.1-0.2 equivalents) or a drop of DBU.

  • Reaction: Grind the mixture with a pestle for 5-15 minutes at room temperature, or stir vigorously. The reaction is often exothermic and may solidify upon completion.

  • Monitoring: Monitor the reaction progress by TLC by dissolving a small aliquot in a suitable solvent.

  • Work-up: Once the reaction is complete, wash the solid product with water and then a small amount of cold ethanol to remove unreacted starting materials and catalyst. The product is often obtained in high purity.

Visualizations

Diagram 1: Generalized Experimental Workflow for Knoevenagel Condensation

G start Start reagents Combine Thiophene Aldehyde, Active Methylene Compound, and Solvent start->reagents catalyst Add Catalyst (e.g., Piperidine, DBU) reagents->catalyst reaction Stir at Appropriate Temperature (Room Temp to Reflux) catalyst->reaction monitor Monitor Progress by TLC reaction->monitor workup Cool Reaction Mixture monitor->workup Reaction Complete isolate Isolate Crude Product (Filtration or Evaporation) workup->isolate purify Purify by Recrystallization or Column Chromatography isolate->purify end End purify->end

A generalized workflow for performing a Knoevenagel condensation reaction.

Diagram 2: Troubleshooting Logic for Low Yield in Knoevenagel Condensation

G start Low Yield Observed check_catalyst Is the catalyst appropriate? (Weak base, correct concentration) start->check_catalyst check_temp Is the temperature optimal? check_catalyst->check_temp Yes adjust_catalyst Optimize Catalyst: - Try different weak bases - Vary concentration check_catalyst->adjust_catalyst No check_water Is water being removed? check_temp->check_water Yes adjust_temp Adjust Temperature: - Increase for slow reaction - Decrease if side products form check_temp->adjust_temp No check_reactants Are reactants pure? check_water->check_reactants Yes remove_water Implement Water Removal: - Dean-Stark trap - Molecular sieves check_water->remove_water No purify_reactants Purify Reactants: - Distill aldehyde - Recrystallize active methylene compound check_reactants->purify_reactants No end Improved Yield check_reactants->end Yes adjust_catalyst->check_catalyst adjust_temp->check_temp remove_water->check_water purify_reactants->check_reactants

A step-by-step guide to troubleshooting low yields in Knoevenagel condensations.

Diagram 3: Signaling Pathway of Major Side Reactions

G cluster_main Knoevenagel Condensation cluster_side1 Michael Addition cluster_side2 Self-Condensation cluster_side3 Polymerization ThAld Thiophene Aldehyde Knoevenagel_Product Knoevenagel Product (α,β-unsaturated) ThAld->Knoevenagel_Product Self_Condensation Self-Condensation Product ThAld->Self_Condensation ThAld->Self_Condensation ActMet Active Methylene Compound ActMet->Knoevenagel_Product Base Base Base->Knoevenagel_Product Michael_Adduct Michael Adduct Base->Michael_Adduct Base->Self_Condensation Strong Base Knoevenagel_Product->Michael_Adduct Knoevenagel_Product->Michael_Adduct Polymer Polymer Knoevenagel_Product->Polymer or ThAld Knoevenagel_Product->Polymer ActMet2 Active Methylene (another molecule) ActMet2->Michael_Adduct ThAld2 Thiophene Aldehyde (another molecule) ThAld2->Self_Condensation

Potential side reaction pathways in the Knoevenagel condensation of thiophene aldehydes.

References

Challenges in the scale-up synthesis of 2,5-Dimethylthiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the scale-up synthesis of 2,5-Dimethylthiophene-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for the formylation of electron-rich heteroaromatic compounds like 2,5-dimethylthiophene is the Vilsmeier-Haack reaction.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group onto the thiophene ring.[1][3]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in a Vilsmeier-Haack reaction can stem from several factors:

  • Reagent Quality: The purity of your reagents is critical. DMF can decompose to dimethylamine, which can interfere with the reaction.[4] Ensure you are using anhydrous DMF and fresh, high-purity POCl₃.[4]

  • Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Suboptimal Temperature: Temperature control is vital. The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (e.g., 0-5 °C).[5][6] The subsequent formylation step may require warming to room temperature or gentle heating, depending on the substrate's reactivity.[6][7]

  • Inefficient Quenching/Work-up: The work-up procedure, which involves hydrolyzing the intermediate iminium salt, must be performed carefully. Pouring the reaction mixture into ice water is a common and effective method.[6][7] Improper pH adjustment during neutralization can also lead to product loss.[7]

Q3: I am observing a significant amount of a di-formylated byproduct. How can I improve the selectivity for mono-formylation?

A3: The formation of the di-formylated byproduct, 2,5-dimethylthiophene-3,4-dicarbaldehyde, is a common challenge due to the electron-rich nature of the thiophene ring. To enhance mono-selectivity, consider the following adjustments:

  • Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the 2,5-dimethylthiophene substrate. An excess of the Vilsmeier reagent strongly promotes di-formylation.[5] A ratio of 1.1:1 (Vilsmeier reagent:substrate) is a good starting point.[5]

  • Order of Addition: Adding the Vilsmeier reagent dropwise to the substrate solution can prevent localized high concentrations of the reagent, thus favoring mono-substitution.[5]

  • Temperature Control: Maintain a low reaction temperature (0 °C to room temperature) to moderate the reaction rate and enhance selectivity.[5]

  • Reaction Time: Over-extending the reaction time can lead to the formation of the di-formylated product. Monitor the reaction closely and quench it as soon as the starting material is consumed.[5]

Q4: My final product is contaminated with a chlorinated impurity. What is the source and how can it be avoided?

A4: Chlorinated byproducts can arise when using POCl₃, as the Vilsmeier reagent itself is a chloroiminium salt and can act as a chlorinating agent.[5] This side reaction is often exacerbated by higher reaction temperatures. To mitigate this, run the reaction at the lowest effective temperature.[5] If chlorination remains a persistent issue, alternative reagents like oxalyl chloride or thionyl chloride can be used with DMF to generate the Vilsmeier reagent, which may be less prone to this side reaction.[5]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the scale-up synthesis.

Issue 1: Low Product Yield

A logical workflow for troubleshooting low yield is presented below.

G start Low Yield Observed reagent_check Check Reagent Quality (Anhydrous DMF, Fresh POCl3) start->reagent_check Start Here temp_control Verify Temperature Control (Reagent formation at 0-5°C?) reagent_check->temp_control Reagents OK? replace_reagents Action: Use fresh, anhydrous reagents. reagent_check->replace_reagents Reagents Poor? monitoring Review Reaction Monitoring (TLC/LC-MS used?) temp_control->monitoring Temp OK? optimize_temp Action: Optimize temperature profile for formylation step. temp_control->optimize_temp Temp Suboptimal? workup Analyze Work-up/Quench (Proper hydrolysis & pH?) monitoring->workup Monitoring OK? implement_monitoring Action: Implement regular in-process controls (IPC). monitoring->implement_monitoring Monitoring Lacking? workup->optimize_temp Work-up OK? refine_workup Action: Refine quenching and neutralization steps. workup->refine_workup Work-up Inefficient?

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Poor Selectivity (Di-formylation)

The primary cause of poor selectivity is an excess of the Vilsmeier reagent or overly harsh reaction conditions.

ParameterRecommendation for High Mono-selectivityRationale
Stoichiometry Use 1.1 - 1.5 equivalents of Vilsmeier reagent per equivalent of 2,5-dimethylthiophene.Minimizes the chance of a second formylation event on the product.[5]
Order of Addition Add the pre-formed Vilsmeier reagent dropwise to the substrate solution.Prevents localized excess of the formylating agent.[5]
Temperature Maintain reaction temperature between 0 °C and room temperature.Controls the reaction rate, favoring the initial, faster mono-formylation.[5]
Reaction Time Monitor via TLC/LC-MS and quench immediately after starting material is consumed.Prevents the slower, subsequent di-formylation of the desired product.[5]

The table below illustrates the significant impact of stoichiometry on product distribution for a typical activated aromatic substrate.

Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Yield

Vilsmeier Reagent : Substrate Ratio Mono-formylated Product Yield (%) Di-formylated Byproduct Yield (%)
1.1 : 1 85 5
2.0 : 1 60 30
3.0 : 1 35 55

Data adapted from a generic model for activated aromatic compounds.[5]

Experimental Protocols

Key Experiment: Vilsmeier-Haack Formylation

This protocol is a representative procedure for the synthesis of this compound.

1. Vilsmeier Reagent Formation:

  • Under an inert atmosphere (e.g., Nitrogen or Argon), charge a dry, jacketed reactor with anhydrous N,N-Dimethylformamide (DMF, 3.0 equivalents).

  • Cool the DMF to 0 °C using a circulating chiller.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0-5 °C for 30-45 minutes. A pale yellow to white precipitate of the Vilsmeier reagent may form.

2. Formylation Reaction:

  • In a separate vessel, dissolve 2,5-dimethylthiophene (1.0 equivalent) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane or using excess DMF from the previous step).

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the consumption of the starting material by TLC or LC-MS.

3. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture back to 0-10 °C.

  • Carefully and slowly pour the reaction mixture into a vigorously stirred vessel containing crushed ice and water.

  • Neutralize the acidic solution to a pH of 6-7 by the slow addition of an aqueous base solution (e.g., sodium hydroxide or sodium acetate). Monitor the temperature to keep it below 20 °C.[7]

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and then brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

4. Purification:

  • The crude product, a liquid, can be purified by vacuum distillation (e.g., Kugelrohr distillation) to yield 2,5-dimethyl-3-thiophenecarboxaldehyde as a colorless to pale yellow liquid.[6]

Visualized Mechanisms and Workflows

Vilsmeier-Haack Reaction Mechanism

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent Attacks POCl3 POCl3 POCl3->Vilsmeier_Reagent Activates Thiophene 2,5-Dimethylthiophene Iminium_Intermediate Iminium Salt Intermediate Thiophene->Iminium_Intermediate Attacks Vilsmeier Reagent Product 2,5-Dimethylthiophene -3-carbaldehyde Iminium_Intermediate->Product Hydrolyzes H2O Water (Work-up) H2O->Product Reacts with

Caption: Key stages of the Vilsmeier-Haack reaction mechanism.

General Synthesis and Purification Workflow

G start Start reagent_prep 1. Prepare Vilsmeier Reagent (DMF + POCl3 @ 0-5°C) start->reagent_prep formylation 2. Add 2,5-Dimethylthiophene (Allow to warm to RT) reagent_prep->formylation monitoring 3. Monitor Reaction (TLC / LC-MS) formylation->monitoring monitoring->formylation Incomplete workup 4. Aqueous Work-up (Quench on ice, neutralize) monitoring->workup Complete extraction 5. Extraction & Drying workup->extraction purification 6. Purification (Vacuum Distillation) extraction->purification end Final Product purification->end

Caption: Step-by-step workflow for synthesis and purification.

References

Technical Support Center: Optimizing Reactions with 2,5-Dimethylthiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalytic reactions involving 2,5-Dimethylthiophene-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable advice for catalyst selection and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalytic reactions for this compound?

A1: The reactivity of this compound is dominated by its aldehyde group and the substituted thiophene ring. Common catalytic reactions include:

  • Catalytic Hydrogenation/Reduction: The aldehyde group can be reduced to an alcohol using various hydrogenation catalysts.

  • Cross-Coupling Reactions: While the molecule itself doesn't have a typical leaving group for standard cross-coupling, it can be derivatized (e.g., through halogenation of the ring) to participate in reactions like Suzuki-Miyaura, Kumada, and Stille couplings to form C-C bonds.[1][2][3] Palladium and Nickel-based catalysts are frequently used for these transformations.[1][4]

  • Oxidation: The aldehyde can be oxidized to a carboxylic acid. While often performed with stoichiometric oxidants, catalytic methods can be employed.

  • C-H Activation/Arylation: Direct C-H activation of the thiophene ring allows for the formation of C-C bonds without prior functionalization, often using palladium or rhodium catalysts.[5]

Q2: The sulfur in my thiophene substrate seems to be deactivating my catalyst. What can I do?

A2: Sulfur poisoning is a critical issue, especially with noble metal catalysts like Palladium.[6] The sulfur atom can bind strongly to the metal center, blocking active sites.[7] To mitigate this:

  • Select a sulfur-tolerant catalyst: For some reactions, catalysts like NiMo or CoMo might show higher resistance.[6] For hydrogenations, Raney Nickel can sometimes be effective, though it may also be susceptible.

  • Use a higher catalyst loading: This can compensate for the partial deactivation, but it is not always economically viable.

  • Optimize reaction conditions: Lowering the temperature can sometimes reduce the rate of poisoning relative to the desired reaction.[7]

  • Consider catalyst regeneration: For certain catalysts, oxidative regeneration can burn off coke and some surface poisons, but this is not always effective for sulfur poisoning.[7]

Q3: How do I choose the best catalyst for a Suzuki-Miyaura coupling reaction with a halogenated derivative of this compound?

A3: For Suzuki-Miyaura reactions, Palladium(0) catalysts are the standard.[2][8] The choice of ligand is crucial for stabilizing the catalyst and promoting the catalytic cycle.

  • Common Catalysts: Pd(PPh₃)₄ is a widely used, versatile catalyst.[2]

  • Ligands: Phosphine-based ligands like XPhos, SPhos, or BrettPhos are often used with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ to create a highly active catalyst in situ.

  • Screening: It is highly recommended to perform a catalyst/ligand screening to find the optimal conditions for your specific substrates.[9][10]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or Stalled Conversion in a Catalytic Hydrogenation Reaction

  • Question: I am trying to reduce the aldehyde group of this compound to an alcohol using a Pd/C catalyst, but the reaction is very slow or stops completely. What is the problem?

  • Answer: This issue can stem from several factors:

    • Catalyst Poisoning: As mentioned in the FAQ, the thiophenic sulfur is likely poisoning your palladium catalyst.[6][7] This is a very common cause of deactivation.

    • Inactive Catalyst: The Pd/C may be old or improperly stored, leading to oxidation or moisture contamination.

    • Insufficient Hydrogen Pressure: The reaction may require higher H₂ pressure to achieve a reasonable rate.

    • Suboptimal Temperature: The reaction may be too cold. While higher temperatures can increase the rate, they can also accelerate catalyst deactivation.[11]

  • Solutions:

    • Switch Catalyst: Consider a more sulfur-tolerant catalyst system. While still susceptible, Raney Nickel is a common alternative for such reductions.[12]

    • Increase Catalyst Loading: Try increasing the weight percentage of the Pd/C catalyst.

    • Check Reagents: Ensure your solvent is anhydrous and the substrate is pure. Impurities can also act as catalyst poisons.[11]

    • Optimize Conditions: Systematically vary the hydrogen pressure and temperature to find a balance between reaction rate and catalyst stability.

Issue 2: Formation of Dark, Tar-Like Material in a Cross-Coupling Reaction

  • Question: During my palladium-catalyzed cross-coupling reaction, the mixture is turning dark, and I'm getting a low yield of the desired product along with a lot of baseline material on my TLC plate. Why is this happening?

  • Answer: The formation of dark, insoluble materials often points to catalyst decomposition or polymerization side reactions.[11]

    • Catalyst Decomposition: The palladium catalyst, especially if ligandless or improperly coordinated, can decompose to form palladium black, which is often less active. This can be exacerbated by high temperatures.

    • Polymerization: Acidic or basic conditions, combined with elevated temperatures, can sometimes lead to the acid-catalyzed polymerization of thiophene molecules, forming "coke" or tar-like substances that foul the catalyst.[7]

    • Side Reactions: The aldehyde group might be participating in unwanted side reactions under the reaction conditions.

  • Solutions:

    • Use a Robust Ligand: Employing bulky, electron-rich phosphine ligands can stabilize the palladium center and prevent decomposition.

    • Control Temperature: Do not overheat the reaction. Run the reaction at the lowest temperature that provides a reasonable conversion rate.[7]

    • Optimize Base/Additives: The choice and amount of base are critical. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) to minimize side reactions.

    • Degas Thoroughly: Ensure all oxygen is removed from the reaction mixture, as oxygen can contribute to catalyst degradation.

Data Presentation: Catalyst Performance

Table 1: Selected Catalyst Systems for Suzuki-Miyaura Coupling of Thiophene Derivatives

Catalyst / PrecursorLigandBaseSolventTemp. (°C)Yield (%)Notes
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O10027-63Effective for mono- and di-substituted products from 2,5-dibromo-3-methylthiophene.[2]
Pd(OAc)₂XPhosCs₂CO₃Toluene100VariesA common screening combination for challenging couplings.
NiCl₂(dppp)--Diethyl EtherReflux~50Example of a Nickel-catalyzed Kumada coupling for thiophene derivatives.[1]

Table 2: Catalyst Systems for Hydrogenation of Aldehydes/Ketones

CatalystH₂ SourceSolventTemp. (°C)PressureYield (%)Notes
Raney NiH₂Ethanol120Varies>90Effective for converting 5-HMF to 2,5-DMF, indicating viability for furanic aldehydes.[12]
RuCl₂(PPh₃)₃IsopropanolToluene82-HighExample of catalytic transfer hydrogenation, avoiding high-pressure H₂ gas.[13]
Pd/C (5%)H₂Methanol251 atmVariesStandard conditions, but susceptible to poisoning by thiophene.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in a Suzuki-Miyaura Reaction

This protocol is a general guideline for identifying the optimal catalyst, ligand, and base for coupling a halogenated this compound derivative with a boronic acid.

  • Preparation: In an array of oven-dried reaction vials, add the aryl boronic acid (1.2 equivalents). To each vial, add a different combination of palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., XPhos, 4 mol%).

  • Reaction Setup: Transfer the vials into a glovebox. To each vial, add the halogenated thiophene substrate (1.0 equivalent) and the chosen base (e.g., K₃PO₄, 2.0 equivalents). Add the reaction solvent (e.g., 1,4-dioxane) to achieve a desired concentration (e.g., 0.1 M).

  • Execution: Seal the vials tightly with Teflon-lined caps. Remove the array from the glovebox and place it in a pre-heated aluminum block on a stirrer plate at the desired temperature (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take a small aliquot from each vial, dilute it, and analyze by TLC, GC-MS, or LC-MS to determine conversion and identify the most promising conditions.[9]

Protocol 2: Catalytic Transfer Hydrogenation of the Aldehyde Group

This method avoids the use of high-pressure hydrogen gas by using a hydrogen donor like isopropyl alcohol.

  • Setup: To an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 equivalent).

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon), add the catalyst, such as RuCl₂(PPh₃)₃ (e.g., 1-2 mol%).

  • Reagent Addition: Add anhydrous toluene as the solvent and isopropyl alcohol (a large excess, can also be the solvent) as the hydrogen donor.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or GC by observing the disappearance of the starting aldehyde.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired alcohol from the catalyst residues.

Visualizations

Catalyst_Selection_Pathway sub 2,5-Dimethylthiophene- 3-carbaldehyde reac_hydro Reduction (Aldehyde -> Alcohol) sub->reac_hydro reac_cc C-C Coupling (via Halogenated Derivative) sub->reac_cc reac_ch Direct C-H Arylation sub->reac_ch cat_hydro Raney Ni Ru-based Transfer Cat. reac_hydro->cat_hydro cat_cc Pd(0) + Ligand Ni(0) + Ligand reac_cc->cat_cc cat_ch Pd(II) or Rh(I) Cat. reac_ch->cat_ch

Caption: Catalyst selection decision tree for different reaction types.

Experimental_Workflow cluster_prep Preparation cluster_exec Execution & Monitoring cluster_analysis Analysis & Work-up arrow arrow prep 1. Define Reaction (e.g., Suzuki Coupling) screen 2. Select Catalysts/Ligands for Screening prep->screen setup 3. Reaction Setup (Inert atmosphere, add reagents) screen->setup run 4. Run Reaction (Heat & Stir) setup->run monitor 5. Monitor Progress (TLC, GC-MS) run->monitor workup 6. Quench & Work-up monitor->workup purify 7. Purify Product (Chromatography) workup->purify analyze 8. Characterize Product (NMR, MS) purify->analyze

Caption: General experimental workflow for reaction optimization.

Troubleshooting_Deactivation start Problem: Low or Stalled Conversion cause_poison Cause: Sulfur Poisoning start->cause_poison Is catalyst susceptible to S? cause_coke Cause: Coking / Fouling start->cause_coke Is mixture dark/tarry? cause_sinter Cause: Thermal Sintering start->cause_sinter Was reaction run at high temp? sol_poison Solution: - Use S-tolerant catalyst - Increase catalyst load cause_poison->sol_poison sol_coke Solution: - Lower temperature - Optimize conditions cause_coke->sol_coke sol_sinter Solution: - Lower temperature - Use robust support/ligand cause_sinter->sol_sinter

Caption: Troubleshooting guide for common catalyst deactivation issues.

References

Technical Support Center: Synthesis of 2,5-Dimethylthiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,5-Dimethylthiophene-3-carbaldehyde. The information is tailored to researchers, scientists, and drug development professionals to address specific issues that may be encountered during the work-up procedure of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most widely used method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic ring, in this case, 2,5-dimethylthiophene, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][2][3][4]

Q2: What are the key steps in the work-up procedure for this reaction?

A typical work-up procedure for the Vilsmeier-Haack synthesis of this compound involves the following steps:

  • Quenching: The reaction mixture is carefully poured onto crushed ice or into ice-cold water to hydrolyze the intermediate iminium salt and to deactivate any unreacted Vilsmeier reagent.[5]

  • Neutralization: The acidic solution is neutralized, often with a base like sodium bicarbonate or sodium acetate, to a pH of 6-8.[6]

  • Extraction: The product is extracted from the aqueous layer using an organic solvent such as dichloromethane or diethyl ether.[5][6]

  • Washing and Drying: The combined organic extracts are washed with water and brine to remove any remaining impurities and then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[6]

  • Purification: The crude product is purified, commonly by vacuum distillation or silica gel column chromatography, to yield the final this compound.[6][7]

Q3: What are some of the potential safety hazards associated with the Vilsmeier-Haack reaction?

The reagents used in the Vilsmeier-Haack reaction, particularly phosphorus oxychloride, are hazardous. POCl₃ is corrosive and reacts violently with water. Therefore, the reaction and the quenching step should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solutions
Low or No Product Yield Incomplete reaction due to inactive reagents.Ensure that anhydrous DMF and fresh, high-purity POCl₃ are used. All glassware should be thoroughly dried before use.[5]
Suboptimal reaction temperature.The reaction temperature can vary depending on the substrate's reactivity. For less reactive substrates, a moderate increase in temperature may be necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
Inefficient work-up leading to product loss.During extraction, ensure the pH is properly adjusted for optimal partitioning of the product into the organic layer. Back-extract the aqueous layer multiple times to maximize recovery.[5]
Formation of Multiple Products/Byproducts Over-formylation (di-formylation).Carefully control the stoichiometry of the Vilsmeier reagent. Using a large excess may lead to the formation of di-formylated byproducts.
Chlorinated byproducts.The use of POCl₃ can sometimes result in the formation of chlorinated thiophene derivatives, especially under harsh reaction conditions.[6] Consider using milder conditions or alternative formylating agents if this is a persistent issue.
Polymerization or tar formation.Thiophene and its derivatives can be sensitive to strong acids and high temperatures, which can lead to the formation of polymeric tars.[6] Maintain strict temperature control and avoid excessively long reaction times.
Difficulty in Product Purification Product is an oil and difficult to handle.If the product is obtained as an oil, purification by vacuum distillation is often effective. If distillation is not feasible, column chromatography on silica gel can be employed.
Co-elution of impurities during column chromatography.Optimize the eluent system for column chromatography by testing different solvent mixtures with varying polarities using TLC. A gradient elution may be necessary to achieve good separation.
Product degradation on silica gel.Aldehydes can sometimes be sensitive to the acidic nature of silica gel. If product degradation is suspected, consider deactivating the silica gel with a small amount of a non-polar tertiary amine, like triethylamine, in the eluent.

Experimental Protocols

Vilsmeier-Haack Formylation of 2,5-Dimethylthiophene

This protocol is a standard procedure for the formylation of electron-rich heterocycles.[7]

Reagents:

  • 2,5-Dimethylthiophene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM, slowly add POCl₃ (1.2 equivalents) at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 2,5-dimethylthiophene (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-15 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Quantitative Data Summary

Parameter Vilsmeier-Haack Reaction Reference
Substrate 2,5-Dimethylthiophene[7]
Reagents POCl₃, DMF[7]
Solvent Dichloromethane (DCM)[7]
Temperature 0 °C to room temperature[7]
Reaction Time 2-15 hours[7]
Typical Yield Good to Excellent[7]
Purity >98% achievable after purification[8]

Visualizations

Workup_Troubleshooting cluster_workup Work-up Procedure cluster_troubleshooting Troubleshooting Quench Quench Reaction (Ice Water) Neutralize Neutralize (e.g., NaHCO3) Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Wash_Dry Wash & Dry Organic Layer Extract->Wash_Dry Purify Purify (Distillation/Chromatography) Wash_Dry->Purify Product Pure Product Purify->Product Low_Yield Low Yield Purify->Low_Yield Issue? Byproducts Byproducts Formed Purify->Byproducts Issue? Purification_Issues Purification Issues Purify->Purification_Issues Issue? Check_Reagents Check_Reagents Low_Yield->Check_Reagents Check Reagent Quality Optimize_Temp Optimize_Temp Low_Yield->Optimize_Temp Optimize Temperature Control_Stoichiometry Control_Stoichiometry Byproducts->Control_Stoichiometry Control Stoichiometry Milder_Conditions Milder_Conditions Byproducts->Milder_Conditions Use Milder Conditions Optimize_Eluent Optimize_Eluent Purification_Issues->Optimize_Eluent Optimize Eluent Deactivate_Silica Deactivate_Silica Purification_Issues->Deactivate_Silica Deactivate Silica Gel

Caption: A logical workflow for the work-up and troubleshooting of this compound synthesis.

References

Technical Support Center: 2,5-Dimethylthiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals using 2,5-Dimethylthiophene-3-carbaldehyde in their experiments. It provides essential information on the stability and storage of this compound, along with troubleshooting advice for common issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is crucial to store it under controlled conditions. The primary recommendations are outlined in the table below. Adherence to these conditions will help minimize degradation and maintain the integrity of the compound.

Q2: What is the expected shelf life of this compound?

Q3: What are the potential signs of degradation of this compound?

A3: Degradation of this compound may be indicated by several observable changes:

  • Color Change: A noticeable change in color, such as darkening or yellowing, can be a sign of degradation.

  • Formation of Precipitate: The appearance of solid material in the liquid is a strong indicator of degradation or polymerization.

  • Inconsistent Experimental Results: If you observe unexpected or inconsistent results in your experiments, it could be due to the degradation of the starting material.

  • Changes in Spectroscopic Data: Alterations in the NMR, IR, or other spectroscopic data compared to a fresh sample can confirm degradation.

Q4: What are the primary degradation pathways for this compound?

A4: Based on the functional groups present (an aldehyde and a thiophene ring), the two primary degradation pathways are:

  • Oxidation of the Aldehyde Group: The aldehyde group is susceptible to oxidation, especially in the presence of air (oxygen), to form the corresponding carboxylic acid, 2,5-dimethylthiophene-3-carboxylic acid.

  • Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized to form a sulfoxide and subsequently a sulfone. This is more likely to occur in the presence of strong oxidizing agents.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and use of this compound.

Issue Possible Cause Troubleshooting Steps
Inconsistent or unexpected reaction outcomes Degradation of the aldehyde.1. Verify Storage Conditions: Ensure the compound has been stored at 2-8°C, protected from light, and under an inert atmosphere. 2. Check for Visual Signs of Degradation: Inspect the material for any color change or precipitate. 3. Perform Quality Control: If possible, analyze the compound using techniques like NMR or GC-MS to check for the presence of impurities or degradation products. 4. Use a Fresh Batch: If degradation is suspected, use a new, unopened vial of the compound.
Low reaction yield Impurities in the starting material.1. Purify the Aldehyde: If impurities are suspected, consider purifying the compound by distillation or column chromatography before use. 2. Check Solvent and Reagent Purity: Ensure all other reagents and solvents used in the reaction are of high purity and are anhydrous if required.
Formation of a solid precipitate in the storage container Polymerization or degradation product formation.1. Do Not Use: If a precipitate is observed, it is a strong indication of degradation. It is recommended not to use the material. 2. Contact Supplier: Inform the supplier of the issue.
Color of the compound has darkened Exposure to air or light leading to oxidation.1. Assess Suitability for Use: A slight color change may not significantly impact all reactions. However, for sensitive applications, it is best to use a fresh sample. 2. Ensure Proper Handling: When not in use, ensure the container is tightly sealed and flushed with an inert gas (e.g., argon or nitrogen) before storage.

Data Presentation

Table 1: Recommended Storage and Handling of this compound

Parameter Recommendation Rationale Reference
Storage Temperature 2-8°CTo minimize thermal degradation and maintain stability.[3][4]
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent oxidation of the aldehyde and thiophene moieties.[3][4]
Light Conditions Store in a dark place (amber vial)To prevent light-induced degradation.[3]
Container Tightly sealed containerTo prevent exposure to air and moisture.[3]
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agentsTo avoid vigorous and potentially hazardous reactions.-

Experimental Protocols

Protocol: General Procedure for Stability Assessment of this compound

This protocol provides a general framework for assessing the stability of this compound under specific conditions. It may require optimization based on the available analytical instrumentation.

1. Objective: To evaluate the stability of this compound over time under defined storage conditions.

2. Materials:

  • This compound (high purity)

  • Amber glass vials with Teflon-lined caps

  • Inert gas (Argon or Nitrogen)

  • Temperature and humidity-controlled storage chambers

  • Analytical instruments (e.g., GC-MS, HPLC-UV, NMR spectrometer)

  • High-purity solvents for analysis

3. Procedure:

  • Initial Analysis (Time = 0):

    • Take an initial sample of the fresh this compound.

    • Perform a comprehensive analysis to determine its initial purity and characteristics. This will serve as the baseline.

      • GC-MS/HPLC-UV: To determine the purity and identify any initial impurities.

      • NMR Spectroscopy: To confirm the structure and identify any structural changes.

      • Visual Inspection: Note the color and physical state.

  • Sample Preparation for Stability Study:

    • Aliquot the this compound into several amber glass vials.

    • Flush each vial with an inert gas (argon or nitrogen) before sealing tightly with a Teflon-lined cap.

    • Prepare multiple sets of samples for each storage condition to be tested.

  • Storage Conditions:

    • Place the prepared vials in stability chambers set to the desired conditions. Recommended conditions to test include:

      • Recommended Condition: 2-8°C, protected from light.

      • Accelerated Condition: 25°C/60% RH (Relative Humidity) and 40°C/75% RH.[5][6]

  • Time Points for Analysis:

    • Withdraw samples for analysis at predetermined time intervals. Suggested time points:

      • Recommended Condition: 0, 3, 6, 12, 18, 24 months.

      • Accelerated Condition: 0, 1, 3, 6 months.[6]

  • Analysis at Each Time Point:

    • At each time point, retrieve a vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Perform the same set of analyses as the initial (Time = 0) assessment (GC-MS/HPLC-UV, NMR, and visual inspection).

  • Data Analysis:

    • Compare the analytical data from each time point to the baseline data.

    • Quantify the percentage of this compound remaining.

    • Identify and quantify any new peaks that appear in the chromatograms, which may correspond to degradation products.

    • Document any changes in physical appearance.

Mandatory Visualization

G Troubleshooting Workflow for this compound start Experiment Yields Unexpected Results check_storage Verify Storage Conditions (2-8°C, Dark, Inert Gas) start->check_storage visual_inspection Visually Inspect Compound (Color, Precipitate) check_storage->visual_inspection analytical_check Perform Analytical Check (e.g., NMR, GC-MS) visual_inspection->analytical_check degradation_suspected Degradation Suspected analytical_check->degradation_suspected no_degradation No Obvious Degradation degradation_suspected->no_degradation No use_new_batch Use a Fresh Batch of Compound degradation_suspected->use_new_batch Yes check_other_params Investigate Other Experimental Parameters (Solvents, Reagents, etc.) no_degradation->check_other_params end_bad Problem Likely Resolved use_new_batch->end_bad end_good Problem Resolved check_other_params->end_good

Caption: Troubleshooting workflow for unexpected experimental results.

G Potential Degradation Pathways of this compound start This compound oxidation_aldehyde Oxidation of Aldehyde Group start->oxidation_aldehyde [O] (e.g., air) oxidation_thiophene Oxidation of Thiophene Ring start->oxidation_thiophene Strong Oxidizing Agent carboxylic_acid 2,5-Dimethylthiophene-3-carboxylic acid oxidation_aldehyde->carboxylic_acid sulfoxide Thiophene-S-oxide derivative oxidation_thiophene->sulfoxide sulfone Thiophene-S,S-dioxide derivative sulfoxide->sulfone Further Oxidation

Caption: Potential degradation pathways of the compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2,5-Dimethylthiophene-3-carbaldehyde and 2,5-Dimethylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two isomeric thiophene aldehydes: 2,5-Dimethylthiophene-3-carbaldehyde and 2,5-Dimethylthiophene-2-carbaldehyde. The position of the aldehyde group on the thiophene ring, in conjunction with the electronic effects of the methyl substituents, significantly influences the reactivity of these compounds. This document aims to provide an objective comparison, supported by theoretical principles and available experimental data, to aid in the selection of appropriate reagents and reaction conditions in synthetic and medicinal chemistry.

Introduction to Thiophene Aldehyde Reactivity

Thiophene aldehydes are versatile building blocks in organic synthesis, primarily due to the dual reactivity of the thiophene ring and the aldehyde functional group. The thiophene ring, being an electron-rich aromatic system, is susceptible to electrophilic substitution. Conversely, the aldehyde group is a key site for nucleophilic attack. The interplay of these characteristics governs the overall reactivity profile of thiophene aldehydes.

The reactivity of the aldehyde's carbonyl carbon is influenced by the electronic properties of the thiophene ring. The sulfur atom in the thiophene ring can donate electron density into the ring through resonance, which can, in turn, affect the electrophilicity of the attached aldehyde group. The position of the aldehyde group (at the 2- or 3-position) and the presence of other substituents, such as the electron-donating methyl groups in the target molecules, further modulate this reactivity.

Structural and Electronic Properties

The key difference between this compound and 2,5-Dimethylthiophene-2-carbaldehyde lies in the position of the formyl group, which has a profound impact on the electronic distribution and steric environment around the reactive aldehyde center.

PropertyThis compound2,5-Dimethylthiophene-2-carbaldehyde
CAS Number 26421-44-3[1]Not readily available
Molecular Formula C₇H₈OS[2][3]C₇H₈OS
Molecular Weight 140.21 g/mol 140.21 g/mol
Structure this compound structure
2,5-Dimethylthiophene-2-carbaldehyde structureKey Spectroscopic Data ¹H NMR (CDCl₃): δ 9.93 (s, 1H, CHO), 7.00 (s, 1H, H4), 2.70 (s, 3H, CH₃), 2.40 (s, 3H, CH₃)[1]Expected ¹H NMR: Aromatic proton signal would be a singlet, aldehyde proton signal, and two methyl singlets at different chemical shifts compared to the 3-isomer.

Reactivity Comparison: Theoretical Considerations

The reactivity of the aldehyde group is primarily dictated by the electrophilicity of the carbonyl carbon. This is influenced by both inductive and resonance effects of the thiophene ring.

Electronic Effects:

  • This compound: The aldehyde group at the 3-position is less directly in conjugation with the sulfur atom compared to the 2-position. The electron-donating methyl groups at the 2- and 5-positions increase the electron density of the thiophene ring, which can slightly decrease the electrophilicity of the carbonyl carbon through resonance.

  • 2,5-Dimethylthiophene-2-carbaldehyde: The aldehyde group at the 2-position is in a position of maximum conjugation with the sulfur atom. This allows for more effective delocalization of electron density from the ring to the carbonyl group, which could potentially decrease the partial positive charge on the carbonyl carbon to a greater extent than in the 3-isomer. However, the electron-withdrawing nature of the aldehyde group will also be more strongly felt by the ring at this position.

Steric Effects:

  • This compound: The aldehyde group is situated between a methyl group and a hydrogen atom on the thiophene ring, leading to a moderate level of steric hindrance.

  • 2,5-Dimethylthiophene-2-carbaldehyde: The aldehyde group is adjacent to a methyl group and the sulfur atom, which may present a different steric environment for an incoming nucleophile compared to the 3-isomer.

Based on these general principles, one might anticipate subtle differences in their reactivity towards nucleophiles. A direct comparison of reaction kinetics would be necessary to quantify these differences.

Experimental Data and Reactivity in Key Reactions

While direct comparative experimental studies on the reactivity of these two specific isomers are scarce in the literature, we can infer their likely behavior in common aldehyde reactions based on studies of similar thiophene derivatives.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. The rate of this reaction is sensitive to the electrophilicity of the carbonyl carbon.

Expected Reactivity: It is hypothesized that the aldehyde at the 3-position might be slightly more reactive towards nucleophiles due to potentially less electron donation from the thiophene ring compared to the 2-position. However, steric factors could also play a significant role.

Experimental Protocol: Grignard Reaction (Hypothetical)

A comparative study could be conducted by reacting each isomer with a Grignard reagent, such as phenylmagnesium bromide, and monitoring the reaction rates and yields of the corresponding secondary alcohols.

  • Materials: this compound, 2,5-Dimethylthiophene-2-carbaldehyde, Phenylmagnesium bromide (1 M in THF), Anhydrous THF, Saturated NH₄Cl solution, Diethyl ether, Anhydrous MgSO₄.

  • Procedure:

    • To a solution of the respective thiophene aldehyde (1 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add phenylmagnesium bromide (1.1 mmol, 1.1 mL of a 1 M solution) dropwise.

    • Stir the reaction mixture at 0 °C and monitor the progress by TLC.

    • Upon completion, quench the reaction with saturated NH₄Cl solution.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    • Compare the reaction times and isolated yields of the respective secondary alcohols.

Oxidation Reactions

Aldehydes are readily oxidized to carboxylic acids. The ease of oxidation can be influenced by the electronic environment of the aldehyde group.

Expected Reactivity: The relative rates of oxidation are difficult to predict without experimental data, as both electronic and steric factors can influence the accessibility of the aldehyde proton to the oxidizing agent.

Experimental Protocol: Tollens' Test

A qualitative comparison can be made using Tollens' reagent, which oxidizes aldehydes to carboxylates and results in the formation of a silver mirror. The rate of silver mirror formation can provide a rough indication of the relative ease of oxidation.

  • Materials: this compound, 2,5-Dimethylthiophene-2-carbaldehyde, Tollens' reagent (freshly prepared from silver nitrate, sodium hydroxide, and ammonia solutions).

  • Procedure:

    • To two separate clean test tubes, add 1 mL of freshly prepared Tollens' reagent.

    • To one test tube, add a few drops of this compound.

    • To the other test tube, add a few drops of 2,5-Dimethylthiophene-2-carbaldehyde.

    • Observe the test tubes at room temperature and note the time taken for the formation of a silver mirror. A faster formation indicates a greater ease of oxidation.

Reduction Reactions

The reduction of aldehydes to primary alcohols is a common transformation, often achieved with hydride reagents like sodium borohydride.

Expected Reactivity: The rate of reduction is also dependent on the electrophilicity of the carbonyl carbon. A more electrophilic aldehyde will generally react faster.

Experimental Protocol: Reduction with Sodium Borohydride

A quantitative comparison can be made by monitoring the reduction of each isomer with sodium borohydride.

  • Materials: this compound, 2,5-Dimethylthiophene-2-carbaldehyde, Sodium borohydride, Methanol, Water, Diethyl ether, Anhydrous MgSO₄.

  • Procedure:

    • To a solution of the respective thiophene aldehyde (1 mmol) in methanol (10 mL) at 0 °C, add sodium borohydride (0.25 mmol) in one portion.

    • Stir the reaction mixture at 0 °C and monitor by TLC.

    • Once the reaction is complete, add water and extract the product with diethyl ether.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

    • Compare the reaction times and yields of the corresponding primary alcohols.

Synthesis of the Isomers

This compound: This isomer can be synthesized via the Rieche formylation of 2,5-dimethylthiophene using dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride.[1]

2,5-Dimethylthiophene-2-carbaldehyde: The synthesis of this isomer would likely proceed via the Vilsmeier-Haack reaction of 2,5-dimethylthiophene. This reaction typically involves treating the thiophene with a formylating agent generated from phosphorus oxychloride and N,N-dimethylformamide (DMF). Due to the directing effect of the methyl groups and the inherent preference for electrophilic substitution at the α-position (2- and 5-positions) of the thiophene ring, this method is expected to yield the 2-carbaldehyde derivative. An alternative would be the lithiation of 2,5-dimethylthiophene followed by quenching with DMF.

Visualizing Reaction Pathways

The following diagrams illustrate the general mechanisms for key reactions of thiophene aldehydes.

Nucleophilic_Addition Thiophene_Aldehyde Thiophene Aldehyde Tetrahedral_Intermediate Tetrahedral Intermediate Thiophene_Aldehyde->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Tetrahedral_Intermediate Product Addition Product Tetrahedral_Intermediate->Product Protonation

Caption: General mechanism of nucleophilic addition to a thiophene aldehyde.

Oxidation_Reaction Thiophene_Aldehyde Thiophene Aldehyde Carboxylic_Acid Thiophene Carboxylic Acid Thiophene_Aldehyde->Carboxylic_Acid Oxidation Oxidizing_Agent Oxidizing Agent (e.g., [Ag(NH₃)₂]⁺) Reduced_Agent Reduced Agent (e.g., Ag(s)) Oxidizing_Agent->Reduced_Agent Reduction

Caption: General scheme for the oxidation of a thiophene aldehyde.

Reduction_Reaction Thiophene_Aldehyde Thiophene Aldehyde Primary_Alcohol Thiophene Methanol Thiophene_Aldehyde->Primary_Alcohol Reduction Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Primary_Alcohol

Caption: General scheme for the reduction of a thiophene aldehyde.

Conclusion

The reactivity of this compound and 2,5-Dimethylthiophene-2-carbaldehyde is expected to be subtly different due to the distinct electronic and steric environments of the aldehyde group. Theoretical considerations suggest that the 3-carbaldehyde isomer might be slightly more susceptible to nucleophilic attack due to reduced electron-donating resonance effects from the thiophene ring compared to the 2-isomer. However, the lack of direct comparative experimental data necessitates further investigation to definitively establish their relative reactivities. The provided experimental protocols offer a framework for conducting such a comparative study. For researchers in drug development and organic synthesis, understanding these nuances is crucial for designing efficient synthetic routes and for the targeted modification of thiophene-based scaffolds.

References

Comparing Vilsmeier-Haack with other formylation methods for thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a formyl group onto a thiophene ring is a pivotal transformation in organic synthesis, yielding versatile intermediates for the development of pharmaceuticals, agrochemicals, and functional materials. Among the array of formylation techniques, the Vilsmeier-Haack reaction is a widely employed and reliable method. This guide provides an objective comparison of the Vilsmeier-Haack reaction with other significant formylation methods for thiophenes, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their synthetic endeavors.

Performance Comparison of Formylation Methods

The choice of a formylation method for thiophenes is contingent on several factors, including the desired yield, regioselectivity, the nature of substituents on the thiophene ring, and the scalability of the reaction. The following table summarizes quantitative data for the Vilsmeier-Haack reaction, Rieche formylation, and formylation via organolithium intermediates, offering a clear comparison of their performance.

MethodSubstrateReagentsTypical Reaction ConditionsReported Yield (%)Regioselectivity (2-formyl vs. other isomers)Key AdvantagesKey Disadvantages
Vilsmeier-Haack Reaction 2-MethylthiophenePOCl₃, DMF0 °C to room temperature, 2-15 hGood to ExcellentHigh (Predominantly 5-position)[1]Well-established, reliable, uses common laboratory reagents.[1]Can be harsh for sensitive substrates; requires aqueous workup.[1]
Benzo[c]thiophenesPOCl₃, DMFNot specified59-78%Selective at the thiophene-2-positionGood yields for fused systems.Reaction conditions might not be universally optimized.
2-ChlorothiophenesPOCl₃, DMFNot specifiedGood yieldsRegioselective ipso-formylation[2]Unique reactivity for halogenated thiophenes.Less reactive compared to C-H analogs.[2]
Modified Vilsmeier-Haack 2-MethylthiophenePhosgene (or triphosgene), DMF40°C to 90°Cup to 95%HighHigh yield and selectivity.[1]Use of highly toxic phosgene or its derivatives.[1]
Rieche Formylation 2-MethylthiopheneDichloromethyl methyl ether, TiCl₄0 °C to room temperatureModerate to GoodGenerally favors the 5-position[1]Effective for electron-rich aromatics.[1]Lewis acid catalyst can be harsh; requires strictly anhydrous conditions.[1]
3-MethylthiopheneMeOCHCl₂, TiCl₄Not specifiedLower yield than V-H46:1 (2-formyl:5-formyl)High regioselectivity for the 2-position.[3]Lower yields can be a drawback.[3]
Formylation via Lithiation 2-Methylthiophenen-BuLi, DMF-78 °C to room temperatureGoodHighly regioselective for the 5-positionExcellent regioselectivity; mild reaction conditions.Requires strictly anhydrous and inert conditions; organolithium reagents are pyrophoric.
3-Bromothiophenen-BuLi, DMFNot specifiedHigh selectivitySelective for the 2-position[4]Allows for formylation of halogenated thiophenes.Cryogenic temperatures are necessary.

Gattermann Reaction: While the Gattermann reaction is a classic method for formylating aromatic compounds using hydrogen cyanide and a Lewis acid, its application to thiophenes is not as prevalent as the aforementioned methods.[5][6] The strong acidic conditions and the use of highly toxic cyanide reagents are significant drawbacks.[6] Specific, high-yielding examples for the formylation of simple thiophenes using the Gattermann reaction are not readily found in recent literature, suggesting it is a less favored method for this class of heterocyles.

Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the mechanisms of the key formylation reactions and a general experimental workflow.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Thiophene Thiophene Thiophene->Intermediate + Vilsmeier Reagent Aldehyde Thiophene-2- carboxaldehyde Intermediate->Aldehyde + H₂O H2O H₂O (workup) H2O->Aldehyde

Vilsmeier-Haack Reaction Mechanism

Formylation_Workflow cluster_Vilsmeier Vilsmeier-Haack cluster_Rieche Rieche Formylation cluster_Lithiation Formylation via Lithiation Start_V Thiophene Derivative Reaction_V Formylation Reaction Start_V->Reaction_V Reagent_V Formation of Vilsmeier Reagent (DMF + POCl₃) Reagent_V->Reaction_V Workup_V Aqueous Workup (Hydrolysis) Reaction_V->Workup_V Product_V Formylthiophene Workup_V->Product_V Start_R Thiophene Derivative Reaction_R Formylation Reaction Start_R->Reaction_R Reagent_R Dichloromethyl methyl ether + TiCl₄ Reagent_R->Reaction_R Workup_R Aqueous Workup Reaction_R->Workup_R Product_R Formylthiophene Workup_R->Product_R Start_L Thiophene Derivative Reagent_L Lithiation (n-BuLi) Start_L->Reagent_L Reaction_L Reaction with DMF Reagent_L->Reaction_L Workup_L Aqueous Workup Reaction_L->Workup_L Product_L Formylthiophene Workup_L->Product_L

Comparative Experimental Workflow

Experimental Protocols

Vilsmeier-Haack Formylation of 2-Methylthiophene[1]

Reagents:

  • 2-Methylthiophene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM, slowly add POCl₃ (1.2 equivalents) at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 2-methylthiophene (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion of the reaction.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with saturated sodium bicarbonate solution.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Rieche Formylation of 2-Methylthiophene[1]

Reagents:

  • 2-Methylthiophene

  • Dichloromethyl methyl ether

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (DCM), anhydrous

  • Ice water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-methylthiophene (1 equivalent) in anhydrous DCM and cool the solution to 0 °C under an inert atmosphere.

  • Add TiCl₄ (1.1 equivalents) dropwise to the cooled solution.

  • Slowly add dichloromethyl methyl ether (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at 0 °C for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by carefully pouring it into ice water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Formylation of 2-Methylthiophene via Lithiation[1]

Reagents:

  • 2-Methylthiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-methylthiophene (1 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 equivalents) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Slowly add anhydrous DMF (1.2 equivalents) to the reaction mixture at -78 °C.[1]

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-methyl-2-thiophenecarboxaldehyde.[1]

Conclusion

The Vilsmeier-Haack reaction remains a robust and versatile method for the formylation of a wide range of thiophene derivatives, offering good to excellent yields and high regioselectivity. However, for substrates sensitive to acidic conditions or for achieving specific regioselectivities that are not favored by the Vilsmeier-Haack reaction, alternative methods such as the Rieche formylation or formylation via organolithium intermediates present viable and often superior alternatives. The choice of method should be carefully considered based on the specific substrate, desired outcome, and available laboratory resources. The formylation via lithiation, in particular, offers exceptional regiocontrol, albeit with the requirement of handling pyrophoric reagents under stringent anhydrous conditions. The Gattermann reaction, due to its harsh conditions and the use of highly toxic reagents, is generally less suitable for the formylation of thiophenes compared to the other methods discussed.

References

A Comparative Guide to the Characterization of 2,5-Dimethylthiophene-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization of 2,5-dimethylthiophene-3-carbaldehyde derivatives. While direct comprehensive studies on a wide range of these specific derivatives are limited in currently available literature, this document compiles and compares data from closely related thiophene-based compounds, particularly Schiff base derivatives, to provide a predictive framework for their characterization and potential applications. The guide includes summaries of spectroscopic data, biological activities, and detailed experimental protocols to assist researchers in this field.

Synthesis and Spectroscopic Characterization

The synthesis of derivatives from this compound typically involves the condensation of the aldehyde with various primary amines to form Schiff bases (imines). This reaction is a common and efficient method for creating a diverse library of derivatives.

The structural characterization of these derivatives relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

General Synthesis Workflow

The synthesis of Schiff base derivatives of this compound can be represented by the following general workflow.

reagents This compound + Primary Amine reaction Reaction (Solvent, Catalyst) reagents->reaction workup Work-up (e.g., Filtration, Extraction) reaction->workup purification Purification (e.g., Recrystallization) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: General workflow for the synthesis of Schiff base derivatives.

Comparative Spectroscopic Data of Related Thiophene Schiff Bases
Schiff Base Derivative (from Thiophene-2-carbaldehyde)1H NMR (δ, ppm)IR (ν, cm-1)Mass Spec (m/z)
(E)-N1,N1-diethyl-N2-(thiophen-2-ylmethylene)ethane-1,2-diamine [1]8.38 (s, 1H, N=CH), 7.38 (td, 1H, Ar-H), 7.29 (dd, 1H, Ar-H), 7.06 (m, 1H, Ar-H), 3.68 (m, 2H, =N-CH2), 2.76 (m, 2H, N-CH2), 2.59 (q, 4H, CH2-CH3), 1.04 (t, 6H, CH3)1634 (C=N)-
Schiff base from thiophene-2-carboxaldehyde and pyrazinamide [2]--Yield: 68%, MP: 178-180°C

Biological Activity: A Comparative Perspective

Thiophene derivatives, particularly Schiff bases, are known to exhibit a range of biological activities, including antimicrobial and antioxidant properties. The following sections provide a comparative summary of these activities based on studies of related thiophene compounds.

Antimicrobial Activity

Schiff bases derived from thiophene aldehydes have demonstrated notable activity against various bacterial and fungal strains. The biological activity is often enhanced upon chelation with metal ions.

The general workflow for evaluating antimicrobial activity is depicted below.

compound Test Compound (Thiophene Derivative) assay Antimicrobial Assay (e.g., Disc Diffusion, MIC) compound->assay culture Microbial Culture (Bacteria/Fungi) culture->assay measurement Measurement (Inhibition Zone, MIC value) assay->measurement analysis Data Analysis measurement->analysis

Caption: Workflow for antimicrobial activity testing.

Table 1: Comparative Antimicrobial Activity of Thiophene-Derived Schiff Bases and their Metal Complexes

CompoundOrganismInhibition Zone (mm) or MIC (µg/mL)Reference
Thiophene-derived Schiff base ligand (DE) E. coli, S. aureus, P. aeruginosa-[3]
[Cu(DE)Cl2] E. coli, S. aureus, P. aeruginosaHigher activity than ligand[3]
[Zn(DE)Cl2] E. coli, S. aureus, P. aeruginosaHigher activity than ligand[3]
[Cd(DE)Br2] E. coli, S. aureus, P. aeruginosaMost promising activity[3]
Hydroxythiophene compound 4a S. aureus, B. subtilis, E. coli, P. aeruginosaInhibition zones 15–21 mm
Thiophene-2-carboxamide 7b S. aureus, B. subtilis, E. coli, P. aeruginosaHigh activity index compared to ampicillin

Note: DE = (E)-N1,N1-diethyl-N2-(thiophen-2-ylmethylene)ethane-1,2-diamine. MIC = Minimum Inhibitory Concentration.

Antioxidant Activity

Several thiophene derivatives have been investigated for their antioxidant properties, which are crucial for combating oxidative stress-related diseases. The antioxidant capacity is typically evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

The workflow for assessing antioxidant activity is outlined below.

compound Test Compound (Thiophene Derivative) reaction Incubation compound->reaction reagent Radical Solution (e.g., DPPH, ABTS) reagent->reaction measurement Spectrophotometric Measurement reaction->measurement calculation Calculation of Scavenging Activity (%) measurement->calculation

Caption: Workflow for in vitro antioxidant activity assays.

Table 2: Comparative Antioxidant Activity of Thiophene Derivatives

CompoundAssayAntioxidant Activity (% inhibition or IC50)Reference
Hydroxythiophene compound 4a DPPH85.9%
Amino thiophene-2-carboxamide 7a ABTS62.0%
Thiophene and its aminocarbonitrile derivative (ATS) DPPHHigh antiradical capacity[4]
Pd(II) complex of a Schiff base from methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate ABTSIC50: 1.25 µg/mL[5]

Note: IC50 is the concentration of the compound required to scavenge 50% of the free radicals.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of thiophene derivatives, as well as for the evaluation of their biological activities, based on established protocols from the literature.

Synthesis of Schiff Base Derivatives

General Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add a solution of the respective primary amine (1 equivalent) to the aldehyde solution.

  • Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.

  • Reflux the mixture for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

Spectroscopic Characterization
  • 1H and 13C NMR Spectroscopy: Spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer, typically using KBr pellets for solid samples, in the range of 4000-400 cm-1.

  • Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) to determine the molecular weight of the synthesized compounds.

Antimicrobial Susceptibility Testing

Disc Diffusion Method:

  • Prepare nutrient agar plates and inoculate them with a standardized suspension of the test microorganism.

  • Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Place the discs on the surface of the inoculated agar plates.

  • Use a standard antibiotic as a positive control and a disc with the solvent only as a negative control.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition in millimeters.[6]

Minimum Inhibitory Concentration (MIC) Determination:

  • Perform serial dilutions of the test compounds in a liquid growth medium in microtiter plates.

  • Add a standardized inoculum of the microorganism to each well.

  • Incubate the plates under appropriate conditions.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]

Antioxidant Activity Assays

DPPH Radical Scavenging Assay:

  • Prepare a stock solution of DPPH in methanol.

  • Add different concentrations of the test compound to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a UV-Vis spectrophotometer.

  • Use a standard antioxidant like ascorbic acid as a positive control.

  • Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(Acontrol - Asample) / Acontrol] × 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.

ABTS Radical Scavenging Assay:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Add different concentrations of the test compound to the diluted ABTS•+ solution.

  • Measure the absorbance after a specific incubation time (e.g., 6 minutes).

  • Calculate the percentage of inhibition similarly to the DPPH assay.[8]

Conclusion

This guide provides a comparative framework for the characterization of this compound derivatives. By drawing parallels with structurally related thiophene compounds, it is anticipated that these derivatives, particularly their Schiff bases, will exhibit interesting spectroscopic properties and possess significant antimicrobial and antioxidant activities. The provided experimental protocols offer a solid foundation for the synthesis and evaluation of these promising compounds, which hold potential for applications in drug development and materials science. Further research focusing on the synthesis and systematic evaluation of a library of this compound derivatives is warranted to fully elucidate their structure-activity relationships and therapeutic potential.

References

A Comparative Guide to the Electronic Properties of Substituted Thiophenes: A Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted thiophenes are a cornerstone in medicinal chemistry and materials science, owing to their versatile electronic properties that can be fine-tuned through strategic chemical modification.[1] Computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable in predicting and understanding how different substituents impact the electronic landscape of the thiophene ring. This guide provides a comparative analysis of these computational findings, offering valuable insights for the rational design of novel thiophene derivatives for drug development and other applications.

Unveiling Electronic Behavior: The Impact of Substitution

The electronic properties of substituted thiophenes are fundamentally governed by the nature of the substituent groups attached to the thiophene core. These properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO energy gap, are critical determinants of a molecule's reactivity, stability, and potential biological activity.

Electron-donating groups (EDGs) generally increase the HOMO energy level, making the molecule more susceptible to oxidation. Conversely, electron-withdrawing groups (EWGs) tend to lower the LUMO energy level, rendering the molecule more prone to reduction.[2] The HOMO-LUMO gap is a crucial indicator of molecular stability and reactivity; a smaller gap often correlates with higher reactivity.[3]

Comparative Analysis of Electronic Properties

The following table summarizes key electronic properties of various substituted thiophenes as determined by computational studies. These values provide a quantitative comparison of the effects of different substituents.

Substituent GroupHOMO (eV)LUMO (eV)Energy Gap (eV)Computational Method
2-Chloro-3-(dibromomethyl)-6.85-1.755.10DFT
Thiophene-2,5-diylbis((1H-pyrazol-1-yl)methanone)---B3LYP/6-311G
Thiophene-2,5-diylbis((3-methyl-1H-pyrazol-1-yl)methanone)---B3LYP/6-311G
4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate-4.994-1.1423.852DFT-B3LYP/6–311++G(d,p)
Terphenyl linker with p-N,N-diethyl (donor) and dicyanovinyl (acceptor)---DFT
Terthiophene linker with methyl (donor) and nitrone (acceptor)---DFT
2,5-diphenyl thiophene linker with methyl (donor) and formyl (acceptor)---DFT

Note: A comprehensive direct comparison is challenging due to variations in computational methods and basis sets used across different studies. The data presented here is extracted from multiple sources to provide a comparative overview.[3][4][5][6]

Experimental and Computational Protocols

The data presented in this guide are predominantly derived from studies utilizing Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of molecules.

A common computational protocol involves the following steps:

  • Geometry Optimization: The three-dimensional structure of the substituted thiophene molecule is optimized to find its most stable energetic conformation. The B3LYP functional combined with a basis set such as 6-31G(d) or 6-311G is frequently employed for this purpose.[2][4]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are carried out to determine the HOMO and LUMO energies and other electronic properties. Time-Dependent DFT (TD-DFT) can be used to predict UV-Vis spectra.[2]

  • Software: The Gaussian suite of programs is a widely used software package for performing these types of calculations.[6][7]

Thiophene Derivatives in Drug Development: Targeting Inflammatory Pathways

A significant application of substituted thiophenes in drug development is in the creation of anti-inflammatory agents.[8][9] Many of these compounds exert their therapeutic effects by inhibiting key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).[10][11][12] The following diagram illustrates the simplified signaling pathway and the points of inhibition by thiophene-based drugs.

G Inflammatory Pathway Inhibition by Thiophene Derivatives cluster_membrane Cell Membrane cluster_pathways Arachidonic Acid Cascade Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Pathway Cyclooxygenase (COX) Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway Lipoxygenase (LOX) Pathway Arachidonic_Acid->LOX_Pathway Prostaglandins Prostaglandins COX_Pathway->Prostaglandins Leukotrienes Leukotrienes LOX_Pathway->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Phospholipase_A2 Phospholipase A2 Thiophene_Derivatives_COX Thiophene Derivatives (e.g., Tinoridine, Tiaprofenic acid) Thiophene_Derivatives_COX->COX_Pathway Thiophene_Derivatives_LOX Thiophene Derivatives (e.g., Zileuton) Thiophene_Derivatives_LOX->LOX_Pathway

References

A Comparative Spectroscopic Analysis of 2,5-Dimethylthiophene-3-carbaldehyde and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the spectroscopic characteristics of 2,5-Dimethylthiophene-3-carbaldehyde and its synthetic precursors, 2,5-Dimethylthiophene and 3-Bromo-2,5-dimethylthiophene. This guide provides a comparative analysis of their NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols and visual workflows.

This technical guide offers a comprehensive comparison of the spectroscopic properties of the synthetically important compound this compound and two of its key precursors: 2,5-dimethylthiophene and 3-bromo-2,5-dimethylthiophene. Understanding the distinct spectral features of these molecules is crucial for reaction monitoring, purity assessment, and structural confirmation in synthetic chemistry and drug development. The data presented is compiled from various spectroscopic techniques, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Synthesis Pathway

The synthesis of this compound can be achieved through the formylation of 2,5-dimethylthiophene, for example, via the Vilsmeier-Haack reaction.[1][2][3] An alternative precursor, 3-bromo-2,5-dimethylthiophene, can also be envisioned to yield the target aldehyde through methods like lithiation followed by formylation.

Synthesis_Pathway 2,5-Dimethylthiophene 2,5-Dimethylthiophene This compound This compound 2,5-Dimethylthiophene->this compound Vilsmeier-Haack Reaction 3-Bromo-2,5-dimethylthiophene 3-Bromo-2,5-dimethylthiophene 3-Bromo-2,5-dimethylthiophene->this compound e.g., Lithiation & Formylation

Synthesis of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

¹H NMR Spectral Data
CompoundChemical Shift (δ) and Multiplicity
This compound 9.93 (s, 1H, -CHO), 7.00 (d, J = 1.1 Hz, 1H, thiophene-H), 2.70 (s, 3H, -CH₃), 2.40 (d, J = 0.4 Hz, 3H, -CH₃)
2,5-Dimethylthiophene 6.53 (s, 2H, thiophene-H), 2.41 (s, 6H, -CH₃)
3-Bromo-2,5-dimethylthiophene 6.64 (s, 1H, thiophene-H), 2.40 (s, 3H, -CH₃), 2.34 (s, 3H, -CH₃)
¹³C NMR Spectral Data
CompoundChemical Shift (δ) in ppm
This compound ~185 (CHO), ~149 (C-S), ~143 (C-CHO), ~138 (C-S), ~130 (C-H), ~15 (CH₃), ~14 (CH₃)
2,5-Dimethylthiophene 137.9 (C-S), 125.1 (C-H), 15.0 (CH₃)
3-Bromo-2,5-dimethylthiophene ~138 (C-S), ~135 (C-S), ~128 (C-H), ~107 (C-Br), ~15 (CH₃), ~14 (CH₃)
IR Spectral Data
CompoundKey Absorption Bands (cm⁻¹)
This compound ~2920 (C-H stretch, alkyl), ~2860 & ~2760 (C-H stretch, aldehyde), ~1670 (C=O stretch, conjugated aldehyde), ~1540 (C=C stretch, thiophene ring)
2,5-Dimethylthiophene ~3100 (C-H stretch, aromatic), ~2920 (C-H stretch, alkyl), ~1560 (C=C stretch, thiophene ring)
3-Bromo-2,5-dimethylthiophene ~3100 (C-H stretch, aromatic), ~2920 (C-H stretch, alkyl), ~1540 (C=C stretch, thiophene ring), ~600-500 (C-Br stretch)
Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound 140.03 [M]⁺139 [M-H]⁺, 111 [M-CHO]⁺
2,5-Dimethylthiophene 112.03 [M]⁺97 [M-CH₃]⁺
3-Bromo-2,5-dimethylthiophene 190.95 / 192.95 [M]⁺ (due to Br isotopes)111 [M-Br]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters :

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters :

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Liquid Samples (2,5-Dimethylthiophene, this compound) : Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.

    • Solid Samples : Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place the sample directly on the ATR crystal.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • Acquire a background spectrum of the empty sample holder or clean ATR crystal before running the sample spectrum.

  • Data Processing : The software automatically performs a background subtraction. Identify and label the major absorption peaks.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable ionization method. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is common. For less volatile or thermally labile compounds, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with liquid chromatography can be used.

  • Instrumentation : A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition (EI mode) :

    • Electron energy: 70 eV.

    • Mass range: 40-400 amu.

  • Data Analysis : Identify the molecular ion peak ([M]⁺ or [M+H]⁺). Analyze the fragmentation pattern to confirm the structure. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed for 3-bromo-2,5-dimethylthiophene.

Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_verification Data Interpretation & Verification Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR Structure Confirmation IR IR Purification->IR Functional Group ID MS MS Purification->MS Molecular Weight Data_Analysis Data_Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Verification Structure_Verification Data_Analysis->Structure_Verification

Workflow for Spectroscopic Analysis.

References

A Comparative Guide to the Synthesis of Substituted Thiophene Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of substituted thiophene aldehydes is a critical step in the creation of a wide array of pharmaceutical and materials science compounds. The choice of synthetic protocol can significantly influence yield, purity, and regioselectivity. This guide provides an objective comparison of three prevalent methods for the formylation of substituted thiophenes: the Vilsmeier-Haack reaction, Rieche formylation, and formylation via lithiation.

Performance Comparison of Synthesis Protocols

The selection of an appropriate synthetic route for the formylation of substituted thiophenes is contingent upon the nature of the substituent, the desired isomer, and the required scale of the reaction. The following table summarizes quantitative data for the synthesis of substituted thiophene aldehydes using the three aforementioned methods.

SubstrateMethodReagentsReaction ConditionsYield (%)Regioselectivity (2-formyl : 5-formyl)Reference
3-MethylthiopheneVilsmeier-HaackN-Formylpyrrolidine/POCl₃--11 : 1[1]
3-MethylthiopheneRieche FormylationMeOCHCl₂/TiCl₄-Lower Yield46 : 1[1]
3-MethylthiopheneVilsmeier-HaackN-Formylindoline/(COCl)₂--1 : 1.5[1]
3-BromothiopheneLithiation & Formylationn-BuLi, then DMF-78 °C to RT>90 (unspecified)Highly selective for the 2-position[2]
3,4-DibromothiopheneVilsmeier-HaackPOCl₃/DMF0 °C to RT, 2-4 hGood (unspecified)Selective for the 2-position
Dibenzoheterocycles tethered benzo[c]thiophenesVilsmeier-HaackDMF/POCl₃-59-78Selective for the thiophene-2-position

Experimental Protocols

Detailed methodologies for the key synthesis protocols are provided below. These protocols are generalized and may require optimization for specific substrates.

Vilsmeier-Haack Reaction

This method is a widely used and versatile approach for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction utilizes a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group.[3]

Procedure for the synthesis of 3,4-dibromothiophene-2-carbaldehyde:

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,4-dibromothiophene (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 1.2 eq) to N,N-dimethylformamide (DMF, 3.0 eq) at 0 °C with stirring. Allow the mixture to stir for 15-30 minutes at this temperature.

  • Slowly add the freshly prepared Vilsmeier reagent to the solution of 3,4-dibromothiophene via the dropping funnel, maintaining the reaction temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rieche Formylation

The Rieche formylation is another effective method for formylating electron-rich aromatic compounds, employing dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid like titanium tetrachloride (TiCl₄).[4]

General Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the substituted thiophene (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add titanium tetrachloride (TiCl₄, 1.1-1.5 eq) dropwise. A color change is often observed. Stir for 15-30 minutes.

  • Add dichloromethyl methyl ether (1.1-1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.

  • Once the reaction is complete, quench by slowly adding the reaction mixture to ice-water.

  • Extract the product with DCM, wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Formylation via Lithiation

This method involves the deprotonation of the thiophene ring using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting lithiated species with a formylating agent like DMF.[5] This approach offers excellent regioselectivity, particularly for the synthesis of 2-formylthiophenes from 3-substituted precursors.

Procedure for the synthesis of 3-bromo-2-thiophenecarboxaldehyde:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-bromothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis and Validation Workflow

The general workflow for the synthesis and validation of substituted thiophene aldehydes involves several key stages, from the initial reaction to the final characterization of the purified product.

G General Workflow for Synthesis and Validation of Substituted Thiophene Aldehydes cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation start Substituted Thiophene reaction Formylation Reaction (Vilsmeier-Haack, Rieche, or Lithiation) start->reaction quench Reaction Quenching reaction->quench extraction Aqueous Workup & Extraction quench->extraction drying Drying & Solvent Removal extraction->drying chromatography Column Chromatography drying->chromatography product Purified Substituted Thiophene Aldehyde chromatography->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir end Characterized Product nmr->end ms->end ir->end

Caption: A generalized workflow for the synthesis and validation of substituted thiophene aldehydes.

References

A Comparative Guide to Catalysts for Suzuki Coupling of Brominated Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of carbon-carbon bonds. This is especially true in the synthesis of conjugated materials and pharmaceutical intermediates where thiophene-based biaryl structures are prevalent. The choice of catalyst is a critical parameter that significantly influences the yield, reaction time, and overall efficiency of the Suzuki coupling of brominated thiophenes. This guide provides a comparative overview of common palladium-based and nickel-based catalyst systems, supported by experimental data.

Palladium-Based Catalysts

Palladium complexes are the most widely used catalysts for Suzuki coupling reactions due to their high efficiency and functional group tolerance. The performance of the catalyst is often dictated by the choice of ligands.

Catalyst Performance Comparison

The following table summarizes the performance of different palladium catalyst systems in the Suzuki coupling of various brominated thiophenes.

Catalyst SystemBrominated Thiophene SubstrateCatalyst Loading (mol%)BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Pd(PPh₃)₄2,5-dibromo-3-methylthiophene2.5K₃PO₄1,4-Dioxane/H₂O (4:1)901227-63[1]
Pd(PPh₃)₄2,5-dibromo-3-hexylthiophene6K₃PO₄1,4-Dioxane/H₂O9012Moderate to Good[2]
Pd(dppf)Cl₂General Dihaloarene3Na₂CO₃Toluene/H₂O110-11512-18Not Specified[2]

Note: Yields are highly dependent on the specific arylboronic acid used in the coupling reaction. "Moderate to Good" and "Low to Moderate" are qualitative descriptions from the source papers where specific percentage ranges were not provided for all derivatives.[2]

Nickel-Based Catalysts: A Cost-Effective Alternative

While palladium catalysts are highly effective, their cost can be a significant factor in large-scale synthesis. Nickel catalysts have emerged as a more economical and earth-abundant alternative for Suzuki-Miyaura cross-coupling reactions.[3]

Recent studies have demonstrated the high efficiency of nickel catalysts in the coupling of bromothiophenes. For instance, a ligand-free approach using Ni(cod)₂/K₂CO₃ in a deep eutectic solvent has been shown to produce excellent yields of 2-arylthiophenes from bromothiophene precursors.[4] Another effective system is the commercially available and air-stable pre-catalyst NiCl₂(PCy₃)₂, which provides biaryl products in synthetically useful to excellent yields in green solvents like 2-Me-THF and t-amyl alcohol.[5]

The Influence of Ligands

The choice of ligand is crucial in modulating the activity and stability of the palladium catalyst.

  • Phosphine Ligands : Triphenylphosphine (PPh₃) is a commonly used ligand.[6] Bulky and electron-rich phosphine ligands are known to facilitate the oxidative addition of the organohalide and promote the final reductive elimination step, which is often crucial for the coupling of sterically hindered substrates.[7]

  • N-Heterocyclic Carbene (NHC) Ligands : NHC ligands have gained prominence as alternatives to phosphines. They tend to bind more strongly to the metal center, which can lead to more stable and highly active catalysts.[8] The strong σ-donating ability of NHC ligands enhances the catalytic activity, often allowing for lower catalyst loadings and shorter reaction times.[9]

Experimental Protocols

Detailed methodologies for Suzuki-Miyaura cross-coupling reactions using two common palladium catalyst systems are provided below.

Catalyst System A: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

This is a widely used and robust protocol for a variety of Suzuki coupling reactions.[2]

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon), add the dibromothiophene (1.0 mmol), the desired arylboronic acid (2.2-2.5 mmol), and potassium phosphate (K₃PO₄) (4.0 mmol).[2]

  • Add the palladium catalyst, Pd(PPh₃)₄ (2.5-6 mol%).[1][2]

  • Add a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 ratio).[1][2]

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.[1][2]

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Catalyst System B: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂

This catalyst system is often favored for its high activity and stability, particularly with more challenging substrates.[2]

Procedure:

  • In a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere, dissolve the dibromothiophene (1.0 mmol) and the arylboronic acid (2.2 mmol) in toluene.[2]

  • Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃) (2 M).[2]

  • Add the palladium catalyst, Pd(dppf)Cl₂ (3 mol%).[2]

  • Seal the tube or heat the flask to 110-115 °C and stir vigorously for 12-18 hours.[2]

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with an organic solvent and filter through celite to remove the catalyst.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sulfate.

  • Concentrate the solvent and purify the residue by column chromatography.[2]

Visualizing the Process

To better understand the Suzuki-Miyaura cross-coupling reaction, the following diagrams illustrate the catalytic cycle and a general experimental workflow.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ PdII_Biaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Setup Reaction Setup (Bromothiophene, Boronic Acid, Base, Catalyst, Solvent) Inert Inert Atmosphere (Argon/Nitrogen Purge) Setup->Inert Heating Heating and Stirring (e.g., 90-115 °C, 12-24h) Inert->Heating Monitoring Reaction Monitoring (TLC/GC-MS) Heating->Monitoring Workup Aqueous Workup (Extraction with Organic Solvent) Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: A generalized experimental workflow for the Suzuki coupling of brominated thiophenes.

References

A Head-to-Head Comparison of Schiff Base Synthesis Methods for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of Schiff bases is a critical step in the discovery of novel therapeutic agents and functional materials. This guide provides an objective, data-driven comparison of the most prevalent methods for Schiff base synthesis, offering a clear perspective on performance, efficiency, and environmental impact.

Schiff bases, characterized by their azomethine group (-C=N-), are a versatile class of organic compounds with wide-ranging applications in medicinal chemistry, catalysis, and materials science.[1] The classical synthesis involves the condensation of a primary amine with an aldehyde or ketone.[2][3][4] While effective, traditional methods are often plagued by long reaction times and the use of volatile organic solvents.[5] In response, a variety of alternative techniques have emerged, promising higher yields, shorter reaction times, and more environmentally friendly profiles.[6][7] This guide presents a head-to-head comparison of conventional heating, microwave-assisted synthesis, ultrasound irradiation, and solvent-free grinding methods, supported by experimental data and detailed protocols.

Performance Comparison: A Quantitative Overview

The choice of synthetic method can have a significant impact on the efficiency and outcome of a Schiff base synthesis. The following table summarizes quantitative data from various studies, highlighting the key performance indicators for each technique.

Synthesis MethodTypical Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Conventional Heating (Reflux) 1 - 83 hours[6][8]56 - 78%[2][6]Simple setup, well-establishedLong reaction times, often requires organic solvents, potential for side reactions
Microwave Irradiation 1 - 10 minutes[2][6]77 - 98.3%[2][6]Rapid heating, significantly reduced reaction times, higher yields, can be solvent-free[8][9][10]Requires specialized microwave reactor, potential for localized overheating
Ultrasound Irradiation 1.5 - 15 minutes[6]88 - 99%[6][11]Fast, high yields, energy-efficient, can be performed at room temperature[6][12]Requires an ultrasonic bath or probe, efficiency can be dependent on vessel shape and position
Solvent-Free Grinding 11 - 45 minutes[2][13]85 - 97%[2][13]Environmentally friendly (no solvent), simple, low energy consumptionMay not be suitable for all substrates, can be difficult to scale up

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method. The following are representative procedures for each of the compared techniques.

Conventional Heating (Reflux) Method

This method involves heating the reactants in a suitable solvent under reflux.

Protocol:

  • Dissolve an equimolar amount of the desired aldehyde (e.g., 0.01 mol of salicylaldehyde) and primary amine (e.g., 0.01 mol of sulphanilic acid) in a suitable solvent (e.g., 10-15 mL of ethanol) in a round-bottom flask.[14]

  • Add a catalytic amount of glacial acetic acid (2-3 drops).[14]

  • Heat the mixture to reflux with constant stirring for the required time (typically 1-4 hours, monitored by TLC).[8][14]

  • After completion of the reaction, cool the mixture to room temperature.[8]

  • The solid product, if formed, is collected by vacuum filtration, washed with cold ethanol, and dried.[15] If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is recrystallized.

Microwave-Assisted Synthesis

This method utilizes microwave energy to rapidly heat the reaction mixture.[9]

Protocol:

  • Place an equimolar mixture of the aldehyde (e.g., 0.004 mol of salicylaldehyde) and amine (e.g., 0.004 mol of a substituted aromatic amine) in a microwave-safe reaction vessel.[16]

  • For a solvent-assisted reaction, add a small amount of a polar solvent like ethanol or DMF and a drop of glacial acetic acid.[10] For a solvent-free reaction, the reactants are mixed without any solvent.[6]

  • Subject the mixture to microwave irradiation (e.g., at 200 W) for a short duration (typically 30 seconds to 5 minutes).[16]

  • Monitor the reaction progress by TLC.[16]

  • After completion, cool the vessel and isolate the product by filtration or recrystallization from a suitable solvent like ethanol.[16]

Ultrasound-Assisted Synthesis

This method employs ultrasonic waves to promote the reaction.

Protocol:

  • In a flask, mix equimolar amounts of the aldehyde and amine in a minimal amount of a suitable solvent (e.g., ethanol).[6]

  • Place the flask in an ultrasonic bath maintained at a specific temperature (e.g., 50 °C).[6]

  • Irradiate the mixture with ultrasound for the required time (typically 1.5 to 15 minutes), monitoring the reaction by TLC.[6]

  • Upon completion, the product is isolated by filtration, washed with a cold solvent, and dried.[15] In some cases, the product crystallizes directly from the reaction mixture upon cooling.

Solvent-Free Grinding Method

This eco-friendly method involves the mechanical grinding of solid reactants.

Protocol:

  • Place equimolar amounts of the solid aldehyde (e.g., p-toluidine) and solid amine (e.g., vanillin) in a mortar.[2]

  • Grind the mixture with a pestle for a specified time (e.g., 11 minutes) until a color change indicates the formation of the product.[2][13]

  • The resulting solid product is then typically purified by recrystallization from an appropriate solvent.

Visualizing the Workflow

To better understand the general process of Schiff base synthesis, the following diagram illustrates the typical experimental workflow.

SchiffBaseSynthesis cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Product Isolation & Purification cluster_analysis Characterization Aldehyde Aldehyde/Ketone Mixing Mixing & Addition of Catalyst/Solvent (optional) Aldehyde->Mixing Amine Primary Amine Amine->Mixing SynthesisMethod Application of Synthesis Method (Heat, MW, US, Grinding) Mixing->SynthesisMethod Isolation Isolation (Filtration/Evaporation) SynthesisMethod->Isolation Purification Purification (Recrystallization) Isolation->Purification Analysis Spectroscopic Analysis (IR, NMR, MS) Purification->Analysis FinalProduct Pure Schiff Base Analysis->FinalProduct

Caption: General workflow for Schiff base synthesis.

Conclusion

The synthesis of Schiff bases has evolved significantly from traditional reflux methods. Modern techniques such as microwave irradiation, ultrasound-assisted synthesis, and solvent-free grinding offer substantial advantages in terms of reaction speed, yield, and environmental impact.[6][7] Microwave and ultrasound methods, in particular, provide remarkably fast and high-yielding routes to these valuable compounds.[6] The choice of the optimal method will depend on the specific substrates, available equipment, and the desired scale of the reaction. For laboratories focused on green chemistry and high-throughput synthesis, the adoption of these advanced techniques is highly recommended. This comparative guide provides the necessary data and protocols to empower researchers to make informed decisions and optimize their synthetic strategies.

References

A Comparative Guide to the Reaction Kinetics of Knoevenagel Condensation with Diverse Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely employed in the preparation of pharmaceuticals, fine chemicals, and polymers.[1] The reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base.[2][3] Understanding the reaction kinetics with different aldehydes is crucial for optimizing reaction conditions and achieving desired product yields. This guide provides a comparative analysis of the reaction kinetics for Knoevenagel condensation with various aldehydes, supported by experimental data and detailed protocols.

General Experimental Protocol for Kinetic Analysis

Monitoring the kinetics of the Knoevenagel condensation can be achieved through various analytical techniques, with UV-Vis spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy being common methods.[4][5] The following is a generalized protocol that can be adapted for specific aldehydes and active methylene compounds.

Materials and Reagents:
  • Substituted aldehyde (e.g., benzaldehyde, p-nitrobenzaldehyde, p-methoxybenzaldehyde)

  • Active methylene compound (e.g., malononitrile, ethyl acetoacetate, diethyl malonate)

  • Catalyst (e.g., piperidine, ammonium acetate)[6][7]

  • Solvent (e.g., ethanol, toluene, or solvent-free)[6]

  • Standard laboratory glassware

  • Spectrophotometer (UV-Vis) or NMR spectrometer

Procedure:
  • Reaction Setup: In a thermostated reaction vessel, dissolve the aldehyde and the active methylene compound in the chosen solvent.[6] Allow the solution to reach the desired reaction temperature.

  • Initiation of Reaction: Add the catalyst to the reaction mixture to initiate the condensation.[6]

  • Kinetic Monitoring:

    • UV-Vis Spectrophotometry: At regular time intervals, withdraw an aliquot of the reaction mixture and dilute it appropriately. Measure the absorbance of the product at its maximum wavelength (λmax), which is predetermined by running a full spectrum of the purified product. The concentration of the product can be calculated using the Beer-Lambert law.[4]

    • NMR Spectroscopy: The reaction can be monitored directly in an NMR tube. Acquire spectra at specific time points. The rate of reaction can be determined by integrating the signals of the reactant aldehyde and the product olefinic proton.[8]

  • Data Analysis: Plot the concentration of the product or the disappearance of the reactant against time. From this data, the initial reaction rate and the rate constant can be determined by applying the appropriate rate law.

Comparative Kinetic Data

The reactivity of aldehydes in the Knoevenagel condensation is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon, leading to a faster reaction, while electron-donating groups have the opposite effect. The following table summarizes kinetic data from various studies, highlighting the impact of different aldehydes on the reaction outcome.

AldehydeActive Methylene CompoundCatalystSolventReaction TimeYield (%)Reference
BenzaldehydeMalononitrileNoneWater4 h90[9]
4-NitrobenzaldehydeMalononitrileNoneWater5 h98[9]
4-ChlorobenzaldehydeMalononitrileNoneWater2 h95[9]
4-MethylbenzaldehydeMalononitrileNoneWater18 h85[9]
4-MethoxybenzaldehydeMalononitrileNoneWater18 h80[9]
2-ChlorobenzaldehydeMalononitrilePiperidineEthanolNot SpecifiedHigh[6]
3-CyanobenzaldehydeEthyl CyanoacetateDABCO[HyEtPy]Cl/WaterNot SpecifiedHigh[10]
SalicylaldehydeDiethylmalonate4-PiperidinopiperidineTolueneNot SpecifiedRate constants determined[11]
2-NitrobenzaldehydeEthyl acetoacetateNa-NoritSolvent-free4 h>95[2]
3-NitrobenzaldehydeEthyl acetoacetateNa-NoritSolvent-free4 h>95[2]
2,4-DichlorobenzaldehydeEthyl acetoacetateNa-NoritSolvent-free4 h>95[2]

Visualizing the Process

To better understand the experimental and mechanistic aspects of the Knoevenagel condensation, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Kinetic Analysis prep Reaction Mixture Preparation init Initiate Reaction (Add Catalyst) prep->init monitor Monitor Reaction (UV-Vis or NMR) init->monitor data Data Acquisition (Time vs. Concentration) monitor->data analysis Kinetic Analysis (Rate Constant Determination) data->analysis

Caption: A generalized workflow for the kinetic analysis of Knoevenagel condensation.

G cluster_pathway Generalized Knoevenagel Condensation Mechanism aldehyde Aldehyde (R-CHO) active_methylene Active Methylene Compound (CH2Z2) carbanion Carbanion (-CHZ2) active_methylene->carbanion + Base base Base water Water alkoxide Alkoxide Intermediate carbanion->alkoxide + Aldehyde product α,β-Unsaturated Product alkoxide->product - H2O

Caption: The fundamental steps of the base-catalyzed Knoevenagel condensation mechanism.

Conclusion

The kinetic analysis of the Knoevenagel condensation reveals a strong dependence on the electronic properties of the aldehyde substrate. Aromatic aldehydes bearing electron-withdrawing substituents exhibit enhanced reaction rates due to the increased electrophilicity of the carbonyl carbon. Conversely, electron-donating groups tend to slow down the reaction. The choice of catalyst and solvent system also plays a critical role in the reaction kinetics and overall efficiency.[12] The provided data and protocols offer a valuable resource for researchers to design and optimize Knoevenagel condensation reactions for the synthesis of a wide array of important organic molecules.

References

Benchmarking the performance of 2,5-Dimethylthiophene-3-carbaldehyde in organic solar cells

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of organic photovoltaics (OPVs), the selection of electron donor and acceptor materials is paramount to achieving high power conversion efficiencies (PCE) and operational stability. While novel molecules are constantly being synthesized, a thorough understanding of established material systems provides a crucial benchmark for progress. This guide offers a comparative performance analysis of a representative thiophene-based polymer, Poly(3-hexylthiophene) (P3HT), when paired with two distinct classes of acceptor materials: the classic fullerene derivative[1][1]-phenyl-C61-butyric acid methyl ester (PCBM) and the high-performance non-fullerene acceptor Y6.

Due to a lack of available experimental data on the specific molecule 2,5-Dimethylthiophene-3-carbaldehyde in organic solar cell applications, this guide utilizes the well-characterized and structurally related polymer P3HT as a benchmark for the thiophene class of materials. The comparison between P3HT:PCBM and P3HT:Y6 systems highlights the significant advancements brought by non-fullerene acceptors in the field of organic solar cells.

Performance Benchmark: P3HT vs. Fullerene and Non-Fullerene Acceptors

The performance of organic solar cells is primarily evaluated by four key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The following table summarizes the typical performance metrics for solar cells fabricated using P3HT as the electron donor and either PCBM or Y6 as the electron acceptor.

Device ArchitecturePower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)
P3HT:PCBM3.5 - 5.5[2][3]0.58 - 0.65[2]8 - 1155 - 65[2]
P3HT:Y66.4 - 10.7[4][5]0.7 - 0.8512 - 1665 - 75

Experimental Protocols

The fabrication and characterization of organic solar cells involve a series of precise steps. The following protocols provide a generalized overview of the methodologies employed for creating and testing P3HT:PCBM and P3HT:Y6 devices.

Device Fabrication

1. Substrate Preparation:

  • Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.[6]

  • The cleaned substrates are then treated with UV-ozone for 15-20 minutes to improve the work function and ensure a hydrophilic surface.[6]

2. Hole Transport Layer (HTL) Deposition:

  • A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate.[6]

  • The substrates are then annealed at a specific temperature (e.g., 120-150 °C) to remove the solvent.

3. Active Layer Deposition:

  • P3HT:PCBM: A blend solution of P3HT and PCBM (typically in a 1:0.8 to 1:1 weight ratio) in a solvent like chlorobenzene or dichlorobenzene is prepared.[6] The solution is then spin-coated onto the HTL.

  • P3HT:Y6: A blend solution of P3HT and Y6 in a suitable solvent system is prepared. The optimal ratio and solvent can vary, but chloroform with additives is often used.[7]

  • The active layer is then typically annealed to optimize the morphology for efficient charge separation and transport. Annealing temperatures and times are critical parameters and are optimized for each specific material combination.

4. Electron Transport Layer (ETL) and Cathode Deposition:

  • In some device architectures (inverted structures), an ETL such as zinc oxide (ZnO) is deposited on the active layer.

  • Finally, a metal cathode (e.g., Calcium/Aluminum or Silver) is deposited via thermal evaporation under high vacuum.

Device Characterization

1. Current Density-Voltage (J-V) Measurement:

  • The J-V characteristics of the solar cells are measured under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator.[8]

  • From the J-V curve, the key performance parameters (PCE, Voc, Jsc, and FF) are extracted.

2. External Quantum Efficiency (EQE) Measurement:

  • EQE (also known as Incident Photon-to-Current Conversion Efficiency - IPCE) is measured to determine the ratio of collected charge carriers to incident photons at each wavelength.[8][9][10][11]

  • This measurement provides insight into the spectral response of the solar cell and can be used to calculate the theoretical Jsc.

Visualizing the Underlying Mechanisms

To better understand the functioning of these organic solar cells, it is essential to visualize the energy landscape and the experimental workflow.

G cluster_energy Energy Level Diagram cluster_P3HT P3HT (Donor) cluster_PCBM PCBM (Acceptor) cluster_Y6 Y6 (Acceptor) cluster_process Charge Generation & Separation Vacuum Level (0 eV) Vacuum Level (0 eV) P3HT_HOMO HOMO (-5.0 eV) P3HT_LUMO LUMO (-3.0 eV) PCBM_LUMO LUMO (-4.3 eV) Y6_LUMO LUMO (-4.1 eV) PCBM_HOMO HOMO (-6.1 eV) Y6_HOMO HOMO (-5.65 eV) Photon Photon Absorption Exciton Exciton Formation (in P3HT) Photon->Exciton Dissociation Exciton Dissociation at Interface Exciton->Dissociation Hole_Transport Hole Transport (in P3HT) Dissociation->Hole_Transport Electron_Transport Electron Transport (in Acceptor) Dissociation->Electron_Transport Collection Charge Collection at Electrodes Hole_Transport->Collection Electron_Transport->Collection G cluster_fabrication Device Fabrication Workflow cluster_characterization Performance Characterization Start ITO Substrate Cleaning HTL PEDOT:PSS Spin Coating & Annealing Start->HTL ActiveLayer Active Layer (P3HT:Acceptor) Spin Coating & Annealing HTL->ActiveLayer Cathode Cathode Deposition (Thermal Evaporation) ActiveLayer->Cathode End_Fab Completed Device Cathode->End_Fab Start_Char Completed Device JV J-V Measurement under AM 1.5G Start_Char->JV EQE EQE Measurement Start_Char->EQE Data Extract PCE, Voc, Jsc, FF JV->Data

References

Safety Operating Guide

Proper Disposal of 2,5-Dimethylthiophene-3-carbaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 2,5-Dimethylthiophene-3-carbaldehyde.

Immediate Safety and Handling Precautions

This compound is classified as a substance that can cause skin, eye, and respiratory irritation[1][2]. Therefore, adherence to strict safety protocols during handling and disposal is essential. Always wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and chemical-resistant gloves. All handling should occur in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors[3][4].

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to entrust it to a licensed and approved waste disposal company[4][5]. This ensures that the chemical is managed in an environmentally responsible and compliant manner.

  • Segregation and Storage of Waste :

    • Do not mix this compound with other waste streams.

    • Store the waste chemical in a suitable, clearly labeled, and tightly sealed container.

    • Keep the container in a cool, dry, and well-ventilated area, away from sources of ignition[4][5].

  • Engaging a Licensed Waste Disposal Service :

    • Contact a certified hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal company with a comprehensive Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

  • Disposal of Contaminated Materials :

    • All materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, must be treated as hazardous waste.

    • These contaminated items should be collected in a designated, sealed container and disposed of through the licensed waste disposal service[3].

  • Environmental Precautions :

    • Under no circumstances should this compound or its containers be disposed of in general laboratory trash, down the drain, or into the environment[3][5].

Hazard and Precautionary Data

The following table summarizes the key hazard and precautionary information for this compound.

Hazard CategoryGHS Hazard StatementPrecautionary Statement (Disposal)
Skin IrritationH315: Causes skin irritation[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.
Eye IrritationH319: Causes serious eye irritation[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory IrritationH335: May cause respiratory irritation[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
Environmental HazardH412: Harmful to aquatic life with long lasting effectsP273: Avoid release to the environment.
Disposal -P501: Dispose of contents/container to an approved waste disposal plant. [1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Have this compound Waste B Is the container empty? A->B C Triple rinse with appropriate solvent B->C Yes F Store waste in a labeled, sealed container B->F No D Collect rinsate as hazardous waste C->D E Dispose of empty container as per lab protocol C->E D->F I End E->I G Contact licensed hazardous waste disposal company F->G H Arrange for pickup and disposal G->H H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2,5-Dimethylthiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,5-Dimethylthiophene-3-carbaldehyde (CAS No. 26421-44-3). Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Hazard Profile and Safety Data

This compound is classified as a hazardous substance. The primary hazards are skin, eye, and respiratory irritation[1]. While specific flammability and toxicity data for this exact compound are limited, its structural components—a thiophene ring and an aldehyde group—suggest that it should be handled with caution, assuming it may be flammable and harmful if ingested or inhaled, similar to related compounds[2][3][4].

Summary of Hazard Information:

Hazard CategoryGHS ClassificationPrecautionary Statements
Skin Irritation H315: Causes skin irritation[1]P264, P280, P302+P352, P332+P313, P362+P364[1]
Eye Irritation H319: Causes serious eye irritation[1]P264, P280, P305+P351+P338, P337+P313[1]
Respiratory Irritation H335: May cause respiratory irritation[1]P261, P271, P304+P340, P403+P233, P405[1]
Ingestion Assumed harmfulP270, P301+P312, P330[2][3]
Flammability Potential for flammabilityP210, P233, P240, P241, P242, P243[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling this chemical.

Recommended Personal Protective Equipment:

Body PartEquipmentSpecification and Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles are essential to prevent eye irritation from splashes[1]. A face shield should be worn over goggles during procedures with a high risk of splashing[5].
Hands Chemically Resistant GlovesNitrile gloves are commonly used, but it is crucial to consult the manufacturer's resistance guide for breakthrough times. Double-gloving may be appropriate. Dispose of contaminated gloves immediately[6].
Body Laboratory Coat / Chemical ApronA flame-retardant lab coat is recommended[5]. A chemical-resistant apron should be worn over the lab coat when handling larger quantities to protect against splashes[6].
Respiratory Fume Hood / RespiratorAll handling should occur in a certified chemical fume hood to minimize inhalation exposure[7]. If a fume hood is not available or during a large spill, a NIOSH-approved respirator with an appropriate cartridge is required[5].
Feet Closed-toe ShoesShoes must fully cover the feet to protect from spills. Impervious footwear is recommended[6].

Operational and Disposal Plan

The following workflow provides a step-by-step guide for the safe handling of this compound from procurement to disposal.

cluster_prep Preparation cluster_handling Handling & Storage cluster_cleanup Spill & Waste Management prep_sds 1. Review SDS and Establish SOP prep_ppe 2. Don Appropriate PPE prep_sds->prep_ppe prep_setup 3. Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_chem 4. Handle Chemical (Avoid Inhalation/Contact) prep_setup->handle_chem store_chem 5. Store Securely (Cool, Dry, Ventilated) handle_chem->store_chem After Use spill_response 6. Spill Response (Evacuate, Contain, Clean) handle_chem->spill_response If Spill Occurs waste_collection 7. Segregate Waste (Solid & Liquid) handle_chem->waste_collection Generate Waste store_chem->handle_chem Next Use spill_response->waste_collection Collect Spill Debris waste_disposal 8. Dispose via EHS (Licensed Contractor) waste_collection->waste_disposal

Caption: Workflow for Safe Handling of this compound.

Detailed Procedural Guidance

1. Pre-Handling Preparations:

  • Review Safety Data Sheet (SDS): Before beginning work, thoroughly read and understand the SDS for this compound and any other chemicals involved in the procedure.

  • Personal Protective Equipment (PPE): Don all required PPE as detailed in the table above. Inspect gloves for any signs of degradation before use[6].

  • Work Area Setup: Ensure work is conducted in a properly functioning chemical fume hood. Keep the sash at the lowest practical height. Make sure an eyewash station and safety shower are immediately accessible[5].

2. Handling and Storage:

  • Handling: Use the smallest quantity of the chemical necessary for the experiment. Avoid direct contact with skin and eyes, and prevent inhalation of vapors[7]. Use equipment and containers that are properly grounded to prevent static discharge, especially given the potential flammability of thiophene derivatives[4].

  • Storage: Store the chemical in a tightly sealed, properly labeled container. The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents[2]. Some suppliers recommend storing under an inert atmosphere and at refrigerated temperatures (2-8°C).

3. Spill Response Protocol: In the event of a spill, follow these steps immediately:

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space[8].

  • Control Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off spark-producing equipment[4].

  • Containment: Wearing appropriate PPE, contain the spill by creating a dike around the edges with an inert absorbent material like vermiculite or sand[9]. Do not use combustible materials like paper towels to absorb the bulk of the spill[10].

  • Cleanup: Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal[8].

  • Decontamination: Clean the spill area with soap and water, and collect all cleaning materials as hazardous waste[6].

4. First Aid Measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[5]. Seek medical attention if irritation persists[2].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention[2].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].

5. Waste Disposal Plan:

  • Waste Segregation: All materials contaminated with this compound, including excess reagent, solutions, contaminated labware (pipette tips, etc.), and used PPE, must be treated as hazardous waste[6].

  • Containerization: Collect liquid waste in a dedicated, labeled, and sealed hazardous waste container. Solid waste should be collected in a separate, clearly labeled container[11].

  • Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[8]. Do not pour this chemical down the drain [8]. Some aldehyde wastes may be neutralized before disposal, but this requires specific protocols and must be done in accordance with local regulations[12][13][14]. Consult your EHS department for approved neutralization procedures.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.